Rhodosporin
描述
Structure
3D Structure
属性
CAS 编号 |
21879-81-2 |
|---|---|
分子式 |
C16H16O8 |
分子量 |
336.29 g/mol |
IUPAC 名称 |
(5R,6R,7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14-,15-,16+/m1/s1 |
InChI 键 |
ZQNOLGRKZRDRQO-OAGGEKHMSA-N |
手性 SMILES |
C[C@@]1(CC2=C([C@H]([C@H]1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
规范 SMILES |
CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
外观 |
Solid powder |
纯度 |
>95% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Bostrycin, Rhodosporin |
产品来源 |
United States |
Foundational & Exploratory
Unlocking Nature's Pharmacy: A Technical Guide to Secondary Metabolite Discovery in Rhodosporidium toruloides
For Researchers, Scientists, and Drug Development Professionals
The oleaginous yeast Rhodosporidium toruloides (also known as Rhodotorula toruloides) is emerging as a powerful platform for the discovery and production of a diverse array of secondary metabolites. Its ability to accumulate high levels of lipids and carotenoids, coupled with its robust growth on a variety of carbon sources, makes it an attractive chassis for biotechnological applications.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core methodologies, metabolic pathways, and quantitative data associated with secondary metabolite discovery in this versatile yeast, empowering researchers to harness its full potential.
The Metabolic Potential of Rhodosporidium toruloides
R. toruloides is a red, heterothallic yeast known for its remarkable capacity to synthesize and store lipids, often exceeding 70% of its dry cell weight.[1] This yeast also produces a variety of other valuable secondary metabolites, including carotenoids, terpenoids, and polyketides.[1][4][5] Its metabolic versatility allows it to utilize a wide range of carbon sources, from simple sugars like glucose and xylose to more complex substrates found in lignocellulosic hydrolysates.[2][3][6]
The discovery and optimization of secondary metabolite production in R. toruloides are driven by a combination of advanced cultivation strategies, metabolic engineering, and multi-omics analyses.[2][7] Understanding the intricate network of metabolic pathways and their regulation is paramount for unlocking the full biosynthetic capabilities of this organism.
Key Secondary Metabolites and Production Metrics
The primary classes of secondary metabolites extensively studied in R. toruloides are lipids (triacylglycerols and fatty acids) and carotenoids. Metabolic engineering efforts have also demonstrated the potential for producing non-native terpenes.[6][8]
Table 1: Lipid Production in Engineered R. toruloides
| Strain | Genetic Modification | Carbon Source | Titer (g/L) | Productivity (g/L/h) | Lipid Content (% DCW) | Reference |
| Engineered R. toruloides | Overexpression of ACC1 and DGA1 | Glucose | - | - | - | [9] |
| Engineered R. toruloides | Overexpression of malic enzyme (ME) | Glucose | - | - | - | [9] |
| Engineered R. toruloides | Overexpression of stearoyl-CoA desaturase (SCD) | Glucose | - | - | - | [9] |
| Best engineered strain | Overexpression of ACC1, DGA1, and SCD | Glucose (batch) | 27.4 | 0.31 | - | [9] |
| Best engineered strain | Overexpression of ACC1, DGA1, and SCD | Glucose (fed-batch) | 89.4 | 0.61 | - | [9] |
| Evolved & Engineered R. toruloides | Overexpression of DGAT1 and SCD1 | Wheat straw hydrolysate | 39.5 | 0.334 | - | [10] |
| Wild-type R. toruloides DSM 4444 | High NaCl concentration (4.0% w/v) | Glucose | - | - | 71.3 | [1][11] |
Table 2: Carotenoid and Terpene Production in R. toruloides
| Product | Strain | Genetic Modification / Condition | Carbon Source | Titer (mg/L) | Reference |
| Carotenoids | Wild-type | Osmotic stress | Glucose-based minimal media | - | [12][13] |
| Carotenoids | Wild-type | Optimized Camelina meal hydrolysate | Camelina meal hydrolysate | 3.6 | [14] |
| α-Bisabolene | Engineered GB2 strain | Increased expression of BIS | Lignocellulosic hydrolysate | 680 | [6][8] |
| 1,8-Cineole | Engineered 345 strain | Modified expression of GPPS and CINS | Lignocellulosic hydrolysate | - | [8] |
Core Experimental Protocols
The discovery and enhancement of secondary metabolites in R. toruloides rely on a suite of well-established experimental protocols.
Cultivation of Rhodosporidium toruloides
Objective: To cultivate R. toruloides for biomass and secondary metabolite production.
Materials:
-
Rhodosporidium toruloides strain (e.g., ATCC 204091, DSM 4444)
-
Yeast Peptone Dextrose (YPD) medium (for maintenance)
-
Minimal Medium (MM) (for experimental cultures)[12]
-
Glucose: 5 g/L
-
Na₂HPO₄: 6 g/L
-
NaCl: 5 g/L
-
KH₂PO₄: 3 g/L
-
NH₄Cl: 2 g/L
-
MgSO₄: 0.1 g/L
-
Yeast extract: 2 g/L
-
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Maintain the R. toruloides strain on YPD agar slants at 4°C.[12]
-
For pre-cultures, inoculate a single colony into YPD broth and incubate at 28-30°C with shaking (150-200 rpm) for 24-48 hours.
-
Inoculate the experimental culture medium (e.g., MM) with the pre-culture to a starting optical density (OD₆₀₀) of approximately 0.1-0.4.[14]
-
Incubate the experimental cultures under the desired conditions (e.g., temperature, pH, shaking speed, and duration).
-
Monitor cell growth by measuring the OD₆₀₀ at regular intervals.
-
Harvest the cells by centrifugation for biomass and metabolite analysis.
Lipid Extraction and Quantification
Objective: To extract and quantify total lipids from R. toruloides biomass.
Materials:
-
Lyophilized R. toruloides biomass
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass beads or bead beater
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Harvest and lyophilize the yeast cells to determine the dry cell weight (DCW).
-
Disrupt the cells by bead beating or other mechanical means in the presence of a chloroform:methanol solvent mixture (typically 2:1 v/v).
-
Add 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the mixture to separate the phases. The lipid-containing chloroform phase will be at the bottom.
-
Carefully collect the lower chloroform phase.
-
Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.
-
Quantify the lipid content gravimetrically.
Carotenoid Extraction and Quantification
Objective: To extract and quantify total carotenoids from R. toruloides biomass.
Materials:
-
R. toruloides biomass
-
Acetone
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
Procedure:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with distilled water.
-
Resuspend the cells in a known volume of acetone or a mixture of acetone and DMSO to facilitate cell wall permeabilization.
-
Agitate the mixture vigorously (e.g., vortexing) and incubate in the dark to extract the carotenoids.
-
Centrifuge to pellet the cell debris.
-
Measure the absorbance of the supernatant at the characteristic wavelength for carotenoids (e.g., ~450 nm).
-
Calculate the carotenoid concentration using a standard curve or an extinction coefficient.
Genetic Transformation using Agrobacterium tumefaciens-Mediated Transformation (ATMT)
Objective: To introduce foreign DNA into R. toruloides for genetic engineering.
Materials:
-
Agrobacterium tumefaciens strain (e.g., EHA105) carrying the desired plasmid
-
Rhodosporidium toruloides recipient strain
-
Induction medium for A. tumefaciens (containing acetosyringone)
-
Co-cultivation medium
-
Selection medium (containing an appropriate antibiotic, e.g., hygromycin B)
Procedure:
-
Grow the A. tumefaciens strain carrying the T-DNA plasmid to the logarithmic phase.
-
Induce the virulence genes of A. tumefaciens by incubating in an induction medium containing acetosyringone.
-
Prepare a suspension of R. toruloides cells.
-
Mix the induced A. tumefaciens and R. toruloides cells and plate them on a co-cultivation medium.
-
Incubate the plates for 2-3 days to allow for T-DNA transfer.
-
Scrape the cells from the co-cultivation plates and re-plate them on a selection medium containing an antibiotic to select for transformed yeast cells and an antibiotic to kill the A. tumefaciens.
-
Incubate the selection plates until transformant colonies appear.
-
Confirm the integration of the foreign DNA by PCR or other molecular techniques.
Key Metabolic and Signaling Pathways
The biosynthesis of lipids and carotenoids in R. toruloides originates from the central carbon metabolism and diverges at the level of acetyl-CoA and the mevalonate pathway.
Caption: Simplified metabolic pathway for lipid and carotenoid biosynthesis in R. toruloides.
Nutrient limitation, particularly nitrogen, is a key trigger for the accumulation of lipids and carotenoids. Under nitrogen-limited conditions, excess carbon is channeled towards the synthesis of these storage compounds.
Caption: Signaling cascade for lipid accumulation under nitrogen limitation in R. toruloides.
A Workflow for Secondary Metabolite Discovery and Enhancement
A systematic approach is crucial for the successful discovery and overproduction of secondary metabolites in R. toruloides. This workflow integrates multi-omics analysis with metabolic engineering.
Caption: A systematic workflow for secondary metabolite discovery and engineering in R. toruloides.
Future Outlook
The field of secondary metabolite discovery in Rhodosporidium toruloides is rapidly advancing. Future research will likely focus on:
-
Expanding the repertoire of discoverable metabolites: Delving into the production of more complex and high-value compounds like polyketides and non-ribosomal peptides.
-
Advanced genetic tools: Development of more efficient and precise genome editing tools, such as CRISPR-Cas9, will accelerate metabolic engineering efforts.[1]
-
Systems biology and modeling: Integration of multi-omics data into comprehensive metabolic models will enable more accurate predictions and guide rational strain design.[15][16]
-
Bioprocess optimization: Scaling up production in bioreactors using cost-effective and sustainable feedstocks will be crucial for industrial applications.[11]
References
- 1. Microbial synthesis and extraction of value-added metabolites by Rhodotorula toruloides from waste stream: a sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodosporidium toruloides - A potential red yeast chassis for lipids and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional genomics of lipid metabolism in the oleaginous yeast Rhodosporidium toruloides | eLife [elifesciences.org]
- 4. [Advances in gene editing and natural product synthesis of Rhodotorula toruloides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. genscript.com [genscript.com]
- 9. Metabolic engineering of the oleaginous yeast Rhodosporidium toruloides IFO0880 for lipid overproduction during high-density fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combining evolutionary and metabolic engineering in Rhodosporidium toruloides for lipid production with non-detoxified wheat straw hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhodosporidium toruloides cultivated in NaCl‐enriched glucose‐based media: Adaptation dynamics and lipid production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology [frontiersin.org]
- 13. Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A comprehensive genome-scale model for Rhodosporidium toruloides IFO0880 accounting for functional genomics and phenotypic data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Multi-Omics Driven Metabolic Network Reconstruction and Analysis of Lignocellulosic Carbon Utilization in Rhodosporidium toruloides [frontiersin.org]
The Chemical Landscape of Rhodosporidium: A Technical Guide to Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
The genus Rhodosporidium, closely related to and often classified under Rhodotorula, represents a treasure trove of novel bioactive compounds with significant potential in the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide provides an in-depth exploration of the chemical structures of key compounds isolated from Rhodosporidium, detailing the experimental protocols for their characterization and presenting quantitative data for comparative analysis.
Key Bioactive Compounds from Rhodosporidium
Rhodosporidium species are prolific producers of a diverse array of secondary metabolites. The primary classes of compounds that have garnered scientific interest include lipids (particularly unusual fatty acids), carotenoids, and exopolysaccharides. A less common but notable compound is the siderophore, rhodotorulic acid.
Lipids and Fatty Acids
Rhodosporidium toruloides is an oleaginous yeast, capable of accumulating lipids up to 70% of its dry cell weight.[1] The fatty acid profile is rich in both saturated and unsaturated fatty acids.
Table 1: Fatty Acid Composition of Rhodosporidium toruloides
| Fatty Acid | Chemical Formula | Type | Typical Percentage (%) |
| Palmitic acid | C16:0 | Saturated | 20-30 |
| Stearic acid | C18:0 | Saturated | 10-15 |
| Oleic acid | C18:1 | Monounsaturated | 40-50 |
| Linoleic acid | C18:2 | Polyunsaturated | 10-20 |
| α-Linolenic acid | C18:3 | Polyunsaturated | 1-5 |
Carotenoids
The characteristic red or pink color of Rhodosporidium colonies is due to the production of carotenoids. These tetraterpenoid pigments are known for their antioxidant properties. The primary carotenoids produced include β-carotene, torulene, and torularhodin.
Table 2: Major Carotenoids from Rhodosporidium sp.
| Carotenoid | Chemical Formula | Key Structural Feature |
| β-Carotene | C40H56 | Two β-rings |
| Torulene | C40H54 | 3,4-didehydro-γ-carotene |
| Torularhodin | C40H52O2 | Carboxylic acid derivative of torulene |
Exopolysaccharides (EPS)
Certain Rhodosporidium species secrete high-molecular-weight exopolysaccharides (EPS). These biopolymers are composed of repeating monosaccharide units and exhibit a range of biological activities.
Table 3: Properties of Exopolysaccharides from Rhodosporidium sp.
| Property | R. babjevae EPS | R. paludigenum MRYP |
| Yield (g/L) | 1.6 ± 0.2 | ~4.3 (optimized) |
| Monosaccharide Composition | Mannose (84%), Glucose (16%) | Mannose, Glucose |
| Molecular Weight (Da) | 1.02 x 10^6, 5 x 10^5, 2 x 10^5 | 2.47 x 10^5 (MYH-1), 2.19 x 10^4 (MYH-2) |
| Reported Biological Activity | Antioxidant, Emulsifying | Antioxidant, Antibacterial |
Rhodotorulic Acid
Rhodotorulic acid is a dihydroxamate siderophore, a low-molecular-weight compound with a high affinity for ferric iron.[2][3][4] It is a cyclic dipeptide derivative of Nδ-acetyl-L-ornithine. While its primary role is in iron acquisition for the yeast, it has also shown antifungal properties.
Table 4: Physicochemical Properties of Rhodotorulic Acid
| Property | Value |
| Chemical Formula | C14H24N4O6 |
| Molecular Weight | 344.36 g/mol |
| Appearance | Solid |
| Function | Siderophore (Iron Chelator) |
| Reported Biological Activity | Antifungal |
Experimental Protocols
Isolation and Analysis of Lipids (Fatty Acids)
This protocol outlines the extraction of total lipids and subsequent analysis of the fatty acid profile by gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow for Lipid Analysis
Caption: Workflow for lipid extraction and fatty acid analysis.
Methodology:
-
Harvesting and Lysis: Yeast cells are harvested from the culture medium by centrifugation. The cell pellet is washed with distilled water and then lyophilized. The dried biomass is subjected to mechanical lysis using glass beads to disrupt the cell walls.
-
Lipid Extraction: Total lipids are extracted from the lysed cells using a mixture of chloroform and methanol (2:1, v/v). The mixture is agitated for several hours at room temperature.
-
Phase Separation: Phase separation is induced by the addition of a 0.9% NaCl solution. After vigorous mixing and centrifugation, the lower organic phase containing the lipids is carefully collected.
-
Drying and Quantification: The organic extract is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the total lipid extract. The extract is weighed to determine the total lipid content.
-
Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with a solution of boron trifluoride in methanol.
-
GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS). Separation is typically performed on a capillary column coated with a polar stationary phase. The identification of individual fatty acids is based on the comparison of their retention times and mass spectra with those of known standards.
Extraction and Identification of Carotenoids
This protocol describes the extraction of carotenoids and their identification and quantification using UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Carotenoid Analysis
Caption: Workflow for carotenoid extraction and analysis.
Methodology:
-
Cell Disruption: Harvested yeast cells are subjected to a disruption method to break the cell wall and release the intracellular carotenoids. This can be achieved by acid hydrolysis (e.g., with HCl) or mechanical methods like bead beating.
-
Solvent Extraction: The disrupted cell biomass is extracted with an organic solvent such as acetone or dimethyl sulfoxide (DMSO) until the biomass becomes colorless. The extraction is typically performed in the dark to prevent degradation of the light-sensitive carotenoids.
-
Quantification by UV-Visible Spectrophotometry: The crude extract is centrifuged, and the absorbance of the supernatant is measured at the maximum absorption wavelength (λmax) for carotenoids (typically around 450-490 nm). The total carotenoid content can be estimated using the Beer-Lambert law with a known extinction coefficient for a standard carotenoid like β-carotene.
-
Identification and Quantification by HPLC: The carotenoid extract is analyzed by reverse-phase HPLC with a photodiode array (PDA) or UV-Vis detector. A C18 column is commonly used, with a mobile phase consisting of a gradient of solvents like acetonitrile, methanol, and dichloromethane. Identification of individual carotenoids is achieved by comparing their retention times and UV-Vis spectra with those of authentic standards. Quantification is performed by integrating the peak areas and comparing them to a calibration curve of the respective standards.
Isolation and Characterization of Exopolysaccharides (EPS)
This protocol details the isolation of EPS from the culture supernatant and its characterization in terms of monosaccharide composition and molecular weight.
Methodology:
-
Removal of Cells: The yeast culture is centrifuged at high speed to remove the cells. The supernatant containing the secreted EPS is collected.
-
Precipitation of EPS: The EPS is precipitated from the cell-free supernatant by the addition of cold ethanol (typically 3 volumes). The mixture is kept at 4°C overnight to allow for complete precipitation.
-
Purification: The precipitated EPS is collected by centrifugation, redissolved in a minimal amount of water, and dialyzed extensively against deionized water to remove low molecular weight impurities. The purified EPS is then obtained by lyophilization.
-
Monosaccharide Composition Analysis: The purified EPS is hydrolyzed to its constituent monosaccharides by treatment with trifluoroacetic acid. The resulting monosaccharides are then derivatized (e.g., acetylated) and analyzed by gas chromatography-mass spectrometry (GC-MS). The identification of each monosaccharide is based on the retention time and mass spectrum of its derivative compared to standards.
-
Molecular Weight Determination: The average molecular weight and molecular weight distribution of the EPS are determined by high-performance size-exclusion chromatography (HP-SEC) coupled with a refractive index (RI) detector. The system is calibrated with pullulan or dextran standards of known molecular weights.
Isolation and Characterization of Rhodotorulic Acid
Methodology Outline:
-
Cultivation in Low-Iron Medium: Rhodosporidium is cultured in a defined medium with limited iron concentration to induce the production and secretion of rhodotorulic acid.
-
Initial Purification from Supernatant: The culture supernatant is subjected to solid-phase extraction (SPE) using a resin with affinity for hydroxamic acids or by precipitation as its iron (III) complex.
-
Chromatographic Purification: Further purification can be achieved by preparative reverse-phase or ion-exchange High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation:
-
Mass Spectrometry: High-resolution mass spectrometry (e.g., ESI-QTOF) can be used to determine the exact mass and molecular formula of the purified compound.[2]
-
Biological Activities and Signaling Pathways
Antioxidant Activity of Carotenoids
Carotenoids from Rhodosporidium are potent antioxidants. Their mechanism of action is primarily through the quenching of reactive oxygen species (ROS). While direct studies on Rhodosporidium carotenoids are limited, the antioxidant activity of carotenoids, in general, is known to involve the modulation of cellular signaling pathways, such as the Keap1-Nrf2 pathway.
Hypothetical Antioxidant Signaling Pathway of Rhodosporidium Carotenoids
Caption: Hypothetical Nrf2-mediated antioxidant pathway.
This proposed pathway suggests that Rhodosporidium carotenoids may help to stabilize the Nrf2 transcription factor, leading to its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their increased expression and enhanced cellular protection against oxidative stress.
Anticancer Activity of Exopolysaccharides
Exopolysaccharides from various microbial sources have demonstrated anticancer properties. While research on EPS from Rhodosporidium is ongoing, studies on similar microbial polysaccharides suggest that they can induce apoptosis (programmed cell death) in cancer cells, potentially through the intrinsic mitochondrial pathway.
Hypothetical Apoptosis Induction by Rhodosporidium EPS in Cancer Cells
Caption: Hypothetical intrinsic apoptosis pathway induced by EPS.
In this hypothetical model, the Rhodosporidium exopolysaccharide is proposed to alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the activation of caspase-3 and the execution of apoptosis.
Conclusion and Future Directions
Rhodosporidium species are a rich source of diverse and bioactive compounds. The methodologies for the isolation and characterization of their lipids, carotenoids, and exopolysaccharides are well-established, paving the way for further research into their applications. While the biological activities of these compounds are promising, further studies are required to fully elucidate the specific molecular mechanisms and signaling pathways involved. In particular, a modern, detailed protocol for the isolation and complete structural characterization of rhodotorulic acid using advanced analytical techniques is needed. The exploration of the Rhodosporidium metabolome is likely to reveal more novel compounds with significant potential for drug development and other biotechnological applications.
References
The Bioactive Potential of Rhodosporidium toruloides: A Technical Guide to its Antimicrobial, Antioxidant, and Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodosporidium toruloides, a pigmented oleaginous yeast, has garnered significant attention for its ability to produce a diverse array of valuable compounds, including lipids and carotenoids.[1][2] Beyond its applications in biofuel and food industries, emerging research highlights the potential of R. toruloides extracts as a source of bioactive molecules with significant pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of R. toruloides extracts, with a focus on their antioxidant, antimicrobial, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Antioxidant Activity
Extracts from Rhodosporidium toruloides, rich in carotenoids and unsaturated fatty acids, have demonstrated notable antioxidant properties.[1][3] The primary mechanism of this activity is attributed to the ability of these compounds to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a variety of chronic diseases.[1][4]
Quantitative Antioxidant Data
The antioxidant capacity of R. toruloides extracts has been quantified using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being the most common. The IC50 value, representing the concentration of the extract required to scavenge 50% of the DPPH radicals, is a key metric for comparison.
| Extract Type | Assay | IC50 Value | Reference |
| Carotenoid-rich Extract | DPPH | Not explicitly stated as IC50, but 100% inhibition at 46.6 mg/L and 60% at 93.2 mg/L | [5] |
| Lipid Extract | DPPH | > 10 mg/mL (achieved 92.7% scavenging) | [2] |
| Lipid Extract | β-carotene/linoleic acid | 6.4 mg/L | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps for determining the antioxidant activity of R. toruloides extracts using the DPPH assay.
1.2.1. Preparation of R. toruloides Extract:
A common method for preparing a lipid-rich extract from R. toruloides involves solvent extraction.[2]
-
Cultivation: Culture R. toruloides in a suitable medium (e.g., Yeast Extract Salt medium with glycerol) for 96 hours at 30°C with shaking (200 rpm).[2]
-
Harvesting: Centrifuge the culture at 4000 rpm for 10 minutes to pellet the cells. Wash the cell pellet three times with a 0.85% NaCl solution.[2]
-
Drying: Freeze-dry the cell pellet.
-
Extraction: Add 20 times the volume of ethanol to the dried cell pellet and sonicate for 3 hours.[2]
-
Concentration: Filter the solution and concentrate it using a rotary evaporator.
-
Solubilization: Dissolve the concentrated extract in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a desired stock concentration (e.g., 20 mg/mL).[2]
1.2.2. DPPH Assay Procedure:
-
DPPH Solution Preparation: Prepare a 0.5 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a microplate well or a test tube, mix 100 µL of the R. toruloides extract (at various concentrations) with 900 µL of the DPPH solution.[2]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[2]
-
Absorbance Measurement: Measure the absorbance of the mixture at 517 nm using a spectrophotometer.[2]
-
Positive Control: Use a known antioxidant, such as ascorbic acid (e.g., 10 µg/mL), as a positive control.[2]
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula:
The control contains the solvent instead of the extract.
Visualization of Experimental Workflow
References
- 1. Research progress on carotenoid production by Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid extract derived from newly isolated Rhodotorula toruloides LAB-07 for cosmetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodosporidium toruloides—a new surrogate model to study rapamycin induced effects on human aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Biosynthesis of Carotenoids in Rhodosporidium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathways of carotenoids in the red yeast Rhodosporidium, a microorganism of significant interest for the biotechnological production of these valuable pigments. The guide details the core metabolic routes, key enzymatic steps, and regulatory aspects. Furthermore, it presents quantitative data on carotenoid production and outlines detailed experimental protocols for their extraction and analysis, serving as a comprehensive resource for research and development in this field.
Core Biosynthetic Pathways
The production of carotenoids in Rhodosporidium is a complex process that originates from central carbon metabolism and proceeds through two major pathways: the Mevalonate (MVA) pathway and the subsequent Carotenoid Biosynthesis pathway. These pathways are intricately linked with other metabolic processes, notably lipid synthesis.
The Mevalonate (MVA) Pathway: Synthesizing the Isoprenoid Precursor
The MVA pathway is responsible for producing the fundamental C5 isoprenoid building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] The pathway commences with acetyl-CoA, a key metabolite derived from various cellular processes, including fatty acid β-oxidation.[1]
The key steps and enzymes involved in the MVA pathway are:
-
Acetoacetyl-CoA formation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase (encoded by genes such as ERG10).
-
HMG-CoA synthesis: Acetoacetyl-CoA is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by HMG-CoA synthase (HMGS).[1]
-
Mevalonate formation: The reduction of HMG-CoA to mevalonate (MVA) is a critical regulatory step, catalyzed by HMG-CoA reductase (HMGR).[1]
-
Phosphorylation of Mevalonate: Mevalonate is subsequently phosphorylated in two steps by mevalonate kinase (MK) and phosphomevalonate kinase (PMK) to yield mevalonate-5-diphosphate (MVPP).[1]
-
IPP formation: Finally, mevalonate diphosphate decarboxylase (MDD) catalyzes the decarboxylation of MVPP to produce isopentenyl pyrophosphate (IPP).[1][2]
-
Isomerization to DMAPP: IPP is then isomerized to dimethylallyl pyrophosphate (DMAPP) by IPP isomerase (IPPI).[1]
Carotenoid Biosynthesis Pathway: From Precursors to Pigments
The carotenoid biosynthesis pathway utilizes IPP and DMAPP to construct the characteristic C40 carotenoid backbone, which is then modified through a series of desaturation, cyclization, and oxygenation reactions to produce a variety of carotenoids.[1]
The main steps are:
-
Geranylgeranyl Pyrophosphate (GGPP) Synthesis: DMAPP is sequentially condensed with three molecules of IPP to form the C20 compound geranylgeranyl pyrophosphate (GGPP). This multi-step process is catalyzed by geranyl pyrophosphate synthase (GPPS) and farnesyl pyrophosphate synthase (FPS) , and finally GGPP synthase (GGPPS or BTS1) .[1]
-
Phytoene Synthesis: The first committed step in carotenoid biosynthesis is the head-to-head condensation of two molecules of GGPP to form the colorless C40 carotenoid, phytoene. This reaction is catalyzed by phytoene synthase (PSY).[1] In some Rhodosporidium species, this enzyme is part of a bifunctional protein that also possesses lycopene cyclase activity (CrtYB).[3][4]
-
Desaturation Reactions: Phytoene undergoes a series of desaturation reactions, introducing conjugated double bonds and giving rise to colored carotenoids. Phytoene desaturase (PDS or CrtI) is a key enzyme in this process, converting phytoene into lycopene through intermediates such as phytofluene, ζ-carotene, and neurosporene.[4]
-
Cyclization Reactions: The linear carotene, lycopene, can be cyclized at one or both ends to form cyclic carotenoids. Lycopene cyclase (LCY or CrtY) is responsible for the formation of β-carotene (with two β-rings) and γ-carotene (with one β-ring).[1]
-
Formation of Torulene and Torularhodin: In Rhodosporidium, the pathway can proceed from neurosporene or lycopene to produce torulene. Torulene can be further oxidized to torularhodin.[5] These two carotenoids are often the dominant pigments in this yeast.[6]
Regulation of Carotenoid Biosynthesis
Carotenoid production in Rhodosporidium is a tightly regulated process influenced by both genetic and environmental factors.
-
Genetic Regulation: Several genes involved in the carotenoid biosynthetic pathway have been identified and their expression levels can be modulated to enhance carotenoid production.[6] For instance, the upregulation of genes like ERG10, ERG12, ERG20, and BTS1 has been observed under conditions that also favor high lipid accumulation. The expression of carotenogenic genes can be activated by light, a process potentially mediated by regulators like Cryptochrome DASH (CRY1).[7][8]
-
Environmental Factors:
-
Light: Light exposure generally stimulates carotenoid production in Rhodosporidium toruloides by promoting the transcription of carotenoid biosynthesis genes.[7][8]
-
Temperature: Low temperatures can induce stress and lead to an increase in carotenoid biosynthesis, which may serve as a protective mechanism against oxidative damage.[1][3]
-
Nutrient Limitation: A high carbon-to-nitrogen (C/N) ratio in the culture medium, which is a condition of nitrogen limitation, has been shown to stimulate the accumulation of both carotenoids and lipids.[9] This suggests a coordinated regulation of these two biosynthetic pathways.
-
Osmotic Stress: High salt concentrations can induce osmotic stress and have been observed to increase carotenoid production.[9]
-
Quantitative Data on Carotenoid Production
The following tables summarize quantitative data on carotenoid production in various Rhodosporidium species under different conditions, as reported in the literature.
| Species | Strain | Culture Conditions | Total Carotenoids | Major Carotenoids | Reference |
| Rhodosporidium toruloides | ATCC 204091 | Minimal medium with osmotic stress (17.7 g/L NaCl) | 27.2% (w/w of dry cell weight) | Not specified | [9] |
| Rhodosporidium sp. | Not specified | Culture on discarded vegetable parts | Not specified | β-carotene, torulene, torularhodin | [10] |
| Rhodosporidium paludigenum | NCYC 2663 | Cultivated on sucrose | 2.21 mg/L | β-carotene, γ-carotene, torulene, torularhodin | [11] |
| Rhodosporidium paludigenum | NCYC 2664 | Cultivated on glucose | 2.93 mg/L | Almost exclusively β-carotene | [11] |
| Various Rhodosporidium species | Type strains | Not specified | 16.4 to 184 µg/g cell dry mass | Torularhodin, torulene, γ-carotene, β-carotene | [5] |
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of carotenoids from Rhodosporidium.
Carotenoid Extraction
4.1.1. DMSO-Based Extraction
This protocol is suitable for initial screening and quantification.
-
Harvest 1 ml of Rhodosporidium culture by centrifugation (e.g., 3000 rpm for 10 minutes).
-
Wash the cell pellet with distilled water and centrifuge again.
-
Resuspend the cell pellet in 2 ml of dimethyl sulfoxide (DMSO).
-
Incubate the suspension at 50°C for 1 hour to facilitate cell permeabilization and pigment extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the cell debris.
-
Collect the supernatant containing the carotenoids.
-
Repeat the extraction process with fresh DMSO until the cell pellet becomes colorless.
4.1.2. Acetone Extraction
Acetone is a common solvent for carotenoid extraction.
-
Harvest yeast cells from the culture broth by centrifugation.
-
Lyophilize (freeze-dry) the cell biomass.
-
Grind the dried biomass with a mortar and pestle.
-
Add acetone to the ground biomass and continue grinding to ensure thorough extraction.
-
Separate the acetone extract containing the carotenoids from the cell debris by filtration or centrifugation.[3]
4.1.3. Chloroform/Methanol (Bligh and Dyer) Extraction
This method is effective for the simultaneous extraction of lipids and carotenoids.
-
Harvest a known weight of dry cell pellet (W).
-
Resuspend the pellet in 3.75 ml of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the suspension for 15 minutes.
-
Add 1.25 ml of chloroform and vortex for another minute.
-
Add 1.25 ml of 1 M NaCl solution to induce phase separation.
-
Centrifuge the mixture at 3000 rpm for 15 minutes.
-
Carefully collect the lower organic phase, which contains the carotenoids and lipids.[12]
Carotenoid Analysis and Quantification
4.2.1. Spectrophotometric Quantification
A straightforward method for estimating the total carotenoid content.
-
Measure the absorbance of the carotenoid extract at the wavelength of maximum absorption (typically around 450 nm for total carotenoids).
-
Calculate the total carotenoid concentration using the Beer-Lambert law and a specific extinction coefficient for the major carotenoid present (e.g., β-carotene).
4.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the separation, identification, and quantification of individual carotenoids.
-
Sample Preparation: Evaporate the solvent from the carotenoid extract under a stream of nitrogen. Re-dissolve the residue in a suitable mobile phase solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System:
-
Column: A C18 or C30 reverse-phase column is typically used for carotenoid separation.[13][14]
-
Mobile Phase: A gradient or isocratic elution with a mixture of solvents such as acetonitrile, methanol, dichloromethane, and water is commonly employed. A mobile phase of acetone and water (70:30, v/v) has been used.[13]
-
Detector: A UV-Vis or photodiode array (PDA) detector set at a wavelength of approximately 450 nm is used for detection.[13]
-
-
Identification and Quantification:
-
Identify individual carotenoids by comparing their retention times and UV-Vis absorption spectra with those of authentic standards.[15]
-
Quantify the concentration of each carotenoid by constructing a calibration curve using known concentrations of pure standards.
-
Visualizations
Biosynthetic Pathways
Caption: Overview of the Mevalonate and Carotenoid Biosynthesis Pathways in Rhodosporidium.
Experimental Workflow
Caption: General experimental workflow for carotenoid production and analysis from Rhodosporidium.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carotenoid Biosynthesis: Genome-Wide Profiling, Pathway Identification in Rhodotorula glutinis X-20, and High-Level Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carotenoid profiles of yeasts belonging to the genera Rhodotorula, Rhodosporidium, Sporobolomyces, and Sporidiobolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on carotenoid production by Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the light regulatory mechanism in carotenoid production in Rhodosporidium toruloides NBRC 10032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Carotenoids production by Rhodosporidium paludigenum yeasts: Characterization of chemical composition, antioxidant and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. Abstracts of the 1st International Online Conference on Separations | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Red Yeast Revolution: A Technical Guide to Natural Product Screening of Rhodosporidium Species
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The genus Rhodosporidium, a group of pigmented yeasts now largely classified under Rhodotorula, represents a vibrant and promising frontier in the discovery of novel bioactive compounds. These robust microorganisms are prolific producers of a diverse array of natural products, including carotenoids, lipids, and exopolysaccharides, with significant potential in the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide provides a comprehensive overview of the screening of natural products from Rhodosporidium species, detailing experimental protocols, presenting key data, and visualizing complex biological pathways to empower researchers in their quest for new therapeutic agents.
Bioactive Compounds from Rhodosporidium Species
Rhodosporidium species are a rich source of various bioactive secondary metabolites. The primary classes of compounds that have garnered scientific interest include carotenoids, lipids (specifically triacylglycerols), and exopolysaccharides.
Carotenoids: These pigments are responsible for the characteristic red, orange, and yellow hues of Rhodosporidium colonies. Key carotenoids produced include β-carotene, torulene, and torularhodin.[1][2] These compounds are renowned for their potent antioxidant properties, which are attributed to their ability to quench singlet oxygen and scavenge peroxyl radicals.[2][3] Torularhodin, in particular, has demonstrated greater antioxidant activity than β-carotene.[4]
Lipids: As oleaginous yeasts, many Rhodosporidium species can accumulate lipids to over 70% of their dry cell weight.[4] These lipids, primarily in the form of triacylglycerols (TAGs), are a valuable source of essential fatty acids and can be investigated for their own biological activities or as a source for biofuel production.
Exopolysaccharides (EPS): Certain Rhodosporidium species, such as R. babjevae, secrete high-molecular-weight exopolysaccharides.[5][6][7] These biopolymers have shown promising antioxidant and emulsifying properties, making them candidates for various industrial and biomedical applications.[5][6][7]
Data on Bioactive Compound Production and Activity
The production of bioactive compounds in Rhodosporidium is highly dependent on the species, strain, and cultivation conditions. Similarly, their biological activities are concentration-dependent and vary based on the specific compound or extract. The following tables summarize key quantitative data from various studies.
| Species | Compound | Culture Conditions | Yield | Reference |
| Rhodosporidium babjevae | Torularhodin | High-peptone/low-yeast extract marine medium | Avg. 63% of total carotenoids | [1][8] |
| Rhodosporidium babjevae | Torulene & Torularhodin | Standard yeast medium (YM) | 75-91% of total carotenoids | [1][8] |
| Rhodosporidium babjevae | Total Carotenoids | Varied | 66-117 µg/g dry weight | [1][8] |
| Rhodosporidium babjevae | Exopolysaccharides | 5-day culture | 1.6 ± 0.2 g/L | [5][6][7] |
| Rhodosporidium toruloides | Torularhodin | Optimized (Glucose, C/N ratio 22, 28°C) | 21.3 mg/L | [9] |
| Rhodosporidium paludigenum | Total Carotenoids | Sucrose medium | 2.21 mg/L | [10] |
| Rhodosporidium paludigenum | Total Carotenoids | Glucose medium | 2.93 mg/L | [10] |
| Rhodosporidium paludigenum | Polysaccharide | Optimized (pH 6.72, 30.18°C) | 4323.90 mg/L | [11][12] |
Table 1: Production of Bioactive Compounds in Rhodosporidium Species. This table summarizes the yields of various bioactive compounds from different Rhodosporidium species under specific culture conditions.
| Species | Extract/Compound | Bioactivity Assay | Target | Result | Reference |
| Rhodosporidium paludigenum | Carotenoid Extract | Antioxidant (unspecified) | - | IC50: 0.14 mg/mL | [10] |
| Rhodosporidium paludigenum | Polysaccharide | Antibacterial (MIC) | Salmonella | 480 µg/mL | [11][12] |
| Rhodosporidium paludigenum | Polysaccharide | Antibacterial (MIC) | Escherichia coli | 480 µg/mL | [11][12] |
| Rhodosporidium paludigenum | Polysaccharide | Antibacterial (MIC) | Staphylococcus aureus | 480 µg/mL | [11][12] |
| Rhodosporidium babjevae | Exopolysaccharide | Antiproliferative (MTT) | MCF-7 cells | Not significant | [5][6][7] |
Table 2: Biological Activity of Extracts and Compounds from Rhodosporidium Species. This table presents the results of various bioactivity assays for extracts and purified compounds from different Rhodosporidium species.
Experimental Protocols
This section provides detailed methodologies for the cultivation of Rhodosporidium species, extraction of major bioactive compounds, and key bioassays for screening their therapeutic potential.
Cultivation of Rhodosporidium Species for Natural Product Production
The optimal conditions for cultivating Rhodosporidium to maximize the yield of a specific class of compounds can vary. Below are general guidelines and a representative protocol for carotenoid production.
General Culture Media:
-
Yeast Mold (YM) Broth: A common medium for general growth.
-
Minimal Media (MM): Used for controlled studies, often with varying carbon and nitrogen sources to induce secondary metabolite production. A typical MM might contain glucose, Na₂HPO₄, NaCl, KH₂PO₄, NH₄Cl, MgSO₄, and yeast extract.[8]
Protocol for Carotenoid Production in Rhodosporidium toruloides
-
Pre-culture: Inoculate a single colony of R. toruloides into 50 mL of YM broth in a 250 mL flask. Incubate at 28-30°C with shaking at 150-200 rpm for 48 hours.
-
Production Culture: Inoculate the pre-culture into a larger volume of production medium. A high carbon-to-nitrogen ratio is often used to promote carotenoid and lipid accumulation. A suitable medium could be MM with an increased glucose concentration (e.g., 50-70 g/L) and a limiting nitrogen source (e.g., 1 g/L ammonium sulfate).
-
Incubation: Incubate the production culture under the same temperature and shaking conditions for 3-9 days.[9] Light exposure can stimulate carotenoid production in some strains.[13]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes. Wash the cell pellet with sterile distilled water and lyophilize or proceed directly to extraction.
Extraction of Bioactive Compounds
This protocol describes a common method for the extraction of both carotenoids and lipids from Rhodosporidium biomass.
-
Cell Disruption: Resuspend the wet or lyophilized cell pellet in a suitable solvent. Mechanical disruption using glass beads, sonication, or high-pressure homogenization can significantly improve extraction efficiency. Alternatively, a chemical/thermal method can be employed by resuspending cells in 2 M HCl and heating at 65°C for 35 minutes.[2]
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform and methanol to the disrupted cell suspension.
-
Extraction: Agitate the mixture vigorously for 1-2 hours at room temperature, protected from light.
-
Phase Separation: Add deionized water to the mixture to induce phase separation. Centrifuge at 2,000 x g for 10 minutes.
-
Collection: The lower chloroform phase will contain the lipids and carotenoids. Carefully collect this phase and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Quantification: The dried extract can be weighed to determine the total lipid and carotenoid yield. Carotenoids can be further quantified spectrophotometrically.
This protocol is adapted from studies on R. babjevae.[5][6][7]
-
Culture Supernatant Collection: After cultivation, centrifuge the culture broth at 8,000 x g for 15 minutes to remove the yeast cells.
-
Precipitation: Collect the supernatant and add cold absolute ethanol to a final concentration of 70-80% (v/v).
-
Incubation: Allow the EPS to precipitate overnight at 4°C.
-
Collection: Collect the precipitated EPS by centrifugation at 10,000 x g for 20 minutes.
-
Purification: Redissolve the EPS pellet in deionized water and dialyze against distilled water for 48 hours to remove low molecular weight impurities.
-
Lyophilization: Freeze-dry the purified EPS solution to obtain a powdered product.
Bioactivity Screening Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample Preparation: Dissolve the Rhodosporidium extract or purified compound in methanol to prepare a series of concentrations (e.g., 10-1000 µg/mL).
-
Assay: In a 96-well plate, add 100 µL of each sample concentration to a well. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the Rhodosporidium extract or compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) can be calculated from the dose-response curve.
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: Perform serial two-fold dilutions of the Rhodosporidium extract or compound in the broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the extract or compound at which no visible growth of the microorganism is observed.
Key Signaling Pathways and Regulatory Networks
The production of bioactive compounds in Rhodosporidium is regulated by complex signaling pathways that respond to environmental cues. Understanding these pathways is crucial for optimizing production and for elucidating the mechanisms of action of the isolated compounds.
Carotenoid Biosynthesis Pathway
The biosynthesis of carotenoids in Rhodosporidium follows the mevalonate pathway to produce the precursor geranylgeranyl pyrophosphate (GGPP).[2][14] Key steps include the formation of phytoene from two molecules of GGPP, catalyzed by phytoene synthase (encoded by the crtYB gene), followed by a series of desaturation reactions mediated by phytoene desaturase (encoded by the crtI gene) to yield lycopene.[14][15] Lycopene is then cyclized and further modified to produce β-carotene, γ-carotene, torulene, and ultimately torularhodin.[14][15] This pathway is regulated by environmental factors such as light, which can upregulate the expression of carotenogenic genes, a response potentially mediated by photoreceptors like Cryptochrome DASH (CRY1).[13]
The TOR Signaling Pathway
The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrient availability. In yeast, the TOR complex 1 (TORC1) is a key regulator.[16][17] When nutrients are abundant, TORC1 is active and promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[16][17] The inhibition of TOR signaling, for example by the drug rapamycin, can lead to stress responses and the accumulation of storage compounds like lipids and carotenoids. This pathway represents a key target for metabolic engineering to enhance the production of desired natural products in Rhodosporidium.
Conclusion and Future Directions
Rhodosporidium species are a treasure trove of natural products with significant therapeutic and industrial potential. This guide provides a foundational framework for researchers to delve into the screening and characterization of these compounds. Future research should focus on the exploration of a wider range of Rhodosporidium species from diverse ecological niches, the application of advanced analytical techniques for the identification of novel compounds, and the use of metabolic engineering strategies to enhance the production of high-value natural products. The continued investigation of this remarkable group of red yeasts is poised to yield exciting discoveries in the years to come.
References
- 1. Torularhodin and torulene are the major contributors to the carotenoid pool of marine Rhodosporidium babjevae (Golubev) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on carotenoid production by Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodosporidium toruloides—a new surrogate model to study rapamycin induced effects on human aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and Prospective Applications of the Exopolysaccharides Produced by Rhodosporidium babjevae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carotenoids production by Rhodosporidium paludigenum yeasts: Characterization of chemical composition, antioxidant and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production, purification, characterization, and biological properties of Rhodosporidium paludigenum polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Analysis of the light regulatory mechanism in carotenoid production in Rhodosporidium toruloides NBRC 10032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Red Revolution: A Technical Guide to the Origin and Isolation of Antifungal Compounds from Red Yeasts
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of multidrug-resistant fungal pathogens necessitates the exploration of novel sources for antifungal agents. Red yeasts, a polyphyletic group of basidiomycetous fungi belonging to the Pucciniomycotina, particularly species within the genera Rhodotorula and Sporobolomyces, represent a promising, yet underexplored, reservoir of unique bioactive secondary metabolites. These yeasts are distinguished by their characteristic red or orange colonies, a result of the production of carotenoid pigments. Beyond pigments, red yeasts synthesize a variety of compounds, including siderophores and potentially other metabolites, that exhibit significant antagonistic activity against pathogenic fungi. This technical guide provides an in-depth overview of the origin of these compounds, detailed protocols for their isolation and characterization, and a summary of their antifungal activities, serving as a foundational resource for discovery and development programs.
Section 1: Antifungal Compounds from Red Yeasts
While research into specific, potent, small-molecule antifungal drugs from red yeasts is still an emerging field, several classes of compounds with demonstrated antifungal or antagonistic properties have been identified.
Primary Example: Rhodotorulic Acid (RA)
The most well-characterized antifungal agent from Rhodotorula species is Rhodotorulic Acid (RA). It is not a conventional fungicidal or fungistatic compound but rather an antagonist that operates through a mechanism of iron competition.
Mechanism of Action : RA is a dihydroxamate siderophore, a small molecule with an exceptionally high affinity for ferric iron (Fe³⁺).[1] In iron-limited environments, Rhodotorula species secrete RA to scavenge this essential nutrient.[2] By sequestering available iron, RA effectively deprives pathogenic fungi in the vicinity of the iron necessary for their own critical metabolic processes, including respiration and DNA synthesis, thereby inhibiting their growth.[1][3] This indirect antifungal activity makes it a potent biocontrol agent.
Antifungal Activity : The inhibitory effect of Rhodotorulic Acid is entirely dependent on the iron concentration of the medium. In iron-rich environments, its antifungal activity is negligible. Studies have shown that RA alone does not significantly inhibit the growth of Candida species at concentrations up to 200 µM in standard yeast growth media (YPD), which contains sufficient iron.[4] However, in iron-depleted conditions, its ability to withhold iron leads to potent growth inhibition of competing fungi.
| Compound | Producing Organism (Genus) | Mechanism of Action | Target Fungi | Activity Profile |
| Rhodotorulic Acid | Rhodotorula, Rhodosporidium | Iron Chelation (Siderophore) : Deprives fungi of essential iron.[1][2] | Broad-spectrum, including Candida spp., Aspergillus spp. | Iron-Dependent : High activity in iron-limited media; negligible direct fungicidal/fungistatic activity in iron-replete media (No growth inhibition observed up to 200 µM).[4] |
| Killer Toxins (Mycocins) | Various, including Sporobolomyces | Protein-based toxins : Disrupt cell wall integrity or plasma membrane function.[3] | Primarily other yeast and fungal species | Species-Specific : Activity is often limited to a specific range of susceptible fungal strains. |
| Carotenoid Pigments | Rhodotorula, Sporobolomyces | Antimicrobial/Antioxidant : Mechanism not fully elucidated, may involve membrane disruption or oxidative stress. | Various bacteria and fungi | Generally Low Potency : Extracts show activity, but MICs are often high (e.g., >100 µg/mL).[3] |
| Biosurfactants | Rhodotorula | Membrane Disruption : Amphiphilic molecules that can permeabilize fungal cell membranes. | Various fungi | Emerging Research : Crude extracts show promise, but specific compounds and their potency are not well-defined. |
Other Bioactive Metabolites
-
Killer Toxins : Certain yeast strains, including some red yeasts, produce mycocins or "killer toxins." These are antifungal proteins or glycoproteins that can be lethal to susceptible strains, often by binding to cell wall receptors and disrupting the plasma membrane.[3][5] Their proteinaceous nature presents different challenges and opportunities for drug development compared to small molecules.
-
Pigments and Extracts : Crude solvent extracts from red yeasts, rich in carotenoids like torulene and torularhodin, have demonstrated some antimicrobial activity.[3] However, the Minimum Inhibitory Concentrations (MICs) are typically high, suggesting these compounds are not potent antifungals but may contribute to a broader defensive chemical arsenal.[6]
Section 2: Experimental Protocols
The successful isolation and evaluation of novel antifungal compounds from red yeasts require a systematic workflow employing standardized microbiological and chemical techniques.
General Workflow for Discovery and Isolation
The overall process begins with the isolation of the yeast, proceeds through screening and fermentation, and concludes with the purification and characterization of the active compound.
Protocol: Isolation and Purification of Secondary Metabolites
This protocol provides a general framework for purifying polar metabolites, such as siderophores, from a liquid culture supernatant. It is adapted from methods used for purifying yeast polysaccharides and can be modified based on the specific chemistry of the target compound.
-
Fermentation : Inoculate the selected red yeast strain (e.g., Rhodotorula glutinis) in a suitable production medium (e.g., a defined minimal medium to induce siderophore production). Incubate for 72-96 hours at 25-30°C with shaking (200 rpm).
-
Cell Removal : Centrifuge the culture broth at 8,000 x g for 20 minutes to pellet the yeast cells.
-
Supernatant Filtration : Filter the resulting supernatant through a 0.45 µm filter to remove any remaining cells and debris.
-
Concentration : Reduce the volume of the cell-free supernatant using rotary evaporation under vacuum at 40°C.
-
Initial Purification (Ion-Exchange Chromatography) :
-
Equilibrate a DEAE-cellulose (or similar anion exchange) column with a starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Load the concentrated supernatant onto the column.
-
Wash the column with the starting buffer to remove unbound molecules.
-
Elute bound compounds using a stepwise or linear gradient of NaCl (e.g., 0.1 M to 2.0 M) in the starting buffer.
-
-
Bioassay-Guided Fractionation : Collect fractions and test each for antifungal activity using a rapid assay (e.g., agar well diffusion) to identify the active fractions.
-
Desalting and Further Purification (Size-Exclusion Chromatography) :
-
Pool the active fractions. If the salt concentration is high, desalt using a desalting column (e.g., Sephadex G-25) or dialysis.
-
Load the desalted, active fraction onto a size-exclusion column (e.g., Sephadex G-100) equilibrated with an appropriate buffer (e.g., distilled water or a volatile buffer like ammonium bicarbonate).
-
Elute with the same buffer and collect fractions.
-
-
Final Purification (HPLC) :
-
Pool the active fractions from the previous step and concentrate them.
-
Perform final purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the active compound.
-
-
Verification : Confirm the purity of the final compound by analytical HPLC and proceed to structure elucidation.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the CLSI M27-A3 standard for determining the Minimum Inhibitory Concentration (MIC) of a purified compound against yeast pathogens.
-
Preparation of Antifungal Stock : Dissolve the purified compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microdilution Plates :
-
Use sterile 96-well flat-bottom microtiter plates.
-
Dispense 100 µL of RPMI-1640 medium (buffered with MOPS to pH 7.0) into wells 2 through 12.
-
Add 200 µL of the antifungal stock solution (at twice the highest desired final concentration) to well 1.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
-
Inoculum Preparation :
-
Grow the target fungal pathogen (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Inoculation : Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the drug concentrations are now at their target values (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Incubation : Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination : The MIC is the lowest concentration of the antifungal compound at which there is a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free growth control in well 11.
Section 3: Origin and Biosynthesis of Antifungal Compounds
The production of secondary metabolites in red yeasts is governed by complex biosynthetic pathways. The synthesis of Rhodotorulic Acid provides an excellent model for understanding how these compounds are assembled.
Proposed Biosynthetic Pathway of Rhodotorulic Acid
Rhodotorulic acid is a cyclic dipeptide, specifically a diketopiperazine, derived from two molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine.[7] Its synthesis is not performed by ribosomes but by large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS).[8][9] The pathway begins with the common amino acid L-ornithine, which itself is derived from L-glutamate.
Pathway Steps:
-
Precursor Synthesis : The pathway starts with L-ornithine, which is synthesized from L-glutamate through a series of enzymatic steps common in many microorganisms.[10][11]
-
Hydroxylation : The δ-amino group (N⁵) of L-ornithine is hydroxylated by an ornithine-N⁵-oxygenase, a key step in forming the hydroxamate functional group.
-
Acetylation : The newly formed hydroxylamino group is then acetylated by an N⁵-acetyltransferase, using acetyl-CoA as the donor, to form N⁵-acetyl-N⁵-hydroxy-L-ornithine.
-
NRPS-Mediated Dimerization and Cyclization : Two molecules of this modified ornithine are activated and loaded onto the Rhodotorulic Acid Synthetase, an NRPS enzyme.[12] The NRPS machinery catalyzes the formation of two peptide bonds and the subsequent intramolecular cyclization to release the final diketopiperazine structure of Rhodotorulic Acid.[8][9]
Conclusion and Future Outlook
Red yeasts present a fertile ground for the discovery of novel antifungal compounds. While the siderophore Rhodotorulic Acid is the most studied example, its indirect, iron-dependent mechanism highlights the potential for discovering compounds with unconventional modes of action. Future research should focus on inducing the expression of silent biosynthetic gene clusters in these organisms through varied culture conditions or genetic manipulation. The application of advanced analytical techniques coupled with the systematic protocols outlined in this guide will be critical in isolating and characterizing new, potent antifungal agents to combat the growing challenge of fungal infections.
References
- 1. Iron Pathways and Iron Chelation Approaches in Viral, Microbial, and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Basis of Yeasts Antimicrobial Activity—Developing Innovative Strategies for Biomedicine and Biocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desketoneoenactin-Siderophore Conjugates for Candida: Evidence of Iron Transport-Dependent Species Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 9. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-ornithine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Characterization of Novel Metabolites from Rhodotorula Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Rhodotorula, a group of pigmented yeasts, is a prolific source of diverse bioactive metabolites.[1] These yeasts are recognized for their ability to synthesize a range of valuable compounds, including carotenoids, lipids, enzymes, and exopolysaccharides.[2][3][4] This technical guide provides a comprehensive overview of the key metabolites produced by Rhodotorula species, with a focus on the industrially significant carotenoids: torulene, torularhodin, and β-carotene. It details the methodologies for their isolation, purification, and structural characterization, as well as protocols for evaluating their biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in harnessing the biotechnological potential of Rhodotorula species.
Introduction to Rhodotorula Metabolites
Rhodotorula species, belonging to the phylum Basidiomycota, are ubiquitous in various natural environments.[1] Their characteristic red, pink, or orange colonies are a result of the intracellular accumulation of carotenoid pigments.[1] Beyond their vibrant colors, these yeasts have garnered significant attention for their robust metabolic capabilities, making them microbial cell factories for a variety of commercially valuable compounds.[4]
The primary classes of metabolites produced by Rhodotorula species include:
-
Carotenoids: These are the most prominent and well-studied secondary metabolites of Rhodotorula. The main carotenoids produced are torulene, torularhodin, and β-carotene.[2][5] These compounds are of great interest due to their potent antioxidant, antimicrobial, and potential anticancer properties.[6][7]
-
Lipids: Certain Rhodotorula species are oleaginous, meaning they can accumulate lipids to over 20% of their dry cell weight. These lipids are primarily triacylglycerols with a fatty acid composition similar to vegetable oils, making them a potential feedstock for biofuel production.[4]
-
Enzymes: Rhodotorula species are known to produce a variety of extracellular enzymes that have applications in different industries.[4]
-
Exopolysaccharides (EPS): Some Rhodotorula strains can secrete high molecular weight polysaccharides with various functional properties, including antimicrobial and antibiofilm activities.[8]
This guide will primarily focus on the characterization of the novel carotenoids, torulene and torularhodin, which are particularly characteristic of the Rhodotorula genus.
Biosynthesis of Carotenoids in Rhodotorula
The biosynthesis of carotenoids in Rhodotorula follows the well-established mevalonate pathway to produce the precursor geranylgeranyl pyrophosphate (GGPP). From GGPP, a series of desaturation and cyclization reactions lead to the formation of various carotenoids. The key branch point is the formation of γ-carotene, which can be converted to β-carotene or torulene. Torulene is subsequently oxidized to form torularhodin.[5]
Quantitative Data on Metabolite Production
The yield of carotenoids from Rhodotorula species is highly dependent on the specific strain, culture conditions (such as carbon and nitrogen sources, temperature, pH, and aeration), and extraction methods.[6][9] The following tables summarize some reported yields of torulene and torularhodin from various Rhodotorula species.
Table 1: Torulene Production by Rhodotorula Species
| Rhodotorula Species | Carbon Source | Culture Conditions | Torulene Yield (mg/L) | Reference |
| R. mucilaginosa | Crude Glycerol | Low-temperature (16°C) | 23.19 | [9] |
| R. glutinis | Glucose | Not specified | Not specified in mg/L, but 243 µg/g d.w. with peptone | [6] |
| R. graminis | Not specified | Not specified | Not specified in mg/L, but 22.7% of total carotenoids | [3] |
Table 2: Torularhodin Production by Rhodotorula Species
| Rhodotorula Species | Carbon Source | Culture Conditions | Torularhodin Yield (mg/L) | Reference |
| R. glutinis | Glucose | White light irradiation | Not specified in mg/L, but 14.2 mg/100 g d.w. | [6] |
| R. mucilaginosa | Glucose | Thermal acid treatment extraction | Not specified in mg/L, but 50.5 µg/g d.w. | [2] |
| R. rubra | Glucose | Aeration rate 0.4-1.3 L/L·min | Not specified in mg/L, but 44% of total carotenoids | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of novel metabolites from Rhodotorula species.
General Experimental Workflow
The discovery and characterization of novel metabolites from Rhodotorula follows a systematic workflow, from cultivation to bioactivity screening.
Cultivation and Biomass Production
-
Culture Medium: Prepare Yeast Malt (YM) broth or Sabouraud Dextrose Broth.[7][10]
-
Inoculation: Inoculate the sterile medium with a fresh culture of the desired Rhodotorula species.
-
Incubation: Incubate the culture at 25-30°C with shaking (e.g., 150-200 rpm) for 72-120 hours.[7][10]
-
Cell Harvesting: Harvest the yeast cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).[5]
-
Washing: Wash the cell pellet twice with sterile distilled water to remove residual medium components.[5]
-
Drying: The cell biomass can be lyophilized (freeze-dried) or dried in an oven at 60°C to a constant weight for gravimetric analysis.[2]
Extraction and Purification of Carotenoids
4.3.1. Cell Disruption (Choose one method)
-
Thermal Acid Treatment: Resuspend the cell pellet in 2 M HCl and incubate in a water bath at 60-70°C for 10-30 minutes. This method is effective for releasing intracellular carotenoids.[5][10]
-
Saponification: Resuspend wet cells in 1.1 M KOH in ethanol and stir at 65°C for 3 hours. This method is suitable for simultaneous extraction and saponification of lipids.[2]
-
Enzymatic Lysis: Resuspend cells in a suitable buffer and incubate with cell wall-lysing enzymes (e.g., lyticase, zymolyase) at 30°C for 30 minutes, followed by ultrasonication.[2]
4.3.2. Solvent Extraction
-
After cell disruption, add a mixture of organic solvents to the cell suspension. A common system is a mixture of acetone and hexane or petroleum ether.[2][11]
-
Vortex the mixture vigorously to ensure thorough extraction of the pigments into the organic phase.
-
Centrifuge the mixture to separate the organic phase containing the carotenoids from the aqueous phase and cell debris.
-
Collect the colored organic supernatant. Repeat the extraction process until the cell pellet becomes colorless.
-
Combine all organic extracts and evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 35°C.[5]
4.3.3. Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Reconstitute the dried carotenoid extract in a known volume of the initial mobile phase (e.g., acetonitrile/water) or ethanol. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[5]
-
HPLC System:
-
Column: A C18 reverse-phase column is commonly used for carotenoid separation.[3]
-
Mobile Phase: A gradient of solvents is typically employed. For example, a gradient of acetonitrile, dichloromethane, and methanol can be used.[12] Another option is a water/acetone gradient.[3]
-
Detector: A UV-Vis or Photodiode Array (PDA) detector set at the maximum absorption wavelengths of the target carotenoids (e.g., ~484 nm for torulene, ~492 nm for torularhodin, and ~450 nm for β-carotene).[2][6]
-
-
Quantification: Prepare standard solutions of purified torulene, torularhodin, and β-carotene of known concentrations. Inject the standards to create a calibration curve of peak area versus concentration. Inject the sample extract and quantify the carotenoids based on their peak areas and the calibration curve.[5]
Structural Elucidation
-
UV-Visible (UV-Vis) Spectroscopy: Dissolve the purified metabolite in a suitable solvent (e.g., hexane, ethanol) and record the absorption spectrum (typically 350-600 nm) to determine the wavelengths of maximum absorbance (λmax), which are characteristic of the carotenoid's chromophore.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful techniques for the complete structural elucidation of novel compounds.[13] The chemical shifts and coupling constants provide detailed information about the carbon skeleton and the position of functional groups. For complex molecules, 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.
Bioactivity Assays
4.5.1. Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of the purified metabolite in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a microplate or cuvette, mix different concentrations of the sample with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the sample to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
4.5.2. Antimicrobial Activity Assays
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Prepare a two-fold serial dilution of the purified metabolite in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microplate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the metabolite that completely inhibits visible growth of the microorganism.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
-
From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and subculture onto an appropriate agar medium.
-
Incubate the agar plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the metabolite that results in a ≥99.9% reduction in the initial inoculum.
-
4.5.3. Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer) in an appropriate medium in a 96-well plate and allow the cells to adhere overnight.[10]
-
Treatment: Treat the cells with various concentrations of the purified metabolite and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the metabolite that causes 50% inhibition of cell growth).
Conclusion
Rhodotorula species represent a rich and underexplored source of novel metabolites with significant biotechnological potential. The carotenoids torulene and torularhodin, in particular, exhibit promising bioactive properties that warrant further investigation for applications in the pharmaceutical, nutraceutical, and cosmetic industries. The experimental protocols detailed in this guide provide a robust framework for the systematic characterization of these and other metabolites from Rhodotorula. As research in this area continues, the development of optimized fermentation and downstream processing technologies will be crucial for the economically viable production of these valuable natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Torulene and torularhodin: “new” fungal carotenoids for industry? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Torulene and torularhodin: "new" fungal carotenoids for industry? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial production of torulene and its potential applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scielo.br [scielo.br]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Nature's Pharmacy: A Technical Guide to Genome Mining for Secondary Metabolite Clusters in Rhodosporidium
For Immediate Release
[SHANGHAI, CN – December 14, 2025] – The quest for novel therapeutic agents is increasingly turning to the untapped biosynthetic potential of microorganisms. The oleaginous yeast Rhodosporidium toruloides, known for its robust production of lipids and carotenoids, is emerging as a promising chassis for the discovery and production of a wider array of valuable secondary metabolites. This technical guide provides an in-depth exploration of genome mining techniques to unlock the diverse secondary metabolite biosynthetic gene clusters (BGCs) within this versatile yeast, offering a roadmap for researchers, scientists, and drug development professionals.
Introduction: Rhodosporidium as a Source of Bioactive Compounds
Rhodosporidium toruloides, a basidiomycetous yeast, has garnered significant attention for its ability to accumulate high levels of lipids, making it a key player in biofuel research.[1][2][3] However, its metabolic prowess extends beyond lipids. The yeast is a natural producer of carotenoids, a class of terpenoid secondary metabolites with antioxidant properties.[4][5] Recent advancements in genomics and bioinformatics have opened the door to exploring the full spectrum of its secondary metabolic capabilities, hinting at a rich and underexplored reservoir of novel compounds.
Genome mining has revealed that the genomes of various Rhodosporidium species are larger than many other yeasts, suggesting a greater capacity for genetic diversity and, potentially, a wider range of BGCs.[6] While much of the research has focused on carotenoids and terpenes, evidence suggests the presence of other BGCs, including those for non-ribosomal peptides (NRPs) and polyketides (PKs), which are responsible for the synthesis of many clinically important drugs. For instance, a non-ribosomal peptide synthetase (NRPS) from Streptomyces lavendulae has been successfully expressed in R. toruloides to produce the blue pigment indigoidine, demonstrating the yeast's capability to host and express such complex enzymatic machinery.[6] Furthermore, public antiSMASH analysis of a Rhodosporidium genome has indicated the presence of numerous BGCs, including RiPP-like, NRP-metallophore, NRPS, lanthipeptide, and NRPS-T1PKS hybrids.[7]
This guide will delve into the methodologies for identifying and characterizing these BGCs, from initial genomic analysis to the eventual isolation and identification of the synthesized secondary metabolites.
The Landscape of Secondary Metabolite Production in Rhodosporidium
The production of secondary metabolites in Rhodosporidium toruloides is influenced by a variety of environmental cues, with nutrient availability and light being two of the most significant factors. These external signals are transduced through complex signaling pathways that ultimately regulate the expression of BGCs.
Key Secondary Metabolite Classes
Rhodosporidium is a proven producer of several classes of secondary metabolites, with significant potential for the discovery of more.
-
Terpenoids: This is the most well-documented class of secondary metabolites in R. toruloides, with carotenoids being the most prominent example. The yeast has also been successfully engineered to produce a variety of other terpenes, including monoterpenes like 1,8-cineole and limonene, and sesquiterpenes such as α-bisabolene.[8][9][10][11]
-
Lipids and Fatty Acids: While primarily considered primary metabolites, the vast accumulation of lipids and diverse fatty acid profiles in R. toruloides under specific conditions positions them as valuable secondary products for various industries.[1][2][12][13]
-
Non-Ribosomal Peptides (NRPs) and Polyketides (PKs): The potential for NRP and PK production is an exciting frontier in Rhodosporidium research. The successful heterologous expression of an NRPS for indigoidine production highlights the yeast's capacity for synthesizing these complex molecules.[6] Genome mining efforts are beginning to uncover native NRPS and PKS gene clusters, suggesting an untapped source of novel bioactive compounds.[7]
Signaling Pathways Regulating Secondary Metabolism
The biosynthesis of secondary metabolites is tightly regulated by intricate signaling networks that respond to environmental stimuli. Understanding these pathways is crucial for optimizing production.
-
Light Signaling: Light is a key regulator of carotenoid biosynthesis in R. toruloides. The photoreceptor Cryptochrome DASH (CRY1) is believed to play a role in the light-induced transcriptional activation of carotenogenic genes.[14][15][16][17] This signaling cascade allows the yeast to produce photoprotective carotenoids in response to light stress.
-
Nutrient Limitation and TOR Signaling: Nutrient limitation, particularly of nitrogen, is a potent inducer of lipid and secondary metabolite production in many fungi, including R. toruloides. The Target of Rapamycin (TOR) signaling pathway is a central regulator of cell growth and metabolism in response to nutrient availability. In R. toruloides, which possesses a single TOR kinase similar to mammals, inhibition of TOR signaling under nitrogen starvation is thought to trigger a metabolic shift towards the accumulation of lipids and other secondary metabolites.[7][18][19]
A Practical Workflow for Genome Mining in Rhodosporidium
The process of discovering novel secondary metabolites through genome mining involves a multi-step workflow, from obtaining high-quality genomic DNA to bioinformatic analysis and, finally, chemical characterization.
Data Presentation: Quantitative Secondary Metabolite Production
The following tables summarize the reported production titers of various secondary metabolites in Rhodosporidium toruloides, providing a baseline for the organism's productive capacity.
Table 1: Carotenoid Production in Rhodosporidium toruloides
| Strain | Culture Condition | Total Carotenoids (mg/L) | Torularhodin (µg/g DCW) | Torulene (µg/g DCW) | β-carotene (µg/g DCW) | Reference |
| ATCC 204091 | 10% NaCl stress | - | - | - | - | [20] |
| ACCC20341 | Tea waste hydrolysate | - | 481.92 | 501 | 10,080 | [5] |
| NP11 | SD medium | 2.7 | - | - | - | [21] |
Table 2: Terpene Production in Engineered Rhodosporidium toruloides
| Product | Strain Engineering | Titer (mg/L) | Culture Medium | Reference |
| 1,8-Cineole | HYP3 synthase expression | 14.94 | YPD | [22] |
| 1,8-Cineole | HYP3, HMGR, MK, PMK expression | 1400 | Lignocellulosic hydrolysate | [8][9][10][11][23] |
| α-Bisabolene | BIS synthase expression | 2200 | Lignocellulosic hydrolysate | [8][9][10][11][23] |
| α-Bisabolene | BIS, HMGR, MK, PMK expression | 2600 | Lignocellulosic hydrolysate | [8][9][10][11][23] |
| Limonene | Limonene synthase expression | 37.71 | YPD |
Table 3: Lipid and Fatty Acid Production in Rhodosporidium toruloides
| Strain | Carbon Source | C:N Ratio | Lipid Content (% DCW) | Lipid Titer (g/L) | Reference |
| BOT A-2 | Glucose | 80 | ~40 | - | [12] |
| IFO0880 | Glucose | - | - | 16.4 | |
| LAB-07 | Glycerol | 6.99 | 34.5 | 1.95 | [13] |
| Y4 | Glucose | 92 | 76.1 | - | |
| - | Glucose | - | 49-75 | up to 25 | [3] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful genome mining. The following sections provide methodologies for key experiments.
Culturing Rhodosporidium toruloides for Secondary Metabolite Production
To induce the production of secondary metabolites, R. toruloides is typically cultured under nutrient-limiting conditions.
-
Inoculum Preparation: A single colony of R. toruloides is inoculated into a rich medium such as YPD (1% yeast extract, 2% peptone, 2% glucose) and grown at 28-30°C with shaking (200-250 rpm) for 24-48 hours.
-
Production Medium: The inoculum is then transferred to a nitrogen-limited medium. A common recipe consists of a high carbon-to-nitrogen (C:N) ratio, for example, 70 g/L glucose and 0.75 g/L yeast extract. The C:N ratio can be varied to optimize for the production of specific classes of secondary metabolites.[12]
-
Induction Conditions:
High-Quality Genomic DNA Extraction
Obtaining high molecular weight and pure genomic DNA is critical for long-read sequencing and accurate genome assembly.
-
Cell Lysis: Harvest yeast cells from a liquid culture and resuspend the pellet in a lysis buffer containing 200 mM lithium acetate and 1% SDS.[25][26]
-
Incubation: Incubate the cell suspension at 70°C for 5-10 minutes to facilitate cell lysis.[26]
-
DNA Precipitation: Add 3 volumes of 96-100% ethanol and vortex to precipitate the DNA.[25][26]
-
Purification: Centrifuge to pellet the DNA and cell debris. Wash the pellet with 70% ethanol.[25][26]
-
Resuspension: Air-dry the pellet and resuspend it in TE buffer or sterile water.[25]
-
RNase Treatment: Treat the DNA solution with RNase A to remove contaminating RNA.
-
Final Purification: Perform a final purification step using a genomic DNA clean-up kit or phenol-chloroform extraction to obtain high-purity DNA suitable for sequencing.
Bioinformatic Analysis of Biosynthetic Gene Clusters
The antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and fungiSMASH pipelines are powerful tools for the automated identification and annotation of BGCs in fungal genomes.
-
Input: Provide the assembled and annotated Rhodosporidium toruloides genome sequence in GenBank or FASTA format to the fungiSMASH web server or standalone version.
-
Analysis: The pipeline will identify potential BGCs based on the presence of key biosynthetic enzymes such as PKSs and NRPSs. It will also predict the core chemical structure of the resulting secondary metabolites.
-
Output: The results are presented in an interactive HTML format, showing the location and organization of the predicted BGCs, the domain architecture of the key enzymes, and a comparison to known BGCs in the MIBiG database.
Metabolite Extraction and Analysis
To link the predicted BGCs to the actual produced secondary metabolites, a thorough chemical analysis of the yeast culture is required.
-
Extraction:
-
Intracellular Metabolites: Harvest the yeast cells and extract with an organic solvent such as a mixture of chloroform and methanol.[3]
-
Extracellular Metabolites: Extract the culture supernatant with an immiscible organic solvent like ethyl acetate.
-
-
Analysis by HPLC-MS/MS:
-
Separation: Separate the extracted metabolites using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Detection and Identification: Analyze the separated compounds using tandem mass spectrometry (MS/MS). The fragmentation patterns can be compared to spectral libraries to identify known compounds or used to elucidate the structure of novel molecules.
-
Conclusion and Future Outlook
Rhodosporidium toruloides represents a largely untapped resource for the discovery of novel secondary metabolites. Its robust physiology, amenability to genetic engineering, and diverse metabolic capabilities make it an ideal candidate for genome mining-based drug discovery programs. The workflow and protocols outlined in this guide provide a comprehensive framework for researchers to systematically explore the biosynthetic potential of this remarkable yeast.
Future efforts should focus on the systematic activation of silent BGCs identified through genome mining, the development of more sophisticated genetic tools for R. toruloides, and the integration of multi-omics data to build predictive models of secondary metabolism. By harnessing the power of genomics and synthetic biology, the full potential of Rhodosporidium as a microbial factory for the production of valuable chemicals and pharmaceuticals can be realized.
References
- 1. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 2. Current advances in alteration of fatty acid profile in Rhodotorula toruloides: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Carotenoids and lipid production from Rhodosporidium toruloides cultured in tea waste hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodosporidium toruloides - A potential red yeast chassis for lipids and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GCF_002082155.1 - 21 region(s) - antiSMASH results [antismash-db.secondarymetabolites.org]
- 8. Further engineering of R. toruloides for the production of terpenes from lignocellulosic biomass | Journal Article | PNNL [pnnl.gov]
- 9. researchgate.net [researchgate.net]
- 10. Further engineering of R. toruloides for the production of terpenes from lignocellulosic biomass (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Lipid extract derived from newly isolated Rhodotorula toruloides LAB-07 for cosmetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the light regulatory mechanism in carotenoid production in Rhodosporidium toruloides NBRC 10032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nagaokaut.repo.nii.ac.jp [nagaokaut.repo.nii.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. Effect of light on carotenoid and lipid production in the oleaginous yeast Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rhodosporidium toruloides—a new surrogate model to study rapamycin induced effects on human aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. antiSMASH 8.0: extended gene cluster detection capabilities and analyses of chemistry, enzymology, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Engineering Transcriptional Regulation of Pentose Metabolism in Rhodosporidium toruloides for Improved Conversion of Xylose to Bioproducts | Journal Article | PNNL [pnnl.gov]
- 23. Further engineering of R. toruloides for the production of terpenes from lignocellulosic biomass (Journal Article) | OSTI.GOV [osti.gov]
- 24. Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. static.igem.wiki [static.igem.wiki]
- 26. EXTRACTION OF GENOMIC DNA FROM YEASTS FOR PCR-BASED APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolite Extraction from Rhodosporidium toruloides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of metabolites, with a primary focus on lipids and carotenoids, from the oleaginous yeast Rhodosporidium toruloides. The following sections offer a comparative overview of various extraction methodologies, quantitative data on their efficiency, and step-by-step experimental procedures.
I. Overview of Extraction Methodologies
The extraction of intracellular metabolites from Rhodosporidium toruloides necessitates effective cell disruption to overcome the robust yeast cell wall, followed by the solubilization of target metabolites. The choice of method depends on the target metabolite (polar or non-polar), the desired scale of extraction, and considerations of solvent toxicity and environmental impact. Key approaches include conventional solvent extraction, green solvent systems, and methods involving physical or chemical cell pre-treatment.
II. Comparative Data on Extraction Yields
The efficiency of metabolite extraction is highly dependent on the chosen method and the specific strain of R. toruloides. The following tables summarize quantitative data from various studies to facilitate a comparison of different techniques.
Table 1: Lipid Extraction Yield from Rhodosporidium toruloides using Various Methods
| Extraction Method | Cell Pre-treatment | Solvent System | Lipid Yield (% of dry cell weight) | Reference |
| Folch Method | None | Chloroform:Methanol (2:1 v/v) | 42% | [1] |
| Bligh and Dyer Method | None | Chloroform:Methanol:Water | 23% | [1] |
| Green Solvent System | None | 2-MeTHF:Ethanol:Water | 25% | [2] |
| Binary Solvent Extraction | None | 40% MTBE in n-hexane | ~60% of total lipid | [3] |
| Acid Hydrolysis | 4 M HCl, 100°C | Chloroform:Methanol (2:1 v/v) | Not specified directly | |
| Supercritical CO₂ Extraction | None | Supercritical CO₂ | Significantly lower than Folch | [4][5] |
Table 2: Carotenoid Extraction Yield from Rhodosporidium toruloides using Various Methods
| Extraction Method | Cell Pre-treatment | Solvent System | Total Carotenoid Yield (µg/g dry weight) | Major Carotenoid(s) | Reference |
| Supercritical CO₂ Extraction | None | SC-CO₂ with ethanol co-solvent | 332.09 ± 27.32 | Torularhodin, Torulene | [4][5] |
| Conventional Solvent | Saponification | Acetone | 19.9 ± 2.74 | β-carotene | [4][5] |
| DMSO Method | None | DMSO | Not specified directly (best efficiency) | Not specified | [6] |
| DMSO + Acetone | None | DMSO, Acetone | Not specified directly | Not specified | [6] |
III. Experimental Protocols
This section provides detailed, step-by-step protocols for the most common and effective methods for metabolite extraction from R. toruloides.
Protocol 1: Conventional Lipid Extraction using the Folch Method
This method is a widely used, robust technique for the extraction of total lipids.
Materials:
-
Rhodosporidium toruloides cell pellet (lyophilized or wet)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge and centrifuge tubes
-
Homogenizer or vortex mixer
-
Rotary evaporator or nitrogen stream evaporator
-
Glassware
Procedure:
-
Weigh a known amount of lyophilized R. toruloides biomass.
-
Add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture to the biomass (e.g., 20 mL for 1 g of biomass).
-
Homogenize the mixture for 2-5 minutes or vortex vigorously for 15-20 minutes.
-
Filter the homogenate through a Whatman No. 1 filter paper into a clean glass tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate (e.g., 4 mL for 20 mL of filtrate).
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully remove the upper aqueous phase.
-
Collect the lower chloroform phase, which contains the lipids.
-
Evaporate the chloroform using a rotary evaporator or under a stream of nitrogen to obtain the lipid extract.
-
Dry the lipid extract to a constant weight and store it under a nitrogen atmosphere at -20°C.
Workflow Diagram:
Protocol 2: Lipid and Polar Metabolite Extraction using the Bligh and Dyer Method
This method is suitable for the simultaneous extraction of lipids and polar metabolites.
Materials:
-
Rhodosporidium toruloides cell suspension or pellet
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Glassware
Procedure:
-
To 1 volume of R. toruloides cell suspension (or pellet resuspended in water), add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 15 minutes.
-
Add 1.25 volumes of chloroform and vortex for 1 minute.
-
Add 1.25 volumes of deionized water and vortex for another minute.
-
Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases. A biphasic system will form with a protein disc at the interface.
-
The upper aqueous phase contains polar metabolites, and the lower chloroform phase contains lipids.
-
Carefully collect both phases separately for further analysis.
-
Evaporate the solvents from each phase to obtain the respective metabolite extracts.
Workflow Diagram:
Protocol 3: Green Extraction of Carotenoids and Lipids using Supercritical CO₂ (SC-CO₂) Extraction
This method is an environmentally friendly alternative for the selective extraction of carotenoids and lipids.
Materials:
-
Lyophilized Rhodosporidium toruloides biomass
-
Supercritical Fluid Extraction (SFE) system
-
High-purity CO₂
-
Ethanol (as co-solvent)
Procedure: Step 1: Lipid Extraction
-
Load the SFE extraction vessel with a known amount of lyophilized yeast biomass.
-
Set the extraction parameters for lipid extraction:
-
Pressure: 300 bar
-
Temperature: 50°C
-
CO₂ flow rate: 2 mL/min
-
-
Perform the extraction for a defined period (e.g., 120 minutes), collecting the lipid-rich extract.
Step 2: Carotenoid Extraction
-
Following lipid extraction, modify the SFE parameters for carotenoid extraction:
-
Pressure: 300 bar
-
Temperature: 50°C
-
CO₂ flow rate: 2 mL/min
-
Co-solvent (Ethanol) flow rate: 0.2 mL/min
-
-
Continue the extraction for a defined period (e.g., 180 minutes), collecting the carotenoid-rich extract.[7]
-
The extracts can be further analyzed to quantify lipid and carotenoid content.
Workflow Diagram:
Protocol 4: Cell Disruption using Bead Milling
This physical method is effective for breaking the tough cell wall of R. toruloides prior to solvent extraction.
Materials:
-
Rhodosporidium toruloides cell suspension or pellet
-
Bead mill homogenizer
-
Grinding media (e.g., glass or zirconia beads, 0.5 mm diameter)
-
Microcentrifuge tubes or appropriate vials
-
Extraction buffer or solvent
Procedure:
-
Add a known amount of yeast cell pellet or suspension to a microcentrifuge tube.
-
Add an equal volume of grinding beads to the tube.
-
Add the desired extraction buffer or solvent. The total volume of cells, beads, and liquid should not exceed 70% of the tube's capacity.
-
Place the tubes in the bead mill homogenizer.
-
Process the samples according to the manufacturer's instructions (e.g., 3-5 cycles of 30-60 seconds at a high speed, with cooling on ice between cycles to prevent overheating).
-
After disruption, centrifuge the tubes to pellet the cell debris and beads.
-
Collect the supernatant containing the released metabolites for further analysis.
Workflow Diagram:
Protocol 5: Cell Disruption using Ultrasonication
Ultrasonication uses high-frequency sound waves to disrupt cell walls.
Materials:
-
Rhodosporidium toruloides cell suspension
-
Probe sonicator or ultrasonic bath
-
Ice bath
-
Extraction solvent
Procedure:
-
Place the yeast cell suspension in a suitable container (e.g., a beaker or centrifuge tube).
-
Keep the container in an ice bath to dissipate heat generated during sonication.
-
If using a probe sonicator, immerse the tip of the probe into the cell suspension.
-
Apply ultrasound in pulses (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 10-20 minutes. The optimal power and duration may need to be determined empirically.
-
After sonication, centrifuge the sample to remove cell debris.
-
The supernatant containing the extracted metabolites can then be used for solvent extraction.
Workflow Diagram:
IV. Concluding Remarks
The selection of an appropriate metabolite extraction method for Rhodosporidium toruloides is a critical step that influences the yield and purity of the target compounds. For general-purpose lipid analysis, the Folch method remains a reliable standard. For simultaneous analysis of polar and non-polar metabolites, the Bligh and Dyer method is advantageous. For applications demanding green chemistry principles and high selectivity for carotenoids, Supercritical CO₂ extraction is a superior choice, though it may result in lower overall lipid yields compared to solvent-based methods.[4][5] Physical cell disruption methods like bead milling and ultrasonication are effective pre-treatments to enhance the efficiency of subsequent solvent extractions, particularly for robust yeast cells like R. toruloides. Researchers should consider the specific goals of their study, available equipment, and scalability when choosing the most suitable protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Binary solvent extraction of intracellular lipids from Rhodotorula toruloides for cell recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supercritical carbon dioxide extraction of lipids and carotenoids from Rhodotorula toruloides CBS 14 in comparison with conventional extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supercritical carbon dioxide extraction of lipids and carotenoids from Rhodotorula toruloides CBS 14 in comparison with conventional extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cetjournal.it [cetjournal.it]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Compounds from Rhodosporidium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of key bioactive compounds, primarily carotenoids and lipids, produced by the oleaginous yeast Rhodosporidium. The protocols are based on established analytical techniques and are intended to offer a practical guide for researchers in academic and industrial settings.
I. Quantification of Carotenoids
Rhodosporidium, particularly Rhodosporidium toruloides, is a notable producer of carotenoids, which are valued for their antioxidant properties and use as natural colorants. The primary carotenoids synthesized by this yeast are β-carotene, torulene, and torularhodin.[1][2][3] Accurate quantification is crucial for process optimization and quality control. The two most common analytical techniques are UV-Vis Spectrophotometry for total carotenoid estimation and High-Performance Liquid Chromatography (HPLC) for separation and individual quantification.
A. Technique 1: UV-Vis Spectrophotometry for Total Carotenoid Content
This method offers a rapid and straightforward approach to estimate the total carotenoid content in a sample. It is particularly useful for high-throughput screening of culture conditions or mutant libraries.
Experimental Protocol
-
Biomass Harvesting and Preparation:
-
Harvest yeast cells from a known volume of culture broth by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Wash the cell pellet twice with distilled water to remove residual media components.
-
Lyophilize (freeze-dry) the pellet to determine the dry cell weight (DCW) or proceed directly with wet biomass.
-
-
Carotenoid Extraction:
-
Disrupt the yeast cell wall to release the intracellular carotenoids. This can be achieved by physical methods like bead milling or sonication, or by using solvents that facilitate cell lysis.[4]
-
A common and effective method involves using a mixture of Dimethyl sulfoxide (DMSO) and acetone.[5]
-
To a known mass of dried or wet cell pellet, add acetone (or a DMSO/acetone mixture) and vortex vigorously for 20-30 minutes, protecting the sample from light to prevent carotenoid degradation.
-
Centrifuge the mixture at high speed (e.g., 12,000 x g for 10 minutes) to pellet the cell debris.
-
Carefully collect the colored supernatant containing the extracted carotenoids. Repeat the extraction process on the pellet until it becomes colorless to ensure complete recovery. Pool all supernatants.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the carotenoid extract at the wavelength of maximum absorption (λmax), which is typically around 485 nm for total carotenoids from Rhodosporidium.[5]
-
Use the extraction solvent (e.g., acetone) as the blank reference.
-
The total carotenoid content can be calculated using the Beer-Lambert law and a specific extinction coefficient. A general formula is provided in some studies for quantification.[5]
-
Data Presentation
| Parameter | Description | Reference |
| Wavelength (λmax) | 485 nm | [5] |
| Extraction Solvent | Acetone, DMSO/Acetone | [5] |
| Quantification Unit | mg of carotenoid per g of dry cell weight (mg/g DCW) |
Experimental Workflow: Spectrophotometric Quantification of Carotenoids
B. Technique 2: HPLC for Individual Carotenoid Quantification
HPLC is the gold standard for separating and quantifying individual carotenoid compounds like β-carotene, torulene, and torularhodin.[1][6] This technique provides high resolution and accuracy, making it essential for detailed metabolic studies and product characterization.
Experimental Protocol
-
Sample Preparation and Extraction:
-
Follow the same cell harvesting and washing steps as for spectrophotometry.
-
Perform solvent extraction as described above. Acetone is a common solvent for HPLC sample preparation.[7]
-
Optional but Recommended (Saponification): To remove interfering lipids and chlorophylls (if any), the extract can be saponified. Add an equal volume of 10% (w/v) methanolic KOH to the extract and incubate in the dark at room temperature for 2-4 hours or overnight. Saponification hydrolyzes lipids, which can otherwise co-elute with carotenoids.[8]
-
After saponification, perform a liquid-liquid extraction. Add a non-polar solvent like hexane or diethyl ether and a saline solution (e.g., 20% NaCl) to the saponified extract.[5] Vortex and allow the phases to separate. The upper organic phase will contain the carotenoids.
-
Collect the organic phase, and evaporate it to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume of the HPLC mobile phase (or a compatible solvent like methanol/MTBE) for injection.[1]
-
-
HPLC Analysis:
-
System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is required.[7][8]
-
Column: A C18 or C30 reverse-phase column is typically used for carotenoid separation. C30 columns offer enhanced selectivity for carotenoid isomers.[9][10]
-
Mobile Phase: A gradient elution using a mixture of solvents is common. For example, a gradient of methanol, methyl tert-butyl ether (MTBE), and water can be effective.[1] Another common system uses acetonitrile, methanol, and isopropanol.[8]
-
Detection: Monitor the eluent at wavelengths between 450 nm and 480 nm, where carotenoids exhibit strong absorbance.[1][8]
-
Quantification: Create a calibration curve for each carotenoid of interest (β-carotene, torulene, torularhodin) using pure standards of known concentrations. Identify peaks in the sample chromatogram by comparing their retention times and spectral data with the standards. Quantify the compounds by integrating the peak areas and comparing them to the calibration curve.
-
Data Presentation: HPLC Quantification of Carotenoids
| Parameter | Typical Value/Condition | Reference |
| Column | C30 or C18 Reverse-Phase | [9][10] |
| Mobile Phase | Gradient of Methanol/MTBE/Water or Acetonitrile/Isopropanol | [1][8] |
| Detection Wavelength | ~450 nm | [1][8] |
| Identified Compounds | Torularhodin, Torulene, β-Carotene | [1][2] |
| Typical Yields | 18 - 28.5 mg/L (Total Carotenoids) | [1] |
Carotenoid Biosynthesis Pathway in Rhodosporidium
II. Quantification of Lipids (Fatty Acids)
Rhodosporidium toruloides is an oleaginous yeast capable of accumulating lipids, primarily in the form of triacylglycerols (TAGs), to over 70% of its dry cell weight under specific conditions like nitrogen limitation.[11][12] The fatty acid composition is similar to that of vegetable oils, making it a promising source for biofuels and oleochemicals.[13]
A. Technique 1: Gravimetric Method for Total Lipid Content
This is the most fundamental method for determining the total lipid content. It involves a thorough extraction of lipids from the biomass followed by weighing the extracted lipid fraction.
Experimental Protocol
-
Biomass Preparation:
-
Harvest and wash cells as previously described.
-
Lyophilize the cell pellet to obtain a precisely weighed amount of dry biomass (typically 50-100 mg).
-
-
Lipid Extraction (Bligh & Dyer Method):
-
Homogenize the dried biomass in a mixture of chloroform and methanol (e.g., a 2:1 v/v ratio).[14]
-
Agitate the mixture thoroughly for several hours to ensure complete extraction.
-
Add water or a saline solution to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.
-
Centrifuge to clarify the phases. The lower chloroform layer will contain the lipids.
-
Carefully transfer the lower chloroform layer to a pre-weighed glass vial.
-
Evaporate the solvent completely using a stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried lipid extract. The difference between the final and initial weight of the vial is the total lipid mass.
-
Express the result as a percentage of the initial dry cell weight (% w/w).
-
B. Technique 2: GC-MS/FID for Fatty Acid Profile and Quantification
Gas Chromatography (GC) is the standard method for analyzing the fatty acid composition of the extracted lipids. For GC analysis, the triacylglycerols must first be converted into more volatile fatty acid methyl esters (FAMEs) through a process called transesterification.
Experimental Protocol
-
Biomass Preparation:
-
Start with a known amount of lyophilized biomass (e.g., 7-10 mg).[15]
-
-
In-Situ Transesterification:
-
This procedure combines extraction and derivatization into a single step, improving efficiency.[15][16]
-
Place the lyophilized biomass in a reaction vial.
-
Add a small amount of chloroform-methanol (2:1 v/v) to wet the biomass.[15]
-
Add the transesterification reagent, typically methanolic HCl (e.g., 5% v/v).[15] An internal standard (e.g., heptadecanoic acid, C17:0) should be added at this stage for accurate quantification.
-
Seal the vial tightly and heat at a specific temperature (e.g., 85°C) for a set time (e.g., 1 hour).[15] This process simultaneously extracts the lipids and converts the fatty acids into FAMEs.
-
After cooling, add water to the reaction mixture and extract the FAMEs into an organic solvent like hexane.
-
Collect the upper hexane layer containing the FAMEs for GC analysis.
-
-
GC Analysis:
-
System: A GC system equipped with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.[16][17]
-
Column: A polar capillary column, such as a DB-WAX or similar, is suitable for separating FAMEs.[15]
-
Carrier Gas: Helium is typically used.
-
Temperature Program: Start with a low initial oven temperature, followed by a ramp to a higher temperature to elute all FAMEs.
-
Identification: Identify FAME peaks by comparing their retention times to those of a known FAME standard mixture. MS provides definitive identification based on mass spectra.
-
Quantification: Calculate the concentration of each fatty acid by comparing its peak area to the peak area of the internal standard.
-
Data Presentation: Fatty Acid Composition of R. toruloides
| Fatty Acid | Typical Composition (%) | Reference |
| Palmitic acid (C16:0) | 23% - 30% | [18] |
| Stearic acid (C18:0) | 32% - 37% | [18] |
| Oleic acid (C18:1) | 30% - 37% | [18] |
| Linoleic acid (C18:2) | 2% - 4% | [18] |
| Total Lipid Content | Up to 75% of DCW | [14] |
Experimental Workflow: GC-MS Quantification of Fatty Acids
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on carotenoid production by Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. cetjournal.it [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. prometheusprotocols.net [prometheusprotocols.net]
- 8. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 9. mdpi.com [mdpi.com]
- 10. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multi-omic map of the lipid-producing yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. The Quantification of Fatty Acids in Microalgae Using GC-FID and GC-MS | ScholarWorks [scholarworks.calstate.edu]
- 17. researchgate.net [researchgate.net]
- 18. Rhodosporidium toruloides - A potential red yeast chassis for lipids and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Assays of Yeast-Derived Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Natural products derived from yeasts represent a promising and largely untapped source of new therapeutics. To effectively screen and characterize these compounds, robust and standardized in vitro antifungal assays are essential. These application notes provide detailed protocols for the determination of the antifungal activity of yeast-derived natural products, focusing on the widely accepted broth microdilution, disk diffusion, and agar-based methods. Furthermore, this document outlines the common signaling pathways in fungi that are targets for antifungal drugs, providing a basis for mechanistic studies.
Key Antifungal Susceptibility Testing Methods
Several standardized methods are available for determining the susceptibility of yeasts to antifungal agents. The choice of method often depends on the specific research question, throughput requirements, and the nature of the natural product being tested. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays to ensure reproducibility and comparability of data.[1][2]
Broth Microdilution Assay
The broth microdilution method is considered the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3][4] The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after a specified incubation period.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Yeast isolate(s) of interest
-
Yeast-derived natural product (solubilized in an appropriate solvent, e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0[1]
-
Sterile 96-well U-bottom microtiter plates[1]
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or McFarland standards (0.5)
-
Multichannel pipette
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[3] This can be done visually or by using a spectrophotometer (at 530 nm).
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[6]
-
-
Preparation of the Microtiter Plate:
-
Prepare a stock solution of the yeast-derived natural product in a suitable solvent at a high concentration.
-
In a 96-well plate, perform serial two-fold dilutions of the natural product in RPMI-1640 medium. Typically, 100 µL of RPMI is added to wells 2 through 11. 200 µL of the highest concentration of the test compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no inoculum).[3]
-
The final volume in each well after adding the inoculum will be 200 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted yeast inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 35°C for 24-48 hours.[7]
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the natural product that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.[7] This can be assessed visually or by using a microplate reader.
-
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.[8][9] It is determined as a follow-up to the MIC assay.
Experimental Protocol: MFC Determination
Materials:
-
96-well plate from the completed MIC assay
-
Sabouraud Dextrose Agar plates
-
Micropipette
Procedure:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well of the microtiter plate that shows no visible growth (i.e., at and above the MIC).[10]
-
Spread each aliquot onto a separate, properly labeled Sabouraud Dextrose Agar plate.
-
Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control cultures.
-
The MFC is the lowest concentration of the natural product that results in no growth or a significant reduction in colonies (e.g., ≤ 3 colonies, corresponding to approximately 99.9% killing) on the agar plate.[8][11]
Disk Diffusion Assay
The disk diffusion assay is a simpler, qualitative or semi-quantitative method to assess antifungal activity. It relies on the diffusion of the antifungal agent from a paper disk into an agar medium inoculated with the test yeast.
Experimental Protocol: Disk Diffusion Assay
Materials:
-
Yeast isolate(s) of interest
-
Yeast-derived natural product
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (MHA-GMB).[12]
-
Sterile saline (0.85% NaCl)
-
McFarland standard (0.5)
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Prepare a standardized yeast suspension as described for the broth microdilution assay (0.5 McFarland).[12]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA-GMB agar plate evenly in three directions to ensure a confluent lawn of growth.[12]
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the yeast-derived natural product. The solvent used to dissolve the natural product should be allowed to evaporate completely before placing the disks on the agar. A disk with the solvent alone should be used as a negative control.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.[13]
-
-
Incubation: Incubate the plates at 35°C for 20-24 hours.[12]
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the yeast to the natural product.
Data Presentation
Quantitative data from the MIC and MFC assays should be presented in a clear and organized manner to facilitate comparison between different natural products and yeast strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Yeast-Derived Natural Products against Pathogenic Yeasts (µg/mL)
| Natural Product | Candida albicans ATCC 90028 | Candida glabrata ATCC 90030 | Cryptococcus neoformans ATCC 90112 |
| Product A | 16 | 32 | 8 |
| Product B | 8 | 8 | 4 |
| Product C | >64 | 64 | >64 |
| Fluconazole (Control) | 1 | 16 | 4 |
Table 2: Minimum Fungicidal Concentrations (MFCs) of Yeast-Derived Natural Products against Pathogenic Yeasts (µg/mL)
| Natural Product | Candida albicans ATCC 90028 | Candida glabrata ATCC 90030 | Cryptococcus neoformans ATCC 90112 |
| Product A | 32 | >64 | 16 |
| Product B | 16 | 16 | 8 |
| Product C | >64 | >64 | >64 |
| Amphotericin B (Control) | 0.5 | 1 | 0.25 |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
dot
Caption: Workflow for Broth Microdilution and MFC Assays.
dot
Caption: Workflow for the Disk Diffusion Assay.
Antifungal Target Signaling Pathways
Understanding the mechanism of action of a novel antifungal compound is a critical step in its development. Many established antifungal drugs target specific pathways in yeast.
1. Ergosterol Biosynthesis Pathway
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its synthesis pathway is a major target for antifungal drugs like azoles and polyenes.[13][14]
dot
Caption: Ergosterol Biosynthesis Pathway and Antifungal Targets.
2. Cell Wall Integrity Pathway
The fungal cell wall, which is absent in mammalian cells, provides structural support and protection. The synthesis of β-(1,3)-D-glucan, a key component of the cell wall, is the target of echinocandin antifungals.[15][16]
dot
Caption: Cell Wall Synthesis and the Target of Echinocandins.
3. Calcineurin Signaling Pathway
The calcineurin signaling pathway is a crucial regulator of stress responses, virulence, and drug resistance in fungi.[3][17] It is a potential target for synergistic antifungal therapies.
dot
Caption: The Calcineurin Signaling Pathway in Fungi.
References
- 1. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. scispace.com [scispace.com]
- 13. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Carotenoids from Rhodosporidium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, purification, and quantification of carotenoids from the red yeast Rhodosporidium, a promising microbial source of these valuable bioactive compounds. The protocols are intended for use in research and development settings, including drug discovery and natural product chemistry.
Introduction
The genus Rhodosporidium, particularly the species Rhodosporidium toruloides, is a well-established producer of a variety of carotenoids, which are natural pigments with significant commercial interest due to their antioxidant and pro-vitamin A activities.[1] The primary carotenoids synthesized by this oleaginous yeast include β-carotene, γ-carotene, torulene, and torularhodin.[2][3] The production of these compounds can be influenced by culture conditions such as carbon and nitrogen sources, temperature, and aeration.[2][4] This document outlines the essential procedures for the efficient purification of these carotenoids for research and potential pharmaceutical applications.
Data Presentation: Carotenoid Yields from Rhodosporidium
The following table summarizes quantitative data on carotenoid yields obtained from Rhodosporidium species using various extraction and purification strategies. This allows for a comparative assessment of different methodologies.
| Species | Extraction Method | Purification Method | Carotenoid | Yield | Reference |
| Rhodosporidium toruloides | Supercritical CO2 Extraction | - | Total Carotenoids | 332.09 ± 27.32 µg/g dry weight | [5] |
| Rhodosporidium toruloides | Acetone Extraction | Saponification | Total Carotenoids | 19.9 ± 2.74 µg/g dry weight | [5] |
| Rhodosporidium toruloides | Solvent Extraction | Thin-Layer Chromatography | β-carotene | 5.1 g from 3.3 kg biomass | [1] |
| Rhodotorula mucilaginosa (related red yeast) | Thermal Acid Treatment | Silica Cartridge Chromatography | Torularhodin | 50.5 ± 3.0 µg/g dry cell weight | [5] |
| Rhodotorula mucilaginosa | Saponification | Silica Cartridge Chromatography | Torularhodin | 13.6 ± 0.4% recovery | [5] |
| Rhodosporidium toruloides | Green Solvent (2-MeTHF + ethanol + water) | - | β-carotene | Higher than conventional methods | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of carotenoid purification from Rhodosporidium biomass.
Protocol 1: Cultivation and Biomass Production
-
Inoculum Preparation: Inoculate a single colony of Rhodosporidium toruloides into a 250 mL flask containing 50 mL of YPD medium (20 g/L glucose, 20 g/L peptone, 10 g/L yeast extract). Incubate at 28-30°C with shaking at 150-200 rpm for 48-72 hours.
-
Bioreactor Cultivation: Transfer the seed culture to a fermenter containing a suitable production medium. A high carbon-to-nitrogen ratio is often employed to stimulate both lipid and carotenoid accumulation.[7]
-
Harvesting: After the desired fermentation time (typically 96-120 hours), harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.
-
Washing: Wash the cell pellet twice with sterile distilled water to remove residual medium components.
-
Biomass Storage: The wet biomass can be used immediately or lyophilized (freeze-dried) for long-term storage at -20°C. Lyophilization can improve the efficiency of subsequent extractions.[8]
Protocol 2: Cell Disruption
The robust cell wall of Rhodosporidium necessitates a disruption step to release the intracellular carotenoids.
Method A: Mechanical Disruption (Bead Milling)
-
To a 50 mL tube, add 1 g of wet or lyophilized yeast biomass.
-
Add an equal volume of glass beads (0.5 mm diameter).
-
Add 10 mL of a suitable extraction solvent (e.g., acetone).
-
Agitate vigorously using a vortex mixer or a bead beater for 10-15 minutes.
-
Proceed to the extraction step.
Method B: Chemical Disruption (DMSO)
-
Resuspend 1 g of yeast biomass in 10 mL of dimethyl sulfoxide (DMSO).
-
Incubate at 55°C for 1 hour with occasional vortexing.
-
This method is effective but requires careful handling due to the nature of the solvent.
Protocol 3: Carotenoid Extraction
Method A: Acetone Extraction
-
Following cell disruption, add 20 mL of acetone to the cell suspension.
-
Stir or shake the mixture for 1-2 hours at room temperature, protected from light.
-
Centrifuge at 5,000 x g for 10 minutes to pellet the cell debris.
-
Carefully collect the acetone supernatant containing the carotenoids.
-
Repeat the extraction process with fresh acetone until the cell pellet becomes colorless.
-
Pool the acetone extracts.
Method B: Green Solvent Extraction
-
For a more environmentally friendly approach, a two-step extraction using a biphasic system of 2-methyl tetrahydrofuran (2-MeTHF), ethanol, and water can be employed.[6]
-
This method allows for the simultaneous extraction and separation of hydrophobic carotenoids from the wet biomass.
Protocol 4: Saponification (Optional but Recommended)
Saponification is crucial for removing co-extracted lipids, which can interfere with subsequent chromatographic purification. However, it should be performed with care as it can lead to the degradation of some carotenoids, particularly torularhodin and torulene.[5]
-
Evaporate the pooled solvent extract to dryness under a stream of nitrogen.
-
Redissolve the extract in 20 mL of 10% (w/v) methanolic potassium hydroxide (KOH).
-
Incubate the mixture in the dark at room temperature for 12-16 hours (overnight) with gentle stirring.
-
After saponification, add 20 mL of distilled water and 20 mL of diethyl ether or hexane to a separatory funnel containing the reaction mixture.
-
Shake vigorously and allow the phases to separate. The carotenoids will partition into the upper organic phase.
-
Collect the upper organic phase and wash it three times with distilled water to remove residual alkali.
-
Dry the organic phase over anhydrous sodium sulfate.
Protocol 5: Purification of Carotenoids by Column Chromatography
Method A: Open Column Chromatography (for initial fractionation)
-
Column Packing: Pack a glass column (e.g., 2.5 cm x 30 cm) with a slurry of silica gel 60 in hexane.
-
Sample Loading: Concentrate the dried carotenoid extract to a small volume and load it onto the top of the silica gel column.
-
Elution: Elute the carotenoids using a gradient of increasingly polar solvents. A common gradient starts with pure hexane, followed by increasing concentrations of ethyl acetate in hexane (e.g., 2%, 5%, 10%, 20% ethyl acetate).
-
β-carotene, being the least polar, will elute first.
-
Torulene and torularhodin, being more polar, will elute later.
-
-
Fraction Collection: Collect the colored fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the carotenoid composition.
Method B: Preparative High-Performance Liquid Chromatography (for high-purity isolation)
-
System: A preparative HPLC system equipped with a photodiode array (PDA) detector is recommended.
-
Column: A C18 reversed-phase column is suitable for separating the major carotenoids.
-
Mobile Phase: A gradient of methanol, acetonitrile, and water is commonly used. For example, a gradient from 80:15:5 (methanol:acetonitrile:water) to 100% methanol can effectively separate β-carotene, torulene, and torularhodin.
-
Injection and Fractionation: Inject the partially purified carotenoid fraction onto the column and collect the peaks corresponding to the individual carotenoids based on their retention times and UV-Vis spectra.
-
Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified carotenoids.
Protocol 6: Quantification of Carotenoids
Method A: Spectrophotometry (for total carotenoid estimation)
-
Dissolve the purified carotenoid extract in a known volume of a suitable solvent (e.g., hexane or ethanol).
-
Measure the absorbance at the wavelength of maximum absorption (λmax) for the specific carotenoid (e.g., ~450 nm for β-carotene).
-
Calculate the concentration using the Beer-Lambert law and the specific extinction coefficient for the carotenoid.
Method B: High-Performance Liquid Chromatography (for individual carotenoid quantification)
-
Use an analytical HPLC system with a C18 column and a PDA detector.
-
Prepare standard curves for each carotenoid of interest (β-carotene, torulene, torularhodin) using pure standards.
-
Inject the purified samples and quantify the amount of each carotenoid by comparing the peak areas with the standard curves.
Mandatory Visualizations
Caption: Experimental workflow for carotenoid purification.
Caption: Simplified carotenoid biosynthesis pathway in Rhodosporidium.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Biotechnological production of carotenoids by yeasts: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Recovery, Purification and Quantification of Torularhodin Produced by Rhodotorula mucilaginosa Using Different Carbon Sources [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application of Rhodosporidium Metabolites in Biotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The yeast Rhodosporidium, also known as Rhodotorula, is a versatile microorganism with significant potential in biotechnology.[1][2] It is a natural producer of a variety of valuable metabolites, including lipids, carotenoids, enzymes, and biosurfactants.[2] This document provides a comprehensive overview of the applications of these metabolites, along with detailed protocols for their production, extraction, and quantification.
Lipids (Single-Cell Oils)
Rhodosporidium toruloides is an oleaginous yeast capable of accumulating lipids to over 70% of its dry cell weight.[3] These lipids, primarily triacylglycerols (TAGs), are a promising feedstock for the production of biofuels, oleochemicals, and other valuable fatty acid derivatives.[3][4]
Quantitative Data on Lipid Production
The production of lipids by Rhodosporidium toruloides is highly dependent on the strain, cultivation conditions, and carbon source. Below is a summary of lipid production under various reported conditions.
| Strain | Carbon Source | Culture Conditions | Biomass (g/L) | Lipid Content (% DCW) | Lipid Titer (g/L) | Reference |
| R. toruloides Y27012 | Glucose | C/N ratio of 60 | 53.41 ± 0.93 | 49.83 ± 2.53 | ~26.61 | [5] |
| R. toruloides Y27012 | Acetic Acid (5 g/L) | - | 41.97 ± 1.02 | 61.27 ± 1.77 | ~25.71 | [5] |
| R. toruloides | Glucose (70 g/L) | Optimized medium, 120h | - | 76.1 | - | [6] |
| R. toruloides ATCC 204091 | Glucose | Minimal Medium | - | 36.2 (w/v) | - | [7] |
| R. toruloides Y2 | Bioethanol Wastewater | Optimized conditions | 3.8 | 34.9 | ~1.33 | [8] |
| R. toruloides IFO0880 | Glucose (70 g/L) | Engineered strain | - | - | 16.4 ± 1.1 | [4] |
| R. toruloides BOT A-2 | Glucose (50 g/L) | C:N ratio of 80 | - | ~40 | - | [3] |
DCW: Dry Cell Weight
Experimental Protocol: Lipid Extraction and Quantification
This protocol is adapted from the acid-heating extraction (AHE) method.[2]
Materials:
-
Freeze-dried R. toruloides cell biomass
-
4 M Hydrochloric acid (HCl)
-
Chloroform
-
Methanol
-
0.9% (w/v) Sodium chloride (NaCl) solution
-
Glass test tubes with screw caps
-
Water bath
-
Centrifuge
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Weigh approximately 1 g of freeze-dried R. toruloides biomass into a glass test tube.
-
Add 6 mL of 4 M HCl to the biomass.
-
Incubate the mixture in a water bath at 78°C for 1 hour to hydrolyze the cell walls.
-
Allow the mixture to cool to room temperature.
-
Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and lipid extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a pre-weighed round-bottom flask.
-
Repeat the extraction (steps 5-8) with the remaining aqueous phase and cell debris twice more to maximize lipid recovery.
-
Combine all chloroform extracts.
-
Wash the combined extract by adding 5 mL of 0.9% NaCl solution, vortexing, and centrifuging to remove any non-lipid contaminants. Collect the lower chloroform phase.
-
Evaporate the chloroform from the extract using a rotary evaporator at 40°C until a constant weight of the lipid residue is achieved.
-
Determine the lipid content gravimetrically using the following formula: Lipid Content (% DCW) = (Weight of extracted lipid / Weight of dry cell biomass) x 100
Carotenoids
Rhodosporidium species are known for their characteristic red or yellow color due to the production of carotenoids, such as β-carotene, γ-carotene, torulene, and torularhodin.[2] These pigments have significant applications as natural colorants, antioxidants, and precursors of vitamin A in the food, feed, cosmetic, and pharmaceutical industries.[2]
Quantitative Data on Carotenoid Production
| Strain | Carbon Source | Culture Conditions | Carotenoid Content (µg/g DCW) | Carotenoid Titer (mg/L) | Reference |
| R. toruloides Y27012 | Glucose | C/N ratio of 20 | 1001.51 ± 17.87 | - | [5] |
| R. toruloides Y27012 | Glucose + Ethanol (10 g/L) | - | 1732.17 ± 39.45 | - | [5] |
| R. toruloides ATCC 204091 | Glucose | Osmotic stress | 27.2% (w/w) | - | [7] |
| R. toruloides NCYC 921 | Carob pulp syrup | Fed-batch, pH 5.5 | 4440 | 4.12 (mg/L/h productivity) | [9] |
| R. toruloides | - | - | 111.5 | - | [10] |
| R. toruloides ATCC 1056 | Sabouraud dextrose broth | DMSO extraction | 91.4 | - | [11] |
Experimental Protocol: Carotenoid Extraction and Quantification
This protocol utilizes Dimethyl sulfoxide (DMSO) for efficient carotenoid extraction.[11][12]
Materials:
-
R. toruloides cell culture
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Hexane
-
Saturated NaCl solution
-
Spectrophotometer
-
Centrifuge
-
Vortex mixer
Procedure:
-
Harvest cells from 10 mL of culture by centrifugation at 5000 x g for 10 minutes.
-
Wash the cell pellet twice with distilled water and re-centrifuge.
-
Resuspend the cell pellet in 2 mL of DMSO.
-
Incubate at 50°C for 1 hour to facilitate carotenoid extraction.
-
Centrifuge at 5000 x g for 10 minutes and collect the supernatant.
-
Repeat the extraction with fresh DMSO until the cell pellet becomes colorless.
-
Pool all the DMSO supernatants.
-
To the pooled supernatant, add an equal volume of acetone and mix well.
-
Add two volumes of hexane and vortex vigorously for 2 minutes to partition the carotenoids into the hexane layer.
-
Add a small amount of saturated NaCl solution to facilitate phase separation.
-
Centrifuge at 3000 x g for 5 minutes.
-
Carefully collect the upper hexane layer containing the carotenoids.
-
Measure the absorbance of the hexane extract at 450 nm using a spectrophotometer.
-
Calculate the total carotenoid concentration using the following formula: Total Carotenoids (µg/mL) = (A450 x Volume of extract in mL x 104) / (A1%1cm x Sample volume in mL) (Where A1%1cm for β-carotene in hexane is 2592)
Enzymes
Rhodosporidium toruloides is a source of industrially relevant enzymes, such as L-phenylalanine ammonia-lyase (PAL) and D-amino acid oxidase.[2]
Applications of Rhodosporidium Enzymes
| Enzyme | Application | Quantitative Data | Reference |
| L-Phenylalanine Ammonia-Lyase (PAL) | Pharmaceutical (potential anticancer agent), Chemical synthesis (production of L-phenylalanine) | Km for L-Phe of 0.49 mM, pH optimum at 8.5, temperature optimum at 50°C. IC50 for MCF7 cells = 1.97 U/mL. | [13] |
| D-Amino Acid Oxidase | Pharmaceutical and chemical industries | - | [2] |
| Lipase | Biocatalysis, detergent formulation | Activity as low as 0.02 mU per well can be detected. | [14] |
Experimental Protocol: Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is a continuous spectrophotometric assay.[15]
Materials:
-
R. toruloides cell extract
-
L-phenylalanine
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer capable of measuring UV absorbance
-
Cuvettes
Procedure:
-
Prepare a stock solution of L-phenylalanine in 50 mM Tris-HCl buffer (pH 8.0).
-
Prepare a reaction mixture in a cuvette containing the L-phenylalanine solution at the desired concentration (e.g., 0.5 mM to 100 mM for kinetic analysis).
-
Pre-equilibrate the substrate solution at 30°C.
-
Initiate the reaction by adding a known amount of the R. toruloides cell extract to the cuvette.
-
Immediately start monitoring the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.
-
Record the absorbance change over a set period (e.g., 2 minutes).
-
Calculate the PAL activity based on the rate of change in absorbance, using the molar extinction coefficient of trans-cinnamic acid (ε = 9640 M-1cm-1). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.
Biosurfactants
Some Rhodosporidium species can produce biosurfactants, which are surface-active compounds with potential applications in various industries, including bioremediation, food, and cosmetics, due to their biodegradability and low toxicity.[5][6]
Properties and Applications of Rhodosporidium Biosurfactants
| Rhodosporidium Species | Biosurfactant Type | Properties | Applications | Reference |
| Rhodotorula babjevae YS3 | Glycolipid (Sophorolipid-like) | Reduces surface tension to 48 mN/m at a CMC of 30 mg/L. Yield of 19.0 g/L. | Antifungal activity | [16] |
| Rhodosporidium paludigenum | Trehalose-containing glycolipid | Dry mass production of 31 g/L. | Cell protection, potential in cosmetics and pharmaceuticals | [5] |
Experimental Protocol: Determination of Biosurfactant Activity (Drop Collapse Method)
This is a qualitative and semi-quantitative method to screen for biosurfactant production.[17]
Materials:
-
Culture supernatant from Rhodosporidium
-
Mineral oil
-
96-well microplate
-
Micropipette
Procedure:
-
Add 2 µL of mineral oil to each well of a 96-well microplate.
-
Equilibrate the plate for 1 hour at room temperature to ensure a uniform oil layer.
-
Carefully add 5 µL of the culture supernatant onto the center of the oil-coated surface in each well.
-
Observe the shape of the drop after 1 minute.
-
Interpretation:
-
Positive result: If the drop collapses and spreads (flat drop), it indicates the presence of biosurfactants that reduce the surface tension between the liquid drop and the hydrophobic surface.
-
Negative result: If the drop remains beaded (domed shape), it indicates a lack of biosurfactant activity. The diameter of the collapsed drop can be used for semi-quantitative comparison.
-
Visualizations
Metabolic Pathway for Lipid and Carotenoid Synthesis
Caption: Simplified metabolic pathway for lipid and carotenoid biosynthesis in Rhodosporidium.
Experimental Workflow: Lipid Extraction
Caption: Workflow for the extraction and quantification of lipids from Rhodosporidium.
Logical Relationship: Factors Influencing Metabolite Production
Caption: Key factors influencing the production of valuable metabolites in Rhodosporidium.
References
- 1. The Engineering Potential of Rhodosporidium toruloides as a Workhorse for Biotechnological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Rhodosporidium toruloides - A potential red yeast chassis for lipids and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. Frontiers | Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology [frontiersin.org]
- 8. Lipid production by Rhodosporidium toruloides Y2 in bioethanol wastewater and evaluation of biomass energetic yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abcam.co.jp [abcam.co.jp]
- 13. Recombinant l-phenylalanine ammonia lyase from Rhodosporidium toruloides as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS Analysis of Rhodosporidium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodosporidium, a genus of oleaginous red yeast, has garnered significant attention in biotechnological applications due to its robust metabolic capabilities. It is a promising microbial cell factory for the production of lipids, carotenoids, and other valuable biochemicals.[1] Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that plays a crucial role in elucidating the complex metabolic and lipidomic profiles of Rhodosporidium. This document provides detailed application notes and experimental protocols for the LC-MS-based analysis of Rhodosporidium, with a focus on metabolomics and lipidomics to support research and development in various fields, including biofuel production and drug discovery.
Data Presentation: Quantitative Analysis of Rhodosporidium toruloides Metabolites and Lipids
The following tables summarize quantitative data from studies on Rhodosporidium toruloides, providing insights into its production capabilities under different conditions.
Table 1: Biomass and Lipid Production by Rhodosporidium toruloides 3641 under Optimized Conditions. [2]
| Parameter | Value |
| Glucose Concentration | 5% (w/v) |
| Nitrogen Source | 0.12% (NH₄)₂SO₄ |
| Maximum Biomass | 13 g/L |
| Maximum Lipid Production | 9.1 g/L |
Table 2: Carotenoid and Fatty Acid Production by Rhodosporidium toruloides CBS 5490. [3][4]
| Compound | Concentration (mg/L) |
| Carotenoids | |
| Total Carotenoids | 28.5 |
| Torularhodin | Most abundant |
| Torulene | Present |
| β-carotene | Present |
| Fatty Acids | |
| Palmitic acid | - |
| Oleic acid | - |
| Linoleic acid | - |
| Stearic acid | - |
Note: Specific concentrations for individual fatty acids were not provided in the source, but their presence was confirmed.
Table 3: Fatty Acid Profile of Rhodosporidium toruloides under Nitrogen-Limited vs. Nitrogen-Sufficient Conditions. [2]
| Fatty Acid | Fold Change (N-limited vs. N-sufficient) |
| Oleic acid (C18:1) | 1.17-fold increase |
| Palmitic acid (C16:0) | 1.81-fold increase |
Experimental Protocols
Protocol 1: Metabolite Extraction from Rhodosporidium for LC-MS Analysis
This protocol is adapted from established methods for yeast metabolomics.[5][6]
Materials:
-
Rhodosporidium cell culture
-
50 mL Falcon tubes
-
Ice
-
Centrifuge (capable of 4,000 rpm at 4°C)
-
Boiling 75% ethanol solution (preheated to 80°C)
-
Nitrogen gas evaporator
-
LC-MS grade acetonitrile
-
Vortex mixer
Procedure:
-
Rapidly quench the metabolic activity of the yeast culture by placing the flask on ice.
-
Transfer the culture to 50 mL Falcon tubes.
-
Centrifuge the cells at 4,000 rpm for 15 minutes at 4°C.
-
Discard the supernatant.
-
Add 5 mL of pre-heated 75% ethanol (80°C) to the cell pellet.
-
Incubate the suspension for 3 minutes at 80°C to extract metabolites.
-
Cool the mixture on ice.
-
Concentrate and dry the sample by evaporating the solvent using a stream of nitrogen gas.
-
Resuspend the dried residue in 0.5 mL of 95% acetonitrile (or a solvent compatible with your LC mobile phase).
-
Vortex thoroughly and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Organic Extraction of Lipids from Rhodosporidium for LC-MS Analysis
This protocol is a general method for extracting organic compounds, including lipids, from yeast.[7]
Materials:
-
Rhodosporidium cell culture
-
15 mL Falcon tubes
-
Centrifuge
-
Ethyl acetate
-
Acetone
-
Methanol (LC-MS grade)
-
Vortex mixer
-
Speed vacuum concentrator
Procedure:
-
Harvest 2 mL of the Rhodosporidium culture in a 15 mL Falcon tube.
-
Centrifuge to pellet the cells.
-
Supernatant Extraction: a. Transfer the supernatant to a new tube. b. Add 2 mL of ethyl acetate. c. Vortex thoroughly and incubate at room temperature overnight.
-
Pellet Extraction: a. To the cell pellet, add 1 mL of acetone and 1 mL of ethyl acetate. b. Vortex thoroughly and incubate at room temperature overnight.
-
Take a 0.5 mL aliquot from each extraction (supernatant and pellet) into separate microcentrifuge tubes, avoiding any particulate matter.
-
Completely dry the samples using a speed vacuum concentrator at room temperature.
-
Redissolve the dried lipid extract in 200 µL of methanol.
-
Inject 5-8 µL onto the LC-MS system.
Protocol 3: Liquid Chromatography and Mass Spectrometry (LC-MS) Parameters
These are general starting parameters that should be optimized for the specific instrument and analytes of interest.
Liquid Chromatography (LC):
-
Column: Acclaim Trinity P2 (100 × 2.1 mm, 3 μm) or equivalent C18 reversed-phase column.[2]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient appropriate for separating the analytes of interest (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Orbitrap, Time-of-Flight (TOF), or Triple Quadrupole.
-
Scan Mode: Full scan for untargeted analysis or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Mass Range: m/z 100-1500
-
Data Acquisition Software: Instrument-specific software (e.g., Xcalibur).[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key metabolic pathways in Rhodosporidium and a general workflow for LC-MS analysis.
References
- 1. Comparative proteomic analysis of Rhodosporidium toruloides during lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic Profiling Revealed Diversion of Cytidinediphosphate-Diacylglycerol and Glycerol Pathway towards Denovo Triacylglycerol Synthesis in Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Chemometric evaluation of Saccharomyces cerevisiae metabolic profiles using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yeast Organic Extraction for LC-MS [protocols.io]
Application Notes & Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidaion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique central to the structural elucidation of organic molecules.[1] In the realm of drug discovery and development, NMR is indispensable for confirming the structure of newly synthesized compounds, identifying impurities, and understanding drug-target interactions at an atomic level.[2][3] This non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4][5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often essential for the complete and unambiguous structural determination of complex molecules.[1][6]
Foundational 1D NMR Experiments
One-dimensional NMR spectra offer the initial and fundamental insights into the chemical environment of magnetically active nuclei within a molecule.[1]
-
¹H NMR (Proton NMR): This is typically the first experiment conducted. It reveals the number of different types of protons, their chemical environment (chemical shift), the relative number of each type of proton (integration), and the number of neighboring protons (spin-spin splitting).[1]
-
¹³C NMR (Carbon-13 NMR): This experiment provides information on the number and chemical environment of different carbon atoms in a molecule.[1]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are utilized to differentiate between CH, CH₂, and CH₃ groups. Common variations include DEPT-45, DEPT-90, and DEPT-135.[1][4]
Advanced 2D NMR Experiments for Connectivity and Spatial Information
For more complex molecules where 1D spectra may show significant signal overlap, 2D NMR experiments are crucial.[7] These experiments introduce a second frequency dimension to resolve overlapping signals and reveal correlations between nuclei.[7]
-
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[6][8]
-
TOCSY (Total Correlation Spectroscopy): Also a homonuclear experiment, TOCSY reveals correlations between all protons within a spin system, not just those directly coupled.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for assembling the carbon skeleton of a molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides information about protons that are close in space, regardless of whether they are connected through bonds. This is invaluable for determining stereochemistry and 3D conformation.[8]
Quantitative Data Presentation
Summarizing key parameters from NMR experiments in a tabular format allows for clear and concise data presentation and comparison.
Table 1: Summary of Information from 1D NMR Experiments [1]
| Experiment | Information Obtained | Typical Chemical Shift Range (ppm) |
|---|---|---|
| ¹H NMR | Number of proton types, chemical environment, relative number of protons, proton-proton coupling. | 0 - 12 |
| ¹³C NMR | Number of carbon types, chemical environment of carbons. | 0 - 220 |
| DEPT-90 | Shows only CH groups. | 0 - 220 |
| DEPT-135 | Shows CH and CH₃ groups as positive signals and CH₂ groups as negative signals. | 0 - 220 |
Table 2: Typical Sample Requirements and Acquisition Parameters for Solution-State NMR
| Parameter | Small Molecule Analysis |
|---|---|
| Sample Concentration | 1-20 mg/mL |
| Sample Volume | 0.5 - 0.7 mL |
| Solvent | Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) |
| ¹H NMR Acquisition Time | 2-5 minutes |
| ¹³C NMR Acquisition Time | 20-60 minutes |
| 2D NMR Acquisition Time | 1-12 hours |
Experimental Protocols
The following are generalized protocols for key NMR experiments. Instrument-specific parameters may require optimization.
Protocol 1: Sample Preparation for NMR Spectroscopy[4]
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid complications from impurity signals in the spectra.[4]
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.[1][4]
-
Filtration: Filter the solution into a clean, dry NMR tube to a height of approximately 4-5 cm.[1]
-
Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).[4] For quantitative NMR (qNMR), a certified internal standard of known concentration is required.[9]
Protocol 2: Acquisition of a 1D ¹H NMR Spectrum
-
Instrument Setup: Insert the sample into the NMR spectrometer and lock the field on the deuterium signal of the solvent.
-
Tuning and Matching: Tune and match the probe to the correct frequency for ¹H.
-
Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Pulse Calibration: Determine the 90° pulse width for accurate signal excitation.
-
Acquisition: Set the appropriate spectral width, acquisition time, and number of scans. For a typical small molecule, 8-16 scans are usually sufficient.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to gain structural information.
Protocol 3: Acquisition of a 2D COSY Spectrum
-
Setup: Follow steps 1-3 from the ¹H NMR protocol.
-
Pulse Program Selection: Choose the appropriate COSY pulse sequence from the spectrometer's library.
-
Parameter Setup: Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals. Define the number of increments in the F1 dimension (typically 256-512) and the number of scans per increment.
-
Acquisition: Start the 2D experiment. The acquisition time will depend on the number of increments and scans.
-
Processing: Apply a 2D Fourier transform to the acquired data. Perform phase and baseline correction in both dimensions.
-
Analysis: Analyze the resulting 2D spectrum for cross-peaks, which indicate J-coupling between protons. The diagonal peaks correspond to the 1D ¹H spectrum.[6]
Visualizations
Logical Workflow for Structure Elucidation
The process of determining a complex molecular structure from NMR data is systematic.
Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.
Relationship Between NMR Experiments and Structural Information
Different NMR experiments provide complementary pieces of the structural puzzle.
Caption: Logical relationships between NMR experiments and the derived structural information.
Signaling Pathway Context
The elucidated structure of a drug molecule is critical for understanding its interaction with biological targets, such as kinases in a signaling pathway.
Caption: Role of a structurally elucidated drug in inhibiting a kinase signaling pathway.
Conclusion
A systematic and integrated approach utilizing a suite of 1D and 2D NMR experiments is indispensable for the accurate and unambiguous structure elucidation of complex organic molecules.[1] By following a logical workflow and carefully interpreting the data from each experiment, researchers and drug development professionals can confidently determine the constitution, configuration, and conformation of novel compounds, which is a critical step in the drug discovery pipeline.[2][10]
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. azooptics.com [azooptics.com]
- 4. benchchem.com [benchchem.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. emerypharma.com [emerypharma.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 10. NMR Spectroscopy in Drug Discovery and Development [labome.com]
Application Notes and Protocols for the Cultivation of Rhodosporidium toruloides for Metabolite Production
For Researchers, Scientists, and Drug Development Professionals
The oleaginous yeast, Rhodosporidium toruloides (also known as Rhodotorula toruloides), has emerged as a promising microbial cell factory for the sustainable production of valuable metabolites, including lipids (for biofuels and oleochemicals) and carotenoids (as antioxidants and natural pigments).[1][2][3][4] Its ability to utilize a wide range of carbon sources, robust stress tolerance, and high-density cultivation potential make it an attractive chassis for industrial biotechnology.[4][5][6]
These application notes provide an overview of the cultivation strategies and detailed protocols for the production of lipids and carotenoids by R. toruloides.
Overview of Metabolite Production in R. toruloides
R. toruloides can accumulate lipids up to 70% of its cell dry weight and is a natural producer of carotenoids such as β-carotene, torulene, and torularhodin.[5][7][8] The biosynthesis of both lipids and carotenoids is intricately linked, with acetyl-CoA serving as a common precursor.[1] Acetyl-CoA is funneled into the Kennedy pathway for triacylglycerol (TAG) synthesis and the mevalonate (MVA) pathway for the production of isoprenoid precursors for carotenoids.[1][9]
Metabolite accumulation is often triggered by nutrient limitation, particularly nitrogen, in the presence of excess carbon.[5][6][7] Under such conditions, the yeast channels the excess carbon towards the synthesis and storage of lipids and carotenoids.[7] Genetic and metabolic engineering strategies are increasingly being employed to enhance the yields of these target metabolites.[2][3][10]
Cultivation Parameters for Metabolite Production
The successful cultivation of R. toruloides for high yields of either lipids or carotenoids depends on the careful optimization of several key parameters.
Optimal Conditions for Lipid Production
Lipid accumulation is primarily induced by nutrient limitation, most commonly nitrogen, which shifts the metabolic flux towards lipid biosynthesis.
| Parameter | Optimal Range/Value | Notes |
| Carbon Source | Glucose, Glycerol, Xylose[7] | Glucose is often the preferred carbon source, showing high consumption rates.[7] |
| Temperature | 27-36°C (Optimal ~30°C)[7] | Growth and lipid production are sensitive to temperature fluctuations. |
| pH | 4.0-6.5 (Optimal ~5.5-6.0)[7][11] | pH control is crucial for maintaining optimal enzyme activity and nutrient uptake. |
| Carbon-to-Nitrogen (C:N) Ratio | 80-100[7] | A high C:N ratio is a key inducing factor for lipid accumulation.[7] |
| Nutrient Limitation | Nitrogen, Phosphorus, or Sulfur[6][12] | Nitrogen limitation is the most commonly employed strategy. Sulfate limitation has also been shown to be effective.[12] |
| Aeration | High (e.g., 200-250 rpm shaking)[11] | As a strictly aerobic yeast, sufficient oxygen supply is critical for cell growth and metabolism.[13] |
Optimal Conditions for Carotenoid Production
While linked to lipid production, specific conditions can be tailored to favor the synthesis of carotenoids. Osmotic stress has been shown to enhance carotenoid production.[14][15]
| Parameter | Optimal Range/Value | Notes |
| Carbon Source | Glucose, Glycerol[16][17] | The choice of carbon source can influence the carotenoid profile. |
| Temperature | 25-30°C | Lower temperatures can induce stress and enhance carotenogenesis as a defense mechanism against oxidative damage.[1] |
| pH | 4.0-6.0 | Similar to lipid production, pH needs to be maintained within the optimal range for growth. |
| Light | Presence of light | Light can stimulate carotenoid biosynthesis in some yeast species. |
| Stress Factors | Osmotic stress (e.g., NaCl), Oxidative stress (e.g., H₂O₂)[14][15][16] | These stressors can trigger a protective response, leading to increased carotenoid accumulation. |
| Nitrogen Source | Yeast Extract, Ammonium Sulfate | The type and concentration of the nitrogen source can impact both biomass and carotenoid yield. |
Experimental Protocols
The following protocols provide a general framework for the cultivation of R. toruloides and subsequent analysis of lipid and carotenoid production.
Protocol for Inoculum Preparation
-
Strain Revival : Streak a cryopreserved culture of R. toruloides onto a Yeast Extract Peptone Dextrose (YPD) agar plate.[18][19]
-
Incubation : Incubate the plate at 30°C for 2-3 days until single colonies are visible.[18]
-
Pre-culture : Inoculate a single colony into a 250 mL flask containing 50 mL of YPD broth.[19]
-
Growth : Incubate at 30°C with shaking at 180-200 rpm for 24 hours.[18]
Protocol for Batch Fermentation for Lipid Production
-
Medium Preparation : Prepare the fermentation medium with a high C:N ratio (e.g., 80). A typical medium contains (per liter): 70 g glucose, 0.1 g (NH₄)₂SO₄, 0.75 g yeast extract, 1.5 g MgSO₄·7H₂O, and 0.4 g KH₂PO₄.[11] Adjust the initial pH to 6.0.[11]
-
Inoculation : Inoculate the fermentation medium with the pre-culture to a starting optical density (OD₆₀₀) of 0.1-0.5.[18][19]
-
Cultivation : Incubate in a shaker at 30°C and 200 rpm for 120-144 hours.[11]
-
Sampling : Collect samples periodically to monitor cell growth (OD₆₀₀), glucose consumption, and lipid accumulation.
Protocol for Carotenoid Extraction and Quantification
-
Cell Harvesting : Harvest 10 mL of the culture by centrifugation at 6000 rpm for 10 minutes.[8]
-
Cell Lysis : Resuspend the cell pellet in 1 mL of DMSO and incubate at 60°C for 15 minutes to permeabilize the cells.
-
Extraction : Add 2 mL of acetone and vortex vigorously for 20 minutes.[16][20]
-
Phase Separation : Centrifuge at 10,000 rpm for 10 minutes to pellet the cell debris.
-
Quantification : Measure the absorbance of the supernatant at 450 nm using a spectrophotometer. The total carotenoid concentration can be estimated using the appropriate extinction coefficient. For a more detailed analysis of individual carotenoids (β-carotene, torulene, torularhodin), HPLC is recommended.[21]
Protocol for Lipid Extraction and Quantification
-
Cell Harvesting and Drying : Harvest the cells by centrifugation and wash them with distilled water. Lyophilize the cell pellet to determine the dry cell weight.
-
Lipid Extraction : Extract total lipids from the dried biomass using the Bligh-Dyer method, which employs a chloroform:methanol:water solvent system.[14]
-
Quantification : The lipid content can be determined gravimetrically after evaporating the solvent. For a detailed fatty acid profile, the extracted lipids can be transesterified to fatty acid methyl esters (FAMEs) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[7][22]
Visualizing Metabolic Pathways and Workflows
Metabolic Pathways for Lipid and Carotenoid Biosynthesis
The following diagram illustrates the interconnected metabolic pathways leading to the production of lipids and carotenoids in R. toruloides. Acetyl-CoA, derived from the TCA cycle, is the central precursor that feeds into both the mevalonate pathway for carotenoid synthesis and the Kennedy pathway for lipid synthesis.[1][9]
Caption: Interconnected metabolic pathways for lipid and carotenoid biosynthesis in R. toruloides.
Experimental Workflow for Metabolite Production
This diagram outlines the general experimental workflow from strain cultivation to the analysis of the final products.
Caption: General experimental workflow for metabolite production and analysis.
Genetic Engineering Strategies
To further enhance the production of desired metabolites, various genetic engineering approaches can be employed. These include:
-
Overexpression of key biosynthetic genes : Increasing the expression of rate-limiting enzymes in the lipid or carotenoid pathways.[13]
-
Downregulation of competing pathways : Reducing the metabolic flux towards non-essential pathways to redirect precursors to the target metabolite.
-
CRISPR/Cas9-mediated genome editing : For precise and efficient genetic modifications.[3]
-
Development of strong constitutive promoters : To drive high-level expression of heterologous genes.[23]
Metabolic engineering, guided by multi-omics analysis, holds significant potential for developing robust R. toruloides strains for industrial-scale production of valuable bioproducts.[2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. The Engineering Potential of Rhodosporidium toruloides as a Workhorse for Biotechnological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Rhodosporidium toruloides - A potential red yeast chassis for lipids and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional genomics of lipid metabolism in the oleaginous yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Optimization of Carotenoids Production from Camelina sativa Meal Hydrolysate by Rhodosporidium toruloides | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. Microbial lipid production by Rhodosporidium toruloides under sulfate-limited conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbial synthesis and extraction of value-added metabolites by Rhodotorula toruloides from waste stream: a sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology [frontiersin.org]
- 16. cetjournal.it [cetjournal.it]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 20. Optimization of in Vitro Carotenoid Production by Rhodotorula Toruloides | Chemical Engineering Transactions [cetjournal.it]
- 21. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 22. mdpi.com [mdpi.com]
- 23. A toolset of constitutive promoters for metabolic engineering of Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genetic Engineering of Rhodosporidium toruloides for Enhanced Metabolite Yield
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oleaginous yeast Rhodosporidium toruloides has garnered significant attention as a promising microbial cell factory for the production of valuable metabolites, including lipids (for biofuels and oleochemicals) and carotenoids (with applications in the food, pharmaceutical, and cosmetic industries).[1][2][3][4] Its ability to utilize a wide range of carbon sources, including lignocellulosic biomass, and its high flux towards lipid and carotenoid biosynthetic pathways make it an attractive chassis for metabolic engineering.[1][5][6] This document provides detailed application notes and protocols for the genetic engineering of R. toruloides to enhance the yield of desired metabolites.
Data Presentation: Enhanced Metabolite Yields in Engineered R. toruloides
Genetic modifications have successfully improved the production of lipids and carotenoids in R. toruloides. The following table summarizes the quantitative data from various studies.
| Genetic Modification Strategy | Target Metabolite | Strain | Key Gene(s) Modified | Fold Increase/Yield Enhancement | Reference |
| UV Mutagenesis & Selection | Lipids | R. toruloides AS 2.1389 | Not specified (random mutagenesis) | 1.44-fold increase in lipid yield | [7] |
| UV Mutagenesis & Selection | Lipids | R. toruloides NBRC 8766 | Not specified (random mutagenesis) | Higher lipid production rate | [8] |
| Overexpression (ATMT) | Lipids | R. toruloides IFO0880 | Acetyl-CoA carboxylase (ACC1), Diacylglycerol acyltransferase (DGA1) | 16.4 ± 1.1 g/L lipid from 70 g/L glucose | [9] |
| Overexpression (ATMT) | Lipids | R. toruloides CECT 13085 | Malic enzyme (ME) | 24% increase in lipid production | [3] |
| Overexpression (ATMT) | Fatty Alcohols | R. toruloides CECT 13085 | Fatty acyl-CoA reductase | Up to 8.0 g/L of long-chain fatty alcohols | [3] |
| ATMT Insertion Mutagenesis | Torularhodin | R. toruloides NP11 | Not specified (random insertion) | 17.0-fold higher torularhodin yield (21.3 mg/L) | [10][11] |
| Transporter Engineering | Carotenoids & Fatty Acids | R. toruloides | Pdr10 (membrane transporter) | Carotenoid yield increased from 1.9 to 2.9 µg/mg; Fatty acid yield increased from 0.07 to 0.09 mg/mg | |
| CRISPR/Cas9 Knockout | Carotenoids | R. toruloides | CAR2 | Disruption of carotenoid biosynthesis | [1][12] |
Experimental Protocols
Agrobacterium tumefaciens-Mediated Transformation (ATMT) of R. toruloides
This protocol is adapted from methodologies used for generating insertion mutants and for overexpressing target genes.[10][13][14][15]
Materials:
-
R. toruloides strain (e.g., NP11, IFO0880)
-
Agrobacterium tumefaciens strain (e.g., AGL1) harboring the T-DNA binary vector with the gene of interest and a selection marker (e.g., hygromycin resistance)
-
YEPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
Induction Medium (IM) supplemented with 200 µM acetosyringone
-
Selection plates (YEPD agar with appropriate antibiotics, e.g., 50 µg/mL hygromycin, and cefotaxime to inhibit A. tumefaciens growth)
Procedure:
-
Prepare R. toruloides Culture: Inoculate a single colony of R. toruloides into 5 mL of YEPD broth and grow overnight at 28°C with shaking (200 rpm).
-
Prepare A. tumefaciens Culture: Inoculate a single colony of A. tumefaciens carrying the binary vector into LB medium with appropriate antibiotics and grow overnight at 30°C.
-
Induce A. tumefaciens: Pellet the overnight A. tumefaciens culture, wash with IM, and resuspend in IM to an OD600 of 0.15. Incubate at 28°C with shaking for 6 hours to induce virulence genes.
-
Co-cultivation: Mix the R. toruloides and induced A. tumefaciens cultures. Spread 100 µL of the mixture onto a cellophane membrane placed on an IM agar plate.
-
Incubate: Co-cultivate the plate at 22-25°C for 2-3 days.
-
Selection of Transformants: Transfer the cellophane membrane to a YEPD agar plate containing the selection antibiotic (e.g., hygromycin) and an antibiotic to kill A. tumefaciens (e.g., cefotaxime).
-
Isolate and Verify Transformants: Incubate the selection plates at 28°C for 3-5 days. Isolate individual colonies and verify the integration of the T-DNA by colony PCR.
CRISPR/Cas9-Mediated Gene Editing in R. toruloides
This protocol provides a framework for targeted gene knockout using CRISPR/Cas9, which has been successfully applied to disrupt genes in the carotenoid biosynthesis pathway.[5][12][16]
Materials:
-
R. toruloides strain expressing Cas9. If not available, a plasmid containing a codon-optimized Cas9 gene needs to be integrated into the genome first.[16]
-
sgRNA expression cassette targeting the gene of interest (e.g., CRTI, CAR2).[12][16] This can be delivered on a plasmid or as a linear DNA fragment.
-
Selection marker (e.g., nourseothricin resistance).
-
Transformation method: Electroporation or ATMT.
Procedure:
-
Design sgRNA: Design a 20-nt guide RNA sequence specific to the target gene.
-
Construct sgRNA Expression Cassette: Clone the designed sgRNA sequence into a vector containing a suitable promoter (e.g., U6 promoter) for sgRNA expression in R. toruloides.[16]
-
Transform R. toruloides: Introduce the sgRNA expression cassette into the Cas9-expressing R. toruloides strain using an optimized transformation protocol such as electroporation.[17][18][19]
-
Select for Transformants: Plate the transformed cells on selective media containing the appropriate antibiotic.
-
Screen for Mutations: Isolate genomic DNA from the transformants and amplify the target region by PCR. Sequence the PCR products to identify insertion/deletion (indel) mutations. Knockout efficiencies of over 60% have been reported.[16] For multiplexed gene knockouts, efficiencies of 78% have been achieved.[5]
Metabolite Extraction and Analysis
a) Lipid Extraction and Quantification:
-
Harvest Cells: Centrifuge the yeast culture to pellet the cells.
-
Lyse Cells: Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells using methods like bead beating or sonication.
-
Lipid Extraction: Perform a solvent extraction using a chloroform:methanol mixture (e.g., 2:1 v/v).
-
Quantification: After solvent evaporation, quantify the total lipid content gravimetrically. For fatty acid profiling, transesterify the lipids to fatty acid methyl esters (FAMEs) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).[20]
b) Carotenoid Extraction and Analysis:
-
Harvest and Lyse Cells: Follow the same procedure as for lipid extraction.
-
Carotenoid Extraction: Extract carotenoids from the cell lysate using a solvent like acetone or a mixture of acetone and methanol.
-
Analysis: Analyze the carotenoid composition and quantity using High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array detector or mass spectrometry (LC-MS).[15][20][21]
Visualizations
Caption: A generalized workflow for the genetic engineering of R. toruloides.
References
- 1. Multiplexed CRISPR-Cas9-Based Genome Editing of Rhodosporidium toruloides (Journal Article) | OSTI.GOV [osti.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Rhodosporidium toruloides - A potential red yeast chassis for lipids and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on carotenoid production by Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a CRISPR/Cas9 system for high efficiency multiplexed gene deletion in Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improvement of lipid production in oleaginous yeast Rhodosporidium toruloides by ultraviolet mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of lipid production by the oleaginous yeast Rhodosporidium toruloides through UV mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Characterization the carotenoid productions and profiles of three Rhodosporidium toruloides mutants from Agrobacterium tumefaciens-mediated transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Developing a CRISPR/Cas9 System for Genome Editing in the Basidiomycetous Yeast Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fast and efficient genetic transformation of oleaginous yeast Rhodosporidium toruloides by using electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. [PDF] Fast and efficient genetic transformation of oleaginous yeast Rhodosporidium toruloides by using electroporation | Semantic Scholar [semanticscholar.org]
- 20. Metabolomic Profiling Revealed Diversion of Cytidinediphosphate-Diacylglycerol and Glycerol Pathway towards Denovo Triacylglycerol Synthesis in Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolomic profiling of Rhodosporidium toruloides grown on glycerol for carotenoid production during different growth phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rhodosporidium Metabolite Production
Welcome to the technical support center for optimizing culture conditions for Rhodosporidium metabolite production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the cultivation of this versatile yeast for the production of valuable metabolites such as lipids and carotenoids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Rhodosporidium cultivation experiments.
Issue 1: Low Biomass Yield
Q1: My Rhodosporidium culture is showing poor growth and low final biomass. What are the potential causes and how can I improve it?
A1: Low biomass yield in Rhodosporidium cultures can be attributed to several factors, including suboptimal nutrient concentrations, inappropriate pH, or unfavorable physical parameters.
-
Nutrient Limitation: Ensure that the culture medium is not deficient in essential nutrients. While nitrogen limitation is often used to induce metabolite production, a certain level is required for initial cell proliferation. The carbon source concentration is also critical. For instance, in some strains, carbon source concentrations below 3% can lead to low biomass and lipid accumulation.
-
Suboptimal pH: The pH of the culture medium significantly influences microbial growth. For many Rhodosporidium species, the optimal pH for growth is in the range of 5.0 to 7.0.[1][2] It is crucial to monitor and, if necessary, control the pH throughout the fermentation process.
-
Inadequate Aeration and Agitation: Aerobic conditions are essential for high-density cultivation of Rhodosporidium. Insufficient oxygen supply can limit biomass production. Optimal agitation, for example, at 200-225 rpm, ensures proper mixing and oxygen transfer.[1][3]
-
Suboptimal Temperature: Most Rhodosporidium strains grow well at temperatures between 28°C and 30°C.[1][3][4][5] Significant deviations from this range can impede growth.
Issue 2: Low Metabolite (Lipid/Carotenoid) Yield
Q2: My Rhodosporidium culture has achieved good biomass, but the metabolite yield (lipids or carotenoids) is low. What strategies can I employ to enhance production?
A2: Low metabolite yield, despite good cell growth, is a common challenge and often points towards suboptimal induction of the desired metabolic pathways.
-
Incorrect Carbon-to-Nitrogen (C/N) Ratio: This is one of the most critical factors for inducing lipid and carotenoid accumulation in oleaginous yeasts like Rhodosporidium. A high C/N ratio, typically achieved by limiting the nitrogen source while providing an excess of the carbon source, is known to trigger a metabolic shift from cell proliferation to metabolite storage.[6][7] For lipid production in R. toruloides, C/N ratios between 60 and 100 have been found to be effective.[7][8] In one study, a C/N ratio of 200:1 resulted in high lipid content when using sucrose and ammonium nitrate.[4] For concomitant lipid and β-carotene production in R. diobovatum, a C/N ratio of 50 was found to be optimal.[9]
-
Choice of Carbon and Nitrogen Sources: The type of carbon and nitrogen source can significantly impact metabolite production. For example, sucrose has been reported to be a superior carbon source for lipid production compared to glucose and xylose in some mutant strains of R. toruloides.[4] Among nitrogen sources, ammonium nitrate has been shown to support higher lipid accumulation compared to ammonium sulfate in certain conditions.[4]
-
Suboptimal Fermentation Time: Metabolite accumulation is a dynamic process. Lipids are often amassed during the stationary phase of growth.[10] Therefore, it is essential to monitor the production profile over time to determine the optimal harvest time.
-
Presence of Inhibitors: If using lignocellulosic hydrolysates as a carbon source, inhibitory compounds generated during the hydrolysis process can negatively affect metabolite production.[11] Employing a robust strain with high inhibitor tolerance or detoxifying the hydrolysate may be necessary.[11]
-
Osmotic Stress: For certain metabolites like carotenoids, introducing osmotic stress, for instance by adding NaCl to the medium, can enhance production.[10][12][13]
Frequently Asked Questions (FAQs)
Q3: What is the optimal C/N ratio for metabolite production in Rhodosporidium?
A3: The optimal C/N ratio can vary depending on the specific Rhodosporidium strain and the desired metabolite. However, a general principle is that a high C/N ratio is required to induce the accumulation of storage compounds like lipids and carotenoids. For lipid production in R. toruloides, C/N ratios in the range of 60 to 200 have been reported to be effective.[4][7][8] For combined lipid and β-carotene production in R. diobovatum, a C/N ratio of 50 has been identified as optimal.[9] It is recommended to empirically determine the optimal C/N ratio for your specific strain and experimental setup.
Q4: Which carbon sources are most effective for metabolite production?
A4: Rhodosporidium toruloides is known for its ability to utilize a wide range of carbon sources, including glucose, sucrose, xylose, and glycerol.[4][14] The choice of carbon source can influence the final metabolite yield. For instance, one study found sucrose to be superior to glucose and xylose for lipid production in a mutant R. toruloides strain.[4] Glycerol, a byproduct of biodiesel production, is also an effective carbon source.[8]
Q5: How does pH affect metabolite production?
A5: The initial pH of the culture medium can influence both cell growth and metabolite accumulation. An optimal initial pH for lipid production by R. toruloides has been reported to be around 5.0 to 6.0.[1][3] It is advisable to optimize the initial pH for your specific strain and production goals.
Q6: What is the role of osmotic stress in enhancing metabolite production?
A6: Inducing osmotic stress, for example, by adding NaCl to the culture medium, has been shown to enhance the production of certain metabolites, particularly carotenoids, in R. toruloides.[10][12][13] This strategy can be employed to improve the concomitant production of lipids and carotenoids.
Data Presentation
Table 1: Effect of Carbon Source on Lipid Production by R. toruloides
| Carbon Source (Concentration) | Biomass (g/L) | Lipid Content (%) | Lipid Production (g/L) | Reference |
| Sucrose (3-5%) | ~12.1 | ~65 | ~8.25 | [4] |
| Glucose (>3%) | Lower than sucrose | Lower than sucrose | Lower than sucrose | [4] |
| Xylose (>3%) | Lower than sucrose | Lower than sucrose | Lower than sucrose | [4] |
Table 2: Effect of C/N Ratio on Lipid and Carotenoid Production
| Organism | C/N Ratio | Key Findings | Reference |
| R. toruloides (mutant) | 200:1 (Ammonium Nitrate) | Highest biomass (12.1 g/L), lipid production (8.25 g/L), and lipid content (65%) | [4] |
| R. toruloides (mutant) | 200:1 (Ammonium Sulphate) | Highest biomass (10.7 g/L), lipid production (6.32 g/L), and lipid content (59%) | [4] |
| R. toruloides | 237 | Highest lipid content (38%) | [15] |
| R. diobovatum | 50 | Greatest concentration of lipid and β-carotene | [9] |
| R. toruloides | 120 (on xylose) | Lipid yields up to 60% | [8] |
Experimental Protocols
Protocol 1: General Culture Conditions for Rhodosporidium Metabolite Production
-
Strain Activation: Rhodosporidium strains are typically cultivated in a yeast extract peptone dextrose (YEPD) medium (20 g/L peptone, 20 g/L dextrose, 10 g/L yeast extract).[4]
-
Inoculum Preparation: A 10% inoculum from a 24-28 hour old culture is commonly used.[1][3]
-
Fermentation Medium: A typical fermentation medium for lipid production might consist of:
-
Fermentation Conditions:
Protocol 2: Determination of Fatty Acid Composition
-
Lipid Extraction: Lipids are extracted from the dried yeast biomass using a suitable solvent system (e.g., chloroform/methanol).
-
Transesterification: The extracted lipids are converted to fatty acid methyl esters (FAMEs) by transesterification.
-
GC/MS Analysis: The FAMEs are then analyzed by Gas Chromatography-Mass Spectrometry (GC/MS) to determine the fatty acid composition.[4] A typical GC/MS program might involve an initial temperature of 140°C for 2 minutes, followed by a ramp to 180°C at 5°C/min, holding for 5 minutes, then ramping to 230°C at 5°C/min and holding for 6 minutes.[4]
Visualizations
Caption: Experimental workflow for Rhodosporidium metabolite production.
Caption: Troubleshooting logic for low metabolite yield.
Caption: Simplified metabolic pathways in Rhodosporidium.
References
- 1. researchgate.net [researchgate.net]
- 2. Production, purification, characterization, and biological properties of Rhodosporidium paludigenum polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Optimized culture medium and fermentation conditions for lipid production by Rhodosporidium toruloides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimising nutrients in the culture medium of Rhodosporidium toruloides enhances lipids production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. C/N ratio and carbon source-dependent lipid production profiling in Rhodotorula toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid and β-Carotene Production by Rhodosporidium diobovatum Cultured with Different Carbon to Nitrogen Ratios - Journal of food quality and hazards control [jfqhc.ssu.ac.ir]
- 10. Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. research.uees.edu.ec [research.uees.edu.ec]
- 13. Frontiers | Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology [frontiersin.org]
- 14. Engineering Rhodosporidium toruloides for increased lipid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effects of dilution rate and carbon-to-nitrogen ratio on lipid accumulation by Rhodosporidium toruloides under chemostat conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Bioactive Extracts from Rhodosporidium
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bioactive extracts from Rhodosporidium. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during your experiments.
Troubleshooting Guides
Here are solutions to specific issues you may encounter with the stability of your Rhodosporidium extracts.
Issue 1: Rapid Color Fading of the Bioactive Extract
Question: My red/orange Rhodosporidium extract is rapidly losing its color after extraction. What could be the cause, and how can I prevent this?
Answer: Rapid color fading is a primary indicator of the degradation of carotenoid pigments, such as β-carotene, torulene, and torularhodin, which are the main bioactive compounds in Rhodosporidium extracts. This degradation is most commonly caused by oxidation, photodegradation (exposure to light), and thermal stress.
Troubleshooting Steps:
-
Minimize Light Exposure: Carotenoids are highly sensitive to light.[1] Conduct all extraction and handling steps under dim or amber lighting. Store the extract in amber-colored vials or wrap containers in aluminum foil to protect it from light.
-
Control Temperature: High temperatures accelerate the degradation of carotenoids.[1] Whenever possible, perform extraction and storage at low temperatures (e.g., 4°C). Avoid repeated freeze-thaw cycles. For long-term storage, -20°C or -80°C is recommended.
-
Prevent Oxidation: The unsaturated chemical structure of carotenoids makes them prone to oxidation.
-
Use Antioxidants: Consider adding a food-grade antioxidant such as butylated hydroxytoluene (BHT) or d-tocopherol to your extract.[2]
-
Inert Atmosphere: During extraction and storage, purge the headspace of your containers with an inert gas like nitrogen or argon to displace oxygen.
-
-
Optimize pH: The stability of carotenoids can be pH-dependent. While optimal pH for Rhodosporidium growth is around 4.0-5.5, carotenoid production can be favored at a pH of 5.0-6.0.[3][4][5][6] It is advisable to maintain the pH of your extract within this range during processing and storage.
Issue 2: Inconsistent Bioactivity/Antioxidant Capacity in Different Batches
Question: I am observing significant batch-to-batch variation in the antioxidant activity of my Rhodosporidium extracts. How can I improve consistency?
Answer: Inconsistent bioactivity is often linked to variations in the extraction process and subsequent degradation of the active compounds. Standardization of your protocol is key to achieving reproducible results.
Troubleshooting Steps:
-
Standardize Extraction Protocol: Ensure that all parameters of your extraction method are consistent for every batch. This includes:
-
Solvent type and purity
-
Solvent-to-biomass ratio
-
Extraction time and temperature
-
Agitation speed
-
-
Monitor for Degradation: As mentioned in Issue 1, light, heat, and oxygen are major factors in carotenoid degradation. Implement the protective measures described above consistently across all batches.
-
Quantify Carotenoid Content: Use a reliable analytical method, such as HPLC or UV-Vis spectrophotometry, to quantify the total carotenoid content immediately after extraction. This will provide a baseline for assessing the stability of each batch over time.
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Implement a Stabilization Strategy: For long-term consistency, consider employing a stabilization technique like microencapsulation (spray-drying or freeze-drying) immediately after extraction. This will protect the bioactive compounds from environmental factors.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary bioactive compounds in Rhodosporidium extracts?
A1: The main bioactive compounds are carotenoids, which are natural pigments with antioxidant properties. In Rhodosporidium, these include β-carotene, torulene, and torularhodin.[7]
Q2: What are the main factors that cause degradation of Rhodosporidium extracts?
A2: The primary factors are exposure to light (photodegradation), high temperatures (thermal degradation), and oxygen (oxidation).[1] The pH of the solution can also influence stability.[8]
Stabilization Methods
Q3: What is microencapsulation, and how does it improve the stability of Rhodosporidium extracts?
A3: Microencapsulation is a process where the bioactive extract is coated with a protective material (wall material) to form microscopic capsules. This technique protects the sensitive carotenoids from light, oxygen, and heat, thereby enhancing their stability and shelf-life. Common methods include spray-drying and freeze-drying.
Q4: Which is a better microencapsulation method: spray-drying or freeze-drying?
A4: Both methods have their advantages and disadvantages.
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Spray-drying is a more cost-effective and rapid method suitable for large-scale production. It generally results in good encapsulation efficiency. However, the high temperatures used can cause some initial degradation of the carotenoids.[9][10]
-
Freeze-drying (lyophilization) is a gentler process that operates at low temperatures, minimizing thermal degradation. It often results in a more porous and easily rehydratable powder. However, it is a slower and more expensive process.[9][10]
The choice between the two depends on the scale of your experiment, budget, and the thermal sensitivity of your specific extract.
Q5: Can I use the Rhodosporidium yeast cells themselves for encapsulation?
A5: Yes, using the yeast cells or their cell wall components as the encapsulating material is a promising and natural approach. Polysaccharides from yeast cell walls have been shown to be effective in encapsulating β-carotene.[9][11]
Data on the Stability of Carotenoid Extracts
The following tables summarize quantitative data on the stability of carotenoid extracts under various conditions. Note that data specific to Rhodosporidium is limited, so data from other sources (e.g., β-carotene from carrots) is included for reference.
Table 1: Effect of Temperature on the Stability of Encapsulated Carotenoids
| Temperature | Half-life of Encapsulated β-carotene (from carrot waste) |
| 4°C | Stable for at least 413 days |
| 21°C | 8–12 months |
| 30°C | 3–4 months |
| 37°C | 1.5–2 months |
| (Data adapted from a study on freeze-dried and spray-dried encapsulates of carrot waste extract)[3] |
Table 2: Comparison of Spray-Drying and Freeze-Drying for β-Carotene Encapsulation
| Drying Method | Encapsulation Efficiency | Half-life under UV-Vis Irradiation |
| Spray-Drying | ~85% | 336.02 hours |
| Freeze-Drying | ~70% | 102.44 hours |
| (Data from a comparative study using pullulan and whey protein isolate as wall materials)[12][13] |
Experimental Protocols
Protocol 1: Microencapsulation of Rhodosporidium Extract using Spray-Drying
This protocol is adapted from a method for encapsulating β-carotene using yeast cell wall polysaccharides.
Materials:
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Rhodosporidium carotenoid extract (dissolved in a suitable solvent)
-
Yeast cell wall polysaccharide (or other wall material like maltodextrin)
-
Trehalose solution (0.37%)
-
Homogenizer
-
Spray-dryer
Methodology:
-
Prepare the Wall Material Solution:
-
Dissolve the yeast cell wall polysaccharide (e.g., at a concentration of 30% w/v) and maltodextrin (e.g., 10g) in a 0.37% trehalose solution.
-
-
Create the Emulsion:
-
Slowly add the Rhodosporidium carotenoid extract solution to the wall material solution while mixing with a homogenizer at high speed (e.g., 4200 rpm) for approximately 15 minutes to form a stable emulsion.
-
-
Spray-Drying:
-
Feed the emulsion into a spray-dryer with the following example parameters (optimization may be required):
-
Inlet air temperature: 150°C
-
Feed rate: 200 mL/h
-
Atomization pressure: 2 bar
-
-
-
Collect and Store the Powder:
-
Collect the resulting microencapsulated powder and store it in an airtight, light-proof container at 4°C or below.
-
Protocol 2: Preservation of Rhodosporidium Biomass by Freeze-Drying
This is a general protocol for freeze-drying yeast cultures, which can be adapted for preserving the whole biomass containing the bioactive compounds.
Materials:
-
Harvested Rhodosporidium cell pellet
-
Lyoprotectant solution (e.g., skim milk, sucrose, or trehalose solution)
-
Glass ampoules or vials suitable for freeze-drying
-
Freeze-dryer with a manifold or shelf dryer
Methodology:
-
Harvest and Wash Cells:
-
Centrifuge the Rhodosporidium culture to obtain a cell pellet.
-
Wash the pellet with sterile distilled water to remove any remaining media components.
-
-
Prepare the Cell Suspension:
-
Resuspend the cell pellet in a small volume of a lyoprotectant solution. This helps to protect the cells and the bioactive compounds during the freezing and drying process.
-
-
Dispense into Vials:
-
Dispense the cell suspension into sterile glass ampoules or vials.
-
-
Freezing:
-
Freeze the samples to -40°C or below. For shelf freeze-dryers, this can be done on the shelf. For manifold dryers, freeze the samples in a -80°C freezer beforehand. A controlled freezing rate of about 1°C per minute is often recommended.[5]
-
-
Primary Drying (Sublimation):
-
Place the frozen samples in the freeze-dryer and apply a vacuum (e.g., below 200 mtorr). The ice will sublimate from the samples. This is the longest phase of the process.
-
-
Secondary Drying (Desorption):
-
After all the ice has sublimated, the temperature can be gradually increased to remove any remaining bound water molecules.
-
-
Sealing and Storage:
-
Once the drying process is complete, seal the vials under vacuum or backfill with an inert gas before sealing.
-
Store the freeze-dried biomass at 4°C in the dark for long-term stability.
-
Visualizations
Caption: Workflow for Microencapsulation by Spray-Drying.
Caption: Workflow for Preservation by Freeze-Drying.
Caption: Factors Causing Degradation of Bioactive Extracts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Medium pH on Rhodosporidium toruloides NCYC 921 Carotenoid and Lipid Production Evaluated by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New dual-stage pH control fed-batch cultivation strategy for the improvement of lipids and carotenoids production by the red yeast Rhodosporidium toruloides NCYC 921 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rhodosporidium toruloides - A potential red yeast chassis for lipids and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
- 12. A Comparative Study of Encapsulation of β-Carotene via Spray-Drying and Freeze-Drying Techniques Using Pullulan and Whey Protein Isolate as Wall Material - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparative Study of Encapsulation of β-Carotene via Spray-Drying and Freeze-Drying Techniques Using Pullulan and Whey Protein Isolate as Wall Material - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Culture of Rhodosporidium toruloides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale culture of the oleaginous yeast, Rhodosporidium toruloides.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for specific issues that may arise during your experiments.
Low Biomass and Lipid Yield
Q1: My Rhodosporidium toruloides culture is growing slowly and the final biomass is low. What are the potential causes and solutions?
A1: Low biomass can stem from several factors related to culture conditions and media composition. Here’s a troubleshooting guide:
-
Suboptimal Growth Conditions: Ensure that the temperature and pH are within the optimal range for R. toruloides. The ideal temperature is typically around 30°C, with a pH of 5.5.[1] Deviations can significantly impede growth.
-
Nutrient Limitation: While nitrogen limitation is crucial for inducing lipid accumulation, severe depletion during the growth phase can limit cell proliferation. Ensure your initial medium has sufficient nitrogen to support robust growth before inducing lipid production. A high carbon-to-nitrogen (C/N) ratio is desirable for lipid accumulation, but a very high initial ratio can stress the cells.[1][2]
-
Inadequate Aeration and Agitation: Insufficient dissolved oxygen (DO) is a common issue in high-density cultures. Increase agitation and aeration rates to maintain a DO level above 20% saturation during the growth phase.
-
Inhibitory Compounds: If using lignocellulosic hydrolysates as a carbon source, inhibitory compounds such as furfural and organic acids may be present, hindering yeast growth. Consider detoxification of the hydrolysate or using a more robust strain.
Q2: My biomass is high, but the lipid content is below the expected 20% of dry cell weight. How can I improve lipid accumulation?
A2: Low lipid content despite good growth points towards issues with the induction of lipogenesis. Consider the following:
-
Ineffective Nutrient Limitation: Lipid accumulation in R. toruloides is primarily triggered by nutrient limitation, most commonly nitrogen.[1][2] Ensure that the nitrogen source in your medium is depleted when the culture enters the lipid accumulation phase. A C/N ratio of around 80 has been shown to be effective for inducing high lipid content.[1]
-
Carbon Source Depletion: While a high C/N ratio is necessary, the carbon source must be in excess during the lipid accumulation phase. If the carbon source is depleted too early, lipid synthesis will cease.
-
Suboptimal pH: The optimal pH for lipid accumulation may differ slightly from the optimal pH for growth. Some studies suggest that maintaining the pH at 6.0 during the lipid accumulation phase can be beneficial.[3]
-
Fed-Batch Strategy: Implementing a fed-batch strategy where a concentrated carbon source is fed after the initial growth phase can significantly enhance lipid accumulation by maintaining a high C/N ratio and providing a continuous supply of carbon.[4][5]
Foam Formation
Q3: Excessive foaming is occurring in my bioreactor, leading to loss of culture volume and potential contamination. What can I do to control it?
A3: Foam formation is a common challenge in aerated and agitated bioreactors, often caused by proteins and other surface-active molecules in the culture medium.[6][7] Here are some control strategies:
-
Mechanical Foam Breakers: Many bioreactors are equipped with mechanical foam breakers (e.g., impellers in the headspace) that can physically disrupt the foam.
-
Chemical Antifoaming Agents: The addition of chemical antifoaming agents, such as silicone-based compounds or vegetable oils, is a common and effective method.[6] However, it is crucial to test the biocompatibility and potential inhibitory effects of the antifoam on your specific R. toruloides strain and to consider its impact on downstream processing. Start with the lowest effective concentration.
-
Process Parameter Adjustment: Reducing the agitation and aeration rates can decrease foam formation, but this must be balanced with maintaining sufficient dissolved oxygen for the culture.[6] In some cases, increasing the stirring speed can help to control foaming.[1]
-
Bioreactor Headspace: Ensure that the working volume of your bioreactor does not exceed 70-80% of the total volume to provide adequate headspace for foam to form and dissipate.
Bioreactor Contamination
Q4: I suspect my Rhodosporidium toruloides culture is contaminated. What are the signs and how can I troubleshoot this issue?
A4: Contamination by bacteria, other yeasts, or molds can lead to competition for nutrients, production of inhibitory substances, and ultimately, loss of the culture.
-
Signs of Contamination:
-
A sudden drop in pH or dissolved oxygen levels that is not attributable to the growth of R. toruloides.
-
A change in the culture's appearance (e.g., cloudiness, film on the surface) or smell.
-
Microscopic examination revealing organisms with different morphologies than R. toruloides.
-
-
Troubleshooting and Prevention:
-
Aseptic Technique: Strict aseptic technique during inoculation, sampling, and nutrient addition is paramount.
-
Sterilization: Ensure that the bioreactor, all tubing, and the medium are properly sterilized. Autoclave cycles should be validated for temperature and duration.
-
Sterile Filtration: All air and gas inputs should be passed through sterile filters. Check the integrity of these filters regularly.
-
Positive Pressure: Maintain a slight positive pressure inside the bioreactor to prevent the ingress of airborne contaminants.
-
Seal Integrity: Regularly inspect and maintain all seals, O-rings, and gaskets on the bioreactor.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the large-scale culture of Rhodosporidium toruloides.
Table 1: Optimal Growth and Lipid Accumulation Parameters
| Parameter | Optimal Range for Growth | Optimal Range for Lipid Accumulation | Reference(s) |
| Temperature | 27-33°C | 30°C | [1] |
| pH | 5.5 - 6.5 | 5.5 - 6.0 | [1][3] |
| Carbon Source | Glucose, Sucrose, Xylose | Glucose, Sucrose | [1][2] |
| Nitrogen Source | Ammonium Sulphate, Ammonium Nitrate, Yeast Extract | - | [2][3] |
| C/N Ratio (molar) | < 20 | 80 - 200 | [1][2] |
Table 2: Performance Metrics under Different Cultivation Strategies
| Cultivation Strategy | Biomass (g/L) | Lipid Content (% DCW) | Lipid Titer (g/L) | Reference(s) |
| Batch Culture | 36.2 - 44.3 | 40 - 59% | 4.23 - 21.2 | [1][2][4] |
| Fed-Batch (Pulse Feeding) | 43 | 62% | 26.7 | [4] |
| Fed-Batch (DO-Stat) | 42 | 59% | 24.8 | [4] |
| Fed-Batch (Constant Feed) | 106.5 | 67.5% | 71.9 | [8] |
Experimental Protocols
Protocol 1: High-Density Fed-Batch Cultivation of Rhodosporidium toruloides
This protocol describes a general procedure for the high-density cultivation of R. toruloides for lipid production using a fed-batch strategy.
1. Inoculum Preparation: a. Inoculate a single colony of R. toruloides into 50 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) in a 250 mL baffled flask. b. Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the late exponential phase.
2. Bioreactor Preparation and Sterilization: a. Prepare the initial batch medium (see Table 3 for a typical composition). b. Calibrate pH and DO probes before insertion into the bioreactor. c. Sterilize the bioreactor with the initial medium in place by autoclaving or in-situ sterilization.
3. Inoculation and Batch Phase: a. Aseptically transfer the inoculum to the sterilized bioreactor to achieve an initial OD₆₀₀ of approximately 0.5-1.0. b. Run the batch phase at 30°C, pH 5.5, with agitation and aeration to maintain a DO level above 20%. This phase typically lasts for 24-48 hours.
4. Fed-Batch Phase: a. Prepare a sterile, highly concentrated feeding solution (e.g., 500 g/L glucose). b. Once the initial nitrogen source is depleted (indicated by a sharp increase in DO), begin feeding the concentrated carbon source. c. The feeding strategy can be a constant feed rate, pulse feeding, or a DO-stat method where the feed is added when the DO rises above a setpoint.[4] d. Maintain the temperature at 30°C and pH at 5.5-6.0 during this phase.
5. Harvesting: a. The fermentation is typically harvested after 120-168 hours, or when the carbon source in the feed is exhausted. b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). c. Wash the cell pellet with sterile distilled water and freeze-dry or process immediately for lipid extraction.
Table 3: Example of a Defined Medium for High-Density Culture
| Component | Concentration (g/L) |
| Glucose | 70 |
| (NH₄)₂SO₄ | 0.1 |
| Yeast Extract | 0.75 |
| KH₂PO₄ | 0.4 |
| MgSO₄·7H₂O | 1.5 |
| Trace Metals Solution | 1 mL/L |
Protocol 2: Lipid Extraction from Rhodosporidium toruloides Biomass
This protocol outlines a common method for extracting lipids from the harvested yeast biomass.
1. Cell Disruption: a. The robust cell wall of R. toruloides requires disruption for efficient lipid extraction. b. Bead Beating: Resuspend the cell pellet in a suitable buffer and add glass beads (0.5 mm diameter). Homogenize using a bead beater. c. High-Pressure Homogenization: Pass a cell suspension through a high-pressure homogenizer at pressures above 100 MPa.[9] d. Acid/Base Hydrolysis: Treat the biomass with a dilute acid or base to break down the cell wall.
2. Solvent Extraction (Bligh & Dyer Method): a. To the disrupted cell suspension, add chloroform and methanol in a ratio of 1:2 (v/v) to the sample volume. b. Vortex thoroughly and incubate for at least 1 hour at room temperature with occasional vortexing. c. Add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8. d. Vortex again and centrifuge to separate the phases. e. The lower chloroform phase contains the lipids. Carefully collect this phase. f. Evaporate the solvent under a stream of nitrogen gas to obtain the crude lipid extract.
3. Gravimetric Analysis: a. Weigh the dried lipid extract to determine the total lipid yield.
Visualizations
Signaling Pathway for Lipid Accumulation
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Optimising nutrients in the culture medium of Rhodosporidium toruloides enhances lipids production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Lipid production in batch and fed-batch cultures of Rhodosporidium toruloides from 5 and 6 carbon carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Control Foaming in Microbial Fermentation Processes [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Metabolite Yield in Rhodosporidium toruloides
Welcome to the technical support center for Rhodosporidium toruloides metabolite production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed protocols for enhancing the yield of specific metabolites, such as lipids and carotenoids, in their experiments.
Troubleshooting Guides
This section addresses common problems encountered during the cultivation of R. toruloides for metabolite production. The table below outlines potential causes and recommended solutions to enhance your experimental outcomes.
| Problem | Potential Causes | Recommended Solutions |
| Low Biomass Yield | - Suboptimal nutrient concentrations (carbon, nitrogen). - Inappropriate C/N ratio. - Non-ideal pH or temperature. - Presence of growth inhibitors in the media. | - Optimize carbon and nitrogen sources. Sucrose has been shown to be a superior carbon source for lipid production compared to glucose or xylose.[1] - Adjust the C/N ratio. For lipid accumulation with ammonium nitrate as the nitrogen source, a C/N ratio of 200:1 resulted in the highest biomass.[1] - Maintain optimal growth conditions: typically around 30°C and a pH of 5.5-6.0.[2][3] - If using lignocellulosic hydrolysates, consider detoxification methods to remove inhibitory compounds.[4] |
| Low Lipid Yield | - Inefficient conversion of carbon to lipids. - Nutrient limitation not effectively triggering lipogenesis. - Suboptimal fermentation strategy. | - Overexpress key enzymes in the lipid biosynthesis pathway, such as acetyl-CoA carboxylase (ACC) and diacylglycerol acyltransferase (DGA).[5][6] - Implement nutrient-limiting conditions, particularly nitrogen limitation, to redirect carbon flux towards lipid synthesis.[7] - Employ a fed-batch cultivation strategy to maintain optimal substrate concentrations and avoid substrate inhibition.[7][8][9] An automated online sugar control feeding mode has been shown to achieve the highest lipid yield and productivity.[9] |
| Low Carotenoid Yield | - Suboptimal media composition. - Lack of stress-induced carotenogenesis. - Inefficient extraction methods. | - Optimize media components. The addition of glucose, NaCl, and H₂O₂ has been shown to positively impact carotenoid content.[10] - Induce osmotic stress by adding NaCl to the culture medium to stimulate carotenoid production.[10][11] - Utilize an efficient extraction method, such as a combination of DMSO and acetone.[10][12] |
| Inconsistent Metabolite Production | - Variability in inoculum quality. - Fluctuations in cultivation conditions. - Contamination of cultures. | - Standardize inoculum preparation, ensuring a consistent age and cell density. - Tightly control pH, temperature, and aeration throughout the fermentation process. - Implement strict aseptic techniques to prevent microbial contamination. |
| Poor Metabolite Extraction Efficiency | - Incomplete cell disruption. - Use of inappropriate solvents. | - Employ effective cell disruption methods like high-pressure homogenization.[13] - For lipids, the Folch method (chloroform and methanol) has shown high extraction efficiency.[14] For carotenoids, a combination of DMSO and acetone is effective.[10][12] A binary solvent system of methyl tert-butyl ether (MTBE) and n-hexane can also be used for direct extraction from the fermentation broth.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal C/N ratio for lipid production in R. toruloides?
A high C/N ratio is crucial for inducing lipid accumulation. When using ammonium sulphate as the nitrogen source, a C/N ratio of 200:1 achieved the highest lipid production and content.[1] Similarly, with ammonium nitrate, a C/N ratio of 200:1 also resulted in the highest biomass and lipid production.[1] It is important to note that the optimal ratio can vary depending on the specific carbon and nitrogen sources used.
Q2: How can I enhance carotenoid production without significantly compromising biomass growth?
Inducing mild osmotic stress by adding NaCl to the culture medium can stimulate carotenoid production.[10][11] This strategy can be implemented during the stationary phase of growth to minimize its impact on overall biomass accumulation. Additionally, optimizing the concentrations of media components like glucose and H₂O₂ can positively influence carotenoid yield.[10]
Q3: What are the key genes to target for metabolic engineering to improve lipid yield?
Overexpression of the native acetyl-CoA carboxylase (ACC) and diacylglycerol acyltransferase (DGA) genes has been shown to significantly increase lipid production in R. toruloides.[5][16] Another key target is the malic enzyme (ME), which provides NADPH for fatty acid synthesis.[17]
Q4: Can R. toruloides utilize alternative carbon sources besides glucose?
Yes, R. toruloides can utilize a wide range of carbon sources, including sucrose, xylose, glycerol, and lignocellulosic hydrolysates.[1][4][10][18] This metabolic flexibility makes it a promising candidate for valorizing waste streams. Sucrose has been reported to be a superior carbon source for lipid production compared to glucose and xylose.[1]
Q5: What is a reliable method for extracting lipids from R. toruloides?
A commonly used and effective method for lipid extraction is the Bligh and Dyer method, which uses a chloroform and methanol solvent system.[11] The Folch method, also utilizing chloroform and methanol, has demonstrated high lipid recovery.[14] For a less toxic alternative, a binary solvent system of MTBE and n-hexane can be employed for direct extraction from the fermentation broth.[15]
Experimental Protocols
Protocol 1: Cultivation of R. toruloides for Lipid Production
This protocol outlines the steps for cultivating R. toruloides in a batch culture to promote lipid accumulation.
1. Media Preparation:
-
Prepare a nitrogen-limited medium with the following composition per liter: 70 g glucose, 0.1 g (NH₄)₂SO₄, 0.75 g yeast extract, 1.5 g MgSO₄·7H₂O, and 0.4 g KH₂PO₄.[2]
-
Adjust the pH of the medium to 6.0.[2]
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Aseptically supplement the sterilized medium with trace elements: 1.91 x 10⁻⁶ mmol/L ZnSO₄, 1.50 mmol/L CaCl₂, 1.22 x 10⁻⁴ mmol/L MnCl₂, and 1.00 x 10⁻⁴ mmol/L CuSO₄.[2]
2. Inoculation and Cultivation:
-
Inoculate the sterilized medium with a 10% (v/v) inoculum of a 28-hour-old R. toruloides seed culture.[2]
-
Incubate the culture in a 250 mL Erlenmeyer flask containing 50 mL of medium.[2]
-
Maintain the culture at 30°C with orbital shaking at 200 rpm for 120 hours.[2]
3. Biomass Harvesting:
-
After the cultivation period, harvest the cells by centrifugation.
-
Wash the cell pellet twice with distilled water to remove any residual medium components.
-
Lyophilize or oven-dry the biomass at a low temperature (e.g., 60°C) to a constant weight for subsequent lipid extraction.
Protocol 2: Lipid Extraction using the Folch Method
This protocol provides a detailed procedure for extracting total lipids from R. toruloides biomass.
1. Sample Preparation:
-
Weigh a known amount of dried yeast biomass.
2. Solvent Extraction:
-
Add a chloroform:methanol mixture (2:1, v/v) to the biomass.
-
Vigorously agitate the mixture for at least 20 minutes to ensure thorough extraction.
3. Phase Separation:
-
Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the mixture to facilitate the separation of the two phases. The lower phase will be the chloroform layer containing the lipids.
4. Lipid Recovery:
-
Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.
-
Evaporate the solvent under a stream of nitrogen gas or in a rotary evaporator to obtain the total lipid extract.
-
Determine the lipid content gravimetrically.
Protocol 3: Carotenoid Extraction and Quantification
This protocol describes the extraction and quantification of total carotenoids from R. toruloides.
1. Cell Harvesting and Washing:
-
Harvest a known volume of culture by centrifugation.
-
Wash the cell pellet twice with distilled water.
2. Solvent Extraction:
-
Resuspend the cell pellet in a mixture of DMSO and acetone.[10][12]
-
Incubate the mixture to facilitate the extraction of carotenoids.
-
Centrifuge the mixture to pellet the cell debris.
3. Quantification:
-
Collect the supernatant containing the extracted carotenoids.
-
Measure the absorbance of the supernatant at 485 nm using a UV-Vis spectrophotometer.[10]
-
Calculate the total carotenoid content using a standard curve or an appropriate extinction coefficient.
Signaling Pathways and Experimental Workflows
Lipid Accumulation Signaling Pathway
The accumulation of lipids in R. toruloides is a complex process regulated by intricate signaling networks, primarily triggered by nutrient limitation, such as nitrogen starvation.
Caption: Simplified signaling pathway for lipid accumulation in R. toruloides.
Experimental Workflow for Enhancing Metabolite Yield
This diagram illustrates a typical workflow for a research project aimed at enhancing metabolite production in R. toruloides.
Caption: General experimental workflow for metabolite yield enhancement.
References
- 1. Optimising nutrients in the culture medium of Rhodosporidium toruloides enhances lipids production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Optimized culture medium and fermentation conditions for lipid production by Rhodosporidium toruloides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Functional genomics of lipid metabolism in the oleaginous yeast Rhodosporidium toruloides | eLife [elifesciences.org]
- 5. Engineering Rhodosporidium toruloides for increased lipid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. cetjournal.it [cetjournal.it]
- 11. Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of in Vitro Carotenoid Production by Rhodotorula Toruloides | Chemical Engineering Transactions [cetjournal.it]
- 13. researchgate.net [researchgate.net]
- 14. sim.confex.com [sim.confex.com]
- 15. Binary solvent extraction of intracellular lipids from Rhodotorula toruloides for cell recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Engineering Rhodosporidium toruloides for increased lipid production | Scilit [scilit.com]
- 17. Rhodosporidium toruloides - A potential red yeast chassis for lipids and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Engineering Potential of Rhodosporidium toruloides as a Workhorse for Biotechnological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize degradation of target compounds during extraction
Welcome to the Technical Support Center for compound extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the extraction of target compounds.
Frequently Asked Questions (FAQs)
Q1: What is compound degradation and why is it a crucial concern during extraction?
Compound degradation is the chemical breakdown of a target molecule into other, undesired substances. This is a significant concern during extraction because it can lead to lower yields, the formation of impurities or artifacts, and a reduction or complete loss of the compound's biological activity, compromising the quality and accuracy of research and development outcomes.[1][2][3]
Q2: What are the primary factors that can cause the degradation of target compounds during extraction?
The primary factors that contribute to the degradation of target compounds are exposure to high temperatures, harsh pH conditions (both acidic and alkaline), light (especially UV radiation), and oxygen.[1][2][3][4] Additionally, endogenous enzymes released from the sample matrix can cause enzymatic degradation.[2][5]
Q3: How does temperature impact the stability of target compounds?
Temperature is a critical factor, as elevated temperatures accelerate the rate of chemical reactions, including hydrolytic and oxidative degradation.[2][6][7] While higher temperatures can sometimes increase the solubility and diffusion rate of a compound, enhancing extraction efficiency, they can also lead to thermal degradation, especially for heat-labile compounds.[6][8][9][10] For many processes, solvent evaporation should be conducted at temperatures below 40°C.[5][7][11]
Q4: Why is pH control essential for preventing compound degradation?
The pH of the extraction solvent can significantly affect the stability of target compounds.[12] Extreme pH levels, both acidic and alkaline, can catalyze the hydrolysis of sensitive functional groups, such as glycosidic bonds or esters, or lead to molecular rearrangements.[2][7][13] For example, many phenolic compounds are unstable in alkaline (high pH) conditions, which can promote auto-oxidation.[2][14][15] Most compounds are generally stable within a pH range of 4-8.[7]
Q5: How does light exposure contribute to compound degradation?
Exposure to light, particularly UV radiation, can induce photochemical degradation in photosensitive compounds.[2][3] This is a significant concern for molecules like furanocoumarins, polyphenols, and other compounds with specific chromophores.[3][16] To mitigate this, extractions should be performed in a dimly lit environment, using amber glassware, or by wrapping glassware in aluminum foil.[1][3][4][17]
Q6: What is oxidative degradation and how can it be prevented?
Oxidative degradation occurs when the target compound reacts with oxygen.[1] This process can be accelerated by light, high temperatures, and the presence of metal ions.[2][17] It is a major degradation pathway for compounds with phenolic hydroxyl groups, unsaturated bonds, or sulfur-containing groups.[2][5][17] Prevention strategies include using degassed solvents, working under an inert atmosphere (e.g., nitrogen or argon), and adding antioxidants to the extraction solvent.[1][17][18][19]
Q7: What is the role of endogenous enzymes in degradation?
When plant or animal tissue is homogenized, endogenous enzymes (like glycosidases, esterases, or proteases) are released and can degrade the target compounds.[2][5] This enzymatic activity can lead to the cleavage of chemical bonds, such as the hydrolysis of glycosides into their aglycone and sugar parts.[2] To prevent this, enzymes can be denatured by blanching the sample material with steam or a boiling solvent before extraction, or their activity can be minimized by working at low temperatures.[2][20]
Q8: What are some common antioxidants and stabilizers used during extraction?
Antioxidants are added to the extraction solvent to scavenge free radicals and prevent oxidative degradation.[17] Common choices include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Vitamin E (α-tocopherol), and Ascorbic Acid (Vitamin C).[1][17] The choice depends on the solvent system and the nature of the target compound. Stabilizers can also be used to control pH or chelate metal ions that catalyze oxidation.[21]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of target compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Compound | 1. Thermal Degradation: Extraction temperature is too high.[5] 2. pH-Induced Hydrolysis: The pH of the extraction medium is too acidic or alkaline.[5] 3. Incomplete Extraction: Insufficient solvent volume, extraction time, or improper particle size.[1][4] 4. Oxidative Degradation: Exposure to atmospheric oxygen.[17] | 1. Lower the extraction temperature. Use a rotary evaporator at a low temperature (<40°C) for solvent removal.[5] 2. Maintain a neutral or slightly acidic pH (typically 4-7) during extraction. Consider using a buffered solvent.[4][5][7] 3. Ensure the plant/sample material is finely ground. Increase the solvent-to-solid ratio and consider performing multiple extraction cycles.[1][4] 4. Use degassed solvents and work under an inert atmosphere (e.g., nitrogen). Add an antioxidant like BHT (0.01%) to the solvent.[5][17] |
| Appearance of Unexpected Peaks in HPLC/GC-MS Analysis | 1. Degradation Products: The extra peaks may correspond to oxidized or hydrolyzed forms of your target compound.[3][17] 2. Solvent/Reagent Artifacts: Impurities in the solvents or reagents are being detected.[4] 3. Antioxidant Interference: The antioxidant or its byproducts may be detected by the analytical method.[17] | 1. Confirm the identity of the peaks using mass spectrometry. If they are degradation products, review and optimize all preventative measures (temperature, pH, light, oxygen exposure).[3][17] 2. Use high-purity, HPLC-grade solvents. Run a blank sample containing only the solvent and reagents to identify any interfering peaks.[4] 3. Run a blank sample containing the solvent and antioxidant to check for interference.[17] |
| Discoloration of Extract (e.g., Browning) | 1. Oxidation: Phenolic compounds are particularly prone to oxidation, which can lead to the formation of colored polymers.[2] | 1. Perform the extraction under an inert atmosphere (nitrogen or argon).[2] 2. Add antioxidants, such as ascorbic acid or sodium metabisulfite, to the extraction solvent.[2] 3. Minimize the exposure of the extract to light and air at all stages.[2] |
| Inconsistent Results Between Replicates | 1. Variable Exposure to Light: Inconsistent light exposure between samples leads to varying degrees of photodegradation.[17] 2. Temperature Fluctuations: Differences in sample temperature during processing.[17] 3. Enzymatic Activity: Inconsistent time between sample collection/thawing and homogenization.[22] | 1. Standardize the procedure to ensure all samples are protected from light equally. Use amber vials or wrap all tubes in foil.[17] 2. Keep all samples on ice or in a temperature-controlled bath throughout the preparation process.[17][20] 3. Process samples immediately after collection or thaw them quickly in the presence of a lysis buffer containing RNase/protease inhibitors to prevent enzymatic action.[22] |
Data Presentation
Table 1: Effect of Temperature on the Stability of Various Compounds
| Compound Class | Temperature Range (°C) | Observation | Reference(s) |
| Polyphenols (General) | 60 - 80 | Generally the highest yield for traditional extraction methods. | [9] |
| Polyphenols (General) | > 80 | Yield often decreases during drying processes. | [8] |
| Flavonoids | > 120 | Content can begin to drop, suggesting higher sensitivity than general phenolics. | [8][23] |
| Anthocyanins | 25 - 35 | Optimal extraction temperature can be low depending on ethanol concentration. | [8][23] |
| Polyphenols (PLE) | 150 - 200 | Yield and antioxidant activity can increase significantly, but may form Maillard reaction products. | [8][9][23] |
| Niazinin | < 40 | Recommended temperature for solvent evaporation to prevent degradation. | [5] |
| 8-Hydroxybergapten | > 90 | Thermal degradation can occur. | [3] |
| Blackthorn Flavonoids | > 60 | Degradation of rutin and quercetin observed at higher temperatures. | [24] |
Table 2: Recommended pH Ranges for Compound Stability
| Compound Class / Specific Compound | Recommended pH Range | Reason / Observation | Reference(s) |
| General Compounds | 4 - 8 | Most compounds are generally stable in this range. | [7] |
| Phenolic Compounds | 4 - 7 | Stable in this range; degradation is more likely outside of it. | [12] |
| Phenolic Acids (Caffeic, Chlorogenic, Gallic) | Acidic (e.g., pH 3) | Stable in acidic conditions but not stable at high pH (alkaline).[14][15][25] | [14][15][25] |
| Niazinin | 6 - 7 (Neutral) | Avoid acidic conditions to prevent hydrolysis of the glycosidic bond. | [5] |
| Norstictic Acid | 4 - 7 | High pH (alkaline conditions) can be detrimental. | [4] |
| Anthocyanins | < 5 (Acidic) | Acidic conditions favor the extraction and stability of anthocyanins. | [14] |
Table 3: Common Antioxidants and Stabilizers for Extraction
| Antioxidant / Stabilizer | Typical Concentration | Function / Use Case | Reference(s) |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Scavenges free radicals, effective in organic solvents. | [17] |
| Butylated Hydroxyanisole (BHA) | - | Effective in reducing lipid peroxidation. | [1] |
| Vitamin E (α-tocopherol) | - | Natural antioxidant, can outperform synthetic ones at high temperatures. | [1] |
| Ascorbic Acid (Vitamin C) | - | Water-soluble antioxidant, can regenerate other antioxidants like Vitamin E. Also used to lower pH.[1][14] | [1][14] |
| Citric Acid | - | Used to maintain an acidic pH (~5) to stabilize compounds like acylglucuronides and esters. | [21] |
| EDTA | - | Acts as an anticoagulant and chelates metal ions that can catalyze oxidation. | [21] |
Experimental Protocols
Protocol 1: General Extraction Protocol to Minimize Degradation
This protocol provides a general workflow incorporating multiple strategies to protect target compounds from degradation.
-
Sample Preparation:
-
If fresh, process the material immediately or flash-freeze in liquid nitrogen and store at -80°C.[22]
-
If dried, grind the material to a fine, uniform powder (e.g., 30-40 mesh) to maximize surface area.[11]
-
Protect the sample from light at all stages by working in a dimly lit area or using covered containers.[1][4]
-
-
Solvent Preparation:
-
Use high-purity, HPLC-grade solvents to avoid contaminants.[1]
-
Degas solvents by sparging with an inert gas (nitrogen or argon) for at least 15 minutes before use to remove dissolved oxygen.[17]
-
If required, add an antioxidant (e.g., 0.01% BHT) or adjust the solvent to a suitable pH using a mild acid (e.g., formic acid) or buffer.[2][17]
-
-
Extraction:
-
Perform the extraction at a controlled low temperature. For maceration or shaking, use a cold room or an ice bath (e.g., 4°C).[5][17] For techniques like ultrasound-assisted extraction, use a cooling bath and short pulses to prevent heat buildup.[7][11]
-
Use amber glassware or wrap flasks in aluminum foil to protect from light.[3][4]
-
If possible, conduct the entire extraction process under a gentle stream of nitrogen.[3]
-
-
Filtration and Concentration:
-
Storage:
Protocol 2: Extraction under an Inert Atmosphere to Prevent Oxidation
This protocol is for highly oxygen-sensitive compounds.
-
Setup: Use a Schlenk line or a glove box to maintain an inert atmosphere. All glassware should be oven-dried to remove moisture.
-
Sample and Solvent Preparation: Place the finely ground sample into a flask. Degas the prepared extraction solvent for at least 30 minutes.
-
Inerting the Flask: Seal the flask containing the sample. Evacuate the air from the flask using the Schlenk line and then backfill with nitrogen or argon gas. Repeat this cycle three times.[3]
-
Solvent Transfer: Add the degassed solvent to the flask via a cannula or a dropping funnel under a positive pressure of nitrogen.[3]
-
Extraction: Stir the mixture for the desired time at a controlled temperature. Maintain a slight positive pressure of the inert gas.
-
Filtration and Concentration: Filter the mixture under a gentle stream of nitrogen. Concentrate the filtrate using a rotary evaporator, ensuring the vacuum is broken with nitrogen gas.[3]
-
Storage: Store the final extract in a sealed amber vial under a nitrogen atmosphere at -20°C or below.[3]
Protocol 3: Method for Inactivating Endogenous Enzymes
This protocol is recommended when processing fresh plant or tissue samples.
-
Objective: To denature enzymes (e.g., glycosidases, proteases) that can degrade the target analyte upon tissue disruption.[2]
-
Method 1: Blanching with Steam:
-
Briefly expose the fresh plant material to steam (e.g., for 1-3 minutes).
-
Immediately cool the material in an ice bath to prevent thermal degradation of the target compound.
-
Proceed with homogenization and extraction.
-
-
Method 2: Blanching with Boiling Solvent:
-
Heat a portion of the extraction solvent (e.g., 70% ethanol) to a boil.
-
Add the fresh plant material to the boiling solvent for a short period (e.g., 1-5 minutes). This will both inactivate enzymes and begin the extraction process.[2]
-
Cool the mixture and proceed with the rest of the extraction protocol.
-
-
Alternative: Chemical Inhibition:
-
If heat is not suitable for the target compound, homogenize the sample in a buffer containing a cocktail of protease and/or glycosidase inhibitors.[20]
-
Visualizations
Caption: A general workflow outlining key steps to minimize compound degradation.
Caption: The primary factors that contribute to the degradation of target compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Investigation of the effects of extraction temperature and time on bioactive compounds content from garlic (Allium sativum L.) husk [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Effect of Temperatures on Polyphenols during Extraction [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. extractionmagazine.com [extractionmagazine.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. ambrell.com [ambrell.com]
- 19. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 20. youtube.com [youtube.com]
- 21. e-b-f.eu [e-b-f.eu]
- 22. bitesizebio.com [bitesizebio.com]
- 23. mdpi.com [mdpi.com]
- 24. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Analytical Methods for Complex Yeast Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the analytical refinement of complex yeast extracts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes yeast extracts analytically challenging?
Yeast extracts are concentrates of the soluble components of yeast cells, typically Saccharomyces cerevisiae. Their complexity is the primary analytical challenge. They contain a dense mixture of amino acids, peptides, carbohydrates, vitamins (especially B-complex), minerals, and nucleotides.[1][2] This compositional diversity can lead to significant matrix effects, where components interfere with the detection and quantification of others, particularly in sensitive techniques like mass spectrometry.[3]
Q2: How do I choose the right analytical method for my specific needs?
The choice of method depends on the target analyte(s).
-
For amino acids and small peptides: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase (RP-HPLC) with pre-column derivatization, is a common and robust method.[4]
-
For broader metabolite profiling (metabolomics): Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques that provide high resolution and sensitivity for identifying and quantifying a wide range of compounds.[5][6]
-
For protein analysis (proteomics): Techniques like 2-D Polyacrylamide Gel Electrophoresis (2-D PAGE) followed by mass spectrometry are used for protein separation and identification.[7][8]
Q3: What are the most critical steps in sample preparation for yeast extract analysis?
Proper sample preparation is crucial for reliable and reproducible results. Key steps include:
-
Quenching: Rapidly stopping metabolic activity is essential for metabolomics to get an accurate snapshot of the cellular state. Cold methanol quenching is a widely used method.[9][10]
-
Extraction: The choice of solvent significantly impacts which metabolites are recovered. Boiling ethanol or acetonitrile/water mixtures are effective for extracting a broad range of metabolites.[4][9] For proteins, mechanical disruption (e.g., with glass beads) or enzymatic lysis followed by solubilization buffers is common.[7]
-
Filtration: Filtering samples before injection into an HPLC or LC-MS system is critical to remove particulates that can cause blockages and high backpressure.[11][12]
Section 2: Troubleshooting Guides
This section addresses common problems encountered during the analysis of yeast extracts.
High-Performance Liquid Chromatography (HPLC)
Q: Why am I seeing poor peak resolution or broad peaks? A: This is a common issue that can compromise quantification.
-
Cause: Co-elution of multiple components, secondary interactions between analytes and the column's stationary phase, or a degraded column.
-
Solution:
-
Optimize Gradient: Adjust the mobile phase gradient to better separate target analytes.
-
Check pH: Adjust the mobile phase pH. For basic compounds, a lower pH can reduce peak tailing by minimizing interactions with residual silanols on the column.[13]
-
Install a Guard Column: A guard column can protect the analytical column from contaminants that degrade performance.[14]
-
Column Flushing: Flush the column with a strong solvent to remove contaminants.[11]
-
Q: What is causing my system backpressure to fluctuate or be excessively high? A: Pressure fluctuations can affect retention time stability and overall performance.[15]
-
Cause: Blockages in the system, often from particulate matter in the sample or precipitation of buffer salts. Air bubbles in the pump can also cause erratic pressure.[11][12]
-
Solution:
-
Filter Samples: Always filter your samples through a 0.45 µm or 0.22 µm filter before analysis.[11]
-
Check for Blockages: Systematically check components for blockages, starting from the column outlet and moving backward. A common culprit is a clogged column inlet frit.[12][13]
-
Degas Mobile Phase: Ensure your mobile phase is properly degassed using an inline degasser, sonication, or helium sparging to prevent air bubbles.[15]
-
Check Pump Seals: Worn pump seals can lead to leaks and pressure instability.[14]
-
Mass Spectrometry (MS)
Q: Why am I observing significant ion suppression? A: Ion suppression is a major challenge in complex matrices like yeast extract, leading to reduced sensitivity and inaccurate quantification.[3]
-
Cause: High concentrations of non-target compounds in the extract co-elute with the analyte of interest and compete for ionization in the MS source.
-
Solution:
-
Improve Chromatographic Separation: Enhance the LC method to separate the target analyte from the bulk of the matrix components.
-
Sample Dilution: A simple but effective method is to dilute the sample. This reduces the concentration of interfering matrix components, though it may also lower the analyte signal.[3]
-
Use Internal Standards: Employing stable isotope-labeled internal standards that co-elute with the analyte can effectively compensate for matrix effects.[6]
-
Optimize Sample Cleanup: Use Solid Phase Extraction (SPE) to selectively isolate the analyte and remove interfering substances before LC-MS analysis.
-
Section 3: Data & Method Comparison
Quantitative data is summarized below for easy reference and comparison.
Table 1: Typical Composition of Yeast Extracts
| Component | Typical Concentration Range (% of Dry Matter) | Key Analytical Methods |
| Proteins (Total) | 30% - 76%[16][17] | Kjeldahl (for Total Nitrogen), 2-D PAGE, LC-MS |
| Free Amino Acids | 35% - 40% of protein fraction[2] | HPLC with Derivatization, LC-MS, CE-MS[18] |
| Carbohydrates | 2% - 6%[17] | GC-MS, HPAEC-PAD |
| Ash (Minerals) | 11% - 16%[17] | Gravimetry (after ashing) |
| B Vitamins (e.g., Niacin) | 900 - 1100 mg/kg (ppm)[17] | LC-MS, Microbial Assays |
| Nucleic Acids | 6% - 15%[19] | UV-Vis Spectroscopy, HPLC |
Table 2: Comparison of Key Analytical Techniques
| Technique | Primary Use Case | Advantages | Disadvantages |
| RP-HPLC | Quantification of known compounds (e.g., amino acids, vitamins) | Robust, reproducible, widely available | Lower resolution for highly complex mixtures, may require derivatization[4] |
| LC-MS | Metabolite profiling, proteomics, impurity identification | High sensitivity and specificity, suitable for complex mixtures[5] | Susceptible to matrix effects (ion suppression), higher cost and complexity[3] |
| GC-MS | Analysis of volatile and semi-volatile compounds | Excellent separation for small molecules, extensive libraries for identification | Requires derivatization for non-volatile compounds (e.g., amino acids)[20] |
| CE-MS | Analysis of charged species (e.g., amino acids, organic acids) | High separation efficiency, small sample volume required | Lower concentration sensitivity compared to LC-MS, less robust |
Section 4: Key Experimental Protocols
Protocol 1: Sample Preparation for Metabolite Analysis via LC-MS
This protocol is optimized for extracting a broad range of intracellular metabolites from yeast.
-
Quenching:
-
Rapidly transfer 1 mL of yeast culture into a tube containing 4 mL of 60% cold (-40°C) methanol.[10]
-
Vortex immediately for 5 seconds to quench metabolic activity.
-
-
Cell Lysis & Extraction:
-
Centrifuge the quenched sample at 5,000 x g for 1 minute at -20°C. Discard the supernatant.
-
Add 1 mL of a pre-chilled (-20°C) acetonitrile/water mixture (1:1, v/v) to the cell pellet.[9]
-
Add an equal volume of acid-washed glass beads (0.5 mm diameter).
-
Disrupt cells using a bead beater or vigorous vortexing for 30-second cycles, with 1-minute intervals on ice, repeated 4 times.[7]
-
-
Clarification & Collection:
-
Centrifuge the extract at 15,000 x g for 10 minutes at 4°C to pellet cell debris.[7]
-
Carefully transfer the supernatant (the metabolite extract) to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store at -80°C until analysis.
-
Protocol 2: RP-HPLC Method for Amino Acid Analysis (with OPA/FMOC Derivatization)
This protocol outlines a standard method for quantifying primary and secondary amino acids.
-
Sample Hydrolysis (if analyzing total amino acids):
-
Perform acid hydrolysis of the protein/peptide fraction of the yeast extract using 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere.
-
Neutralize the sample post-hydrolysis.
-
-
Automated Online Derivatization:
-
Use an autosampler capable of automated derivatization.
-
Reagent 1 (OPA): For primary amino acids.
-
Reagent 2 (FMOC): For secondary amino acids.
-
The autosampler program will first inject OPA reagent into the sample, allow a short reaction time, then inject FMOC reagent.
-
-
Chromatographic Conditions:
-
Column: Agilent AdvanceBio AAA column (or equivalent C18 column).
-
Mobile Phase A: Sodium phosphate buffer with an organic modifier (e.g., THF), pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient: A typical gradient runs from a low percentage of B to a high percentage of B over 15-20 minutes to separate the derivatized amino acids.
-
Flow Rate: ~1.5 - 2.0 mL/min.
-
Column Temperature: 40°C.
-
-
Detection:
-
Use a Diode Array Detector (DAD) or Fluorescence Detector (FLD).
-
DAD Signal: Monitor at 338 nm for OPA derivatives.
-
FLD Signal: Monitor Ex: 266 nm, Em: 305 nm for FMOC derivatives.
-
-
Quantification:
-
Run a calibration curve using a certified amino acid standard mix that has undergone the same derivatization process.
-
Section 5: Visual Guides
The following diagrams illustrate key workflows and logical relationships in the analysis of yeast extracts.
Caption: General workflow for the analysis of complex yeast extracts.
Caption: Troubleshooting decision tree for poor HPLC peak shape.
References
- 1. Yeast Extract: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. archipel.uqam.ca [archipel.uqam.ca]
- 6. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for Preparation of Yeast Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 8. Development and comparative analysis of yeast protein extraction protocols for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 12. mastelf.com [mastelf.com]
- 13. agilent.com [agilent.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. A Simple and Rapid Protocol for Producing Yeast Extract from Saccharomyces cerevisiae Suitable for Preparing Bacterial Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. itwreagents.com [itwreagents.com]
- 18. High-throughput profiling of amino acids in strains of the Saccharomyces cerevisiae deletion collection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Yeast Metabolomics: Sample Preparation for a GC/MS-Based Analysis | Springer Nature Experiments [experiments.springernature.com]
Addressing variability in metabolite production by Rhodosporidium
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing metabolite production in Rhodosporidium. The following guides and FAQs address common issues related to experimental variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in Rhodosporidium cultures?
A1: The quantity and composition of metabolites produced by Rhodosporidium, particularly lipids and carotenoids, are highly dependent on culture conditions.[1][2] Key factors contributing to variability include fluctuations in media composition (especially the carbon-to-nitrogen ratio), pH, temperature, aeration, and light exposure.[3][4]
Q2: How does the Carbon-to-Nitrogen (C/N) ratio influence metabolite production?
A2: The C/N ratio is a critical factor for inducing lipogenesis.[5] High C/N ratios, created by an excess of carbon and a limitation of nitrogen, trigger the accumulation of triacylglycerols (lipids) as energy reserves.[6] While a high C/N ratio generally increases lipid content, it can decrease the specific growth rate.[7] Carotenoid accumulation often begins in the late logarithmic phase and continues into the stationary phase, which is also influenced by nutrient limitations.[5]
Q3: What are the optimal temperature and pH ranges for Rhodosporidium cultivation?
A3: Rhodosporidium toruloides generally grows well at temperatures around 30°C and a pH of approximately 5.5 to 6.0.[3][8] Deviations from these optimal conditions can impact both biomass and metabolite production.
Q4: Can nutrient limitations other than nitrogen affect metabolite yield?
A4: Yes. While nitrogen limitation is the most common strategy, limitations of other nutrients like phosphate and sulfate can also promote lipid production.[9][10] Phosphate limitation, for instance, has been shown to activate triacylglycerol biosynthesis.[10]
Q5: How does light exposure affect carotenoid production?
A5: Light is a crucial factor for carotenoid synthesis in Rhodosporidium. Studies have shown that culturing under blue or white light can significantly increase carotenoid content compared to cultivation in the dark or under red light.[4] This is considered a photo-protective response of the microorganism.[4]
Troubleshooting Guides
Problem: Low Lipid Yield
| Possible Cause | Recommended Solution |
| Suboptimal C/N Ratio | Nitrogen limitation is essential to trigger lipid accumulation. Ensure your medium has a high C/N ratio (e.g., 80:1 to 200:1).[11][12] Verify the concentrations of your carbon (e.g., glucose, sucrose) and nitrogen (e.g., ammonium sulfate) sources. An increase in the C/N ratio typically leads to an increase in lipid content.[13] |
| Inadequate Aeration | Oxygen plays a key role in the composition of accumulated lipids.[8] Ensure sufficient dissolved oxygen by optimizing the shaking speed (e.g., 180-200 rpm) in shake flasks or the aeration rate in a bioreactor.[8][14] |
| Incorrect pH | The optimal pH for lipid accumulation is typically between 4.0 and 6.0.[3][15] Monitor and adjust the pH of the culture medium regularly, as the yeast's metabolic activity can cause it to shift over time. |
| Suboptimal Carbon Source | While glucose is commonly used, other carbon sources like sucrose, xylose, and glycerol can also be effective.[3][11] Sucrose has been identified as a superior carbon source for lipid production in some strains.[11][12] |
Problem: Inconsistent Carotenoid Production
| Possible Cause | Recommended Solution |
| Inconsistent Light Exposure | Carotenoid production is often light-induced. For consistent results, standardize light conditions for all cultures. Exposure to white or blue light has been shown to enhance production.[4] |
| Nutrient Limitation Timing | Carotenoid accumulation often intensifies during the late logarithmic and stationary phases of growth.[5] Ensure that the primary nutrient limitation (e.g., nitrogen) coincides with the desired production phase. |
| Osmotic Stress | Mild osmotic stress, induced by adding NaCl (e.g., 4% w/v), can stimulate carotenoid accumulation.[5][14] However, high concentrations can be inhibitory. |
| Suboptimal Media Components | The presence of certain salts and minerals can significantly impact carotenoid content. An optimized medium may include glucose, NaCl, H₂O₂, KH₂PO₄, MgSO₄·7H₂O, NH₄Cl, Na₂HPO₄, and yeast extract.[1][2] |
Problem: Poor Cell Growth (Low Biomass)
| Possible Cause | Recommended Solution |
| Contamination | Visually inspect cultures under a microscope for bacteria or other yeast contaminants. Streak a sample on a nutrient agar plate to check for purity. If contaminated, discard the culture and start from a fresh, pure stock. |
| Incorrect Inoculum Size | Use a consistent and appropriate inoculum size, typically from an actively growing exponential phase pre-culture.[14][16] A common starting optical density (OD₆₀₀) is around 0.4-0.5.[16][17] |
| Inhibitory Compounds | If using biomass hydrolysates as a carbon source, be aware of potential inhibitory compounds generated during pretreatment.[18] These can negatively impact cell growth. |
| Improper Media Preparation | Ensure all media components are correctly weighed and dissolved. Sterilize sugars separately from other components to prevent caramelization and the formation of inhibitory byproducts.[3] |
Quantitative Data Summary
Table 1: Effect of Carbon Source on Lipid Production
| Carbon Source | Biomass (g/L) | Lipid Content (% DCW) | Lipid Production (g/L) | Reference |
| Glucose | 10.7 | 59% | 6.32 | [11][12] |
| Sucrose | 12.1 | 65% | 8.25 | [11][12] |
| Xylose | - | ~40% | - | [7] |
| Glycerol | - | ~35-40% | - | [3] |
| DCW: Dry Cell Weight. Results are strain and condition-dependent. |
Table 2: Effect of C/N Ratio on Lipid Accumulation (Sucrose & Ammonium Nitrate)
| C/N Ratio | Biomass (g/L) | Lipid Content (% DCW) | Lipid Production (g/L) | Reference |
| 20:1 | 6.75 | 25% | 1.69 | [11][12] |
| 40:1 | 8.25 | 35% | 2.89 | [11][12] |
| 80:1 | 12.35 | 55% | 6.79 | [11][12] |
| 160:1 | 12.56 | 62% | 7.79 | [11][12] |
| 200:1 | 12.1 | 65% | 8.25 | [11][12] |
Experimental Protocols & Visualizations
Protocol 1: Standard Cultivation for Lipid Production
-
Pre-culture Preparation: Inoculate a single colony of R. toruloides into 10 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose). Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture is in the exponential growth phase.[3]
-
Lipid Production Medium: Prepare the lipid production medium with a high C/N ratio. A common recipe includes: 70 g/L glucose, 0.75 g/L yeast extract, 0.1 g/L (NH₄)₂SO₄, 1.5 g/L MgSO₄·7H₂O, and 0.4 g/L KH₂PO₄, at a pH of 6.0.[8] Sterilize glucose separately.
-
Inoculation: Inoculate the lipid production medium with the pre-culture to a starting OD₆₀₀ of 0.5.
-
Incubation: Incubate the culture at 30°C with vigorous shaking (200 rpm) for 120-144 hours.[8]
-
Harvesting: Harvest the cells by centrifugation, wash them with distilled water, and dry them at 85°C to determine the final biomass.[5]
Protocol 2: Quantification of Total Lipids
-
Cell Lysis: Take a known weight of dried biomass and resuspend it in a suitable solvent. Cell disruption can be achieved using methods like bead beating or acid hydrolysis.
-
Lipid Extraction: Perform a solvent-based extraction, commonly using a chloroform:methanol mixture (e.g., Bligh & Dyer method).[5]
-
Phase Separation: Add water to the mixture to induce phase separation. The lipids will be in the lower chloroform layer.
-
Solvent Evaporation: Carefully collect the chloroform layer and evaporate the solvent under a stream of nitrogen or in a rotary evaporator.
-
Gravimetric Analysis: Weigh the remaining lipid residue. The lipid content is calculated as a percentage of the initial dry cell weight.
Diagrams
Caption: Troubleshooting workflow for diagnosing low metabolite yield.
Caption: Simplified pathway of nitrogen-limitation-induced lipid accumulation.
Caption: General experimental workflow for metabolite production.
References
- 1. cetjournal.it [cetjournal.it]
- 2. Optimization of in Vitro Carotenoid Production by Rhodotorula Toruloides | Chemical Engineering Transactions [cetjournal.it]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rhodosporidium toruloides - A potential red yeast chassis for lipids and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimising nutrients in the culture medium of Rhodosporidium toruloides enhances lipids production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Effects of dilution rate and carbon-to-nitrogen ratio on lipid accumulation by Rhodosporidium toruloides under chemostat conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rhodosporidium toruloides cultivated in NaCl‐enriched glucose‐based media: Adaptation dynamics and lipid production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid production in batch and fed-batch cultures of Rhodosporidium toruloides from 5 and 6 carbon carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Solutions for Low Bioactivity in Yeast Extract Screens
This technical support center is designed for researchers, scientists, and drug development professionals encountering low bioactivity in preliminary screens of yeast extracts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you diagnose and resolve common issues in your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to low bioactivity in your yeast extract screens.
FAQs: Yeast Cultivation and Extraction
-
Q1: My yeast extracts consistently show low bioactivity. Where should I start troubleshooting?
A1: Low bioactivity can stem from several stages of your workflow. Begin by systematically evaluating the following:
-
Yeast Strain and Cultivation Conditions: Ensure the yeast strain you are using is known to produce the class of compounds you are interested in. The composition of the growth medium, including the carbon and nitrogen sources, temperature, pH, and aeration, significantly influences the production of secondary metabolites.[1][2] Different brands of yeast extract used in the media can also impact metabolite production.[1][3]
-
Extraction Method: The method used to lyse the yeast cells and extract the bioactive compounds is critical. Milder methods like autolysis may not be as efficient for certain compounds compared to more robust mechanical methods like bead beating.[4][5] Conversely, harsh methods could degrade sensitive compounds.
-
Extract Handling and Storage: Natural products can be unstable. Ensure proper storage conditions (e.g., -20°C or -80°C) and minimize freeze-thaw cycles to prevent degradation of active compounds.[6]
-
-
Q2: How do different yeast extraction methods affect the bioactivity of the extract?
A2: The choice of extraction method directly impacts the profile of compounds in your extract and, consequently, its bioactivity.
-
Autolysis: This method relies on the yeast's own enzymes to break down the cell wall.[7] It is a milder process that can be beneficial for preserving the integrity of some bioactive compounds.[8] However, it can be time-consuming and may result in lower yields of certain intracellular metabolites.[4]
-
Mechanical Disruption (e.g., Glass Beads): This method uses physical force to break open the yeast cells. It is generally more efficient at releasing a wider range of intracellular compounds.[9][10] However, the heat generated during the process can potentially degrade thermolabile compounds.[9]
-
Solvent Extraction: This method uses organic solvents to extract compounds based on their polarity. The choice of solvent is crucial for targeting specific classes of compounds.[11]
-
-
Q3: Can the composition of the growth media influence the production of bioactive secondary metabolites?
A3: Absolutely. The nutrients available to the yeast during cultivation are critical determinants of its metabolic output.
-
Carbon Source: The type and concentration of the carbon source (e.g., glucose, sucrose) can significantly affect the production of secondary metabolites.[3]
-
Nitrogen Source: The source of nitrogen (e.g., peptone, yeast extract, ammonium sulfate) is another key factor. Different nitrogen sources can lead to variations in the types and quantities of secondary metabolites produced.[1]
-
Micronutrients and Precursors: The presence of specific vitamins, minerals, and precursor molecules in the medium can enhance the biosynthesis of certain bioactive compounds.[12] For instance, feeding precursors of a specific metabolic pathway can boost the yield of the final product.
-
FAQs: High-Throughput Screening (HTS)
-
Q4: I'm observing high variability or no hits in my HTS. What are the common causes of false negatives?
A4: False negatives, where a truly active extract is missed, can be a significant issue. Consider the following possibilities:
-
Low Concentration of Active Compound: The bioactive compound may be present in the crude extract at a concentration below the detection limit of your assay.[6]
-
Assay Interference: Other compounds in the extract could be masking the activity of the bioactive molecule.[13][14]
-
Inappropriate Assay Conditions: The pH, temperature, or incubation time of your assay may not be optimal for the activity of the compound of interest.[6]
-
Compound Instability: The active compound may have degraded during extract preparation, storage, or the screening process.[6]
-
-
Q5: My screen is generating a lot of hits, but they are not reproducible. How can I identify and eliminate false positives?
A5: False positives are a common challenge in HTS of natural product extracts. Here's how to address them:
-
Assay Interference: Many natural products can interfere with assay technologies. For example, fluorescent molecules in an extract can interfere with fluorescence-based assays, leading to a false signal.[6][13]
-
Non-specific Activity: Some compounds can interact with multiple targets non-specifically, often through aggregation.[15]
-
Cytotoxicity: In cell-based assays, cytotoxic compounds can cause cell death, which might be misinterpreted as a specific inhibitory effect.[6]
-
Dereplication: This is the process of quickly identifying known compounds in your active extracts. Using techniques like LC-MS can help you avoid re-isolating and characterizing known promiscuous compounds.[6]
-
-
Q6: How can I differentiate between true bioactivity and assay interference?
A6: A multi-step validation process is essential.
-
Confirm Dose-Response: A true hit should exhibit a clear dose-response relationship.
-
Counterscreens: Perform counterscreens to rule out common interference mechanisms. For example, test for autofluorescence by reading the fluorescence of the extract in the absence of assay reagents.[13]
-
Orthogonal Assays: Confirm the bioactivity using a different assay with an alternative detection method (e.g., switching from a fluorescence to a luminescence readout).[13][15]
-
Test for Aggregation: For suspected aggregators, re-test the extract in the presence of a non-ionic detergent like Triton X-100. A significant decrease in activity suggests aggregation-based interference.[15]
-
Data Presentation
Table 1: Comparison of Antioxidant Activity of Yeast Extracts from Different Extraction Methods
| Yeast Strain | Extraction Method | Total Antioxidant Capacity (mg Ascorbic Acid Equivalent/g extract) | DPPH Radical Scavenging Activity (IC50 µg/mL) | Reference |
| Saccharomyces cerevisiae | Autolysis | 15.8 ± 0.7 | 455.26 | [11][16] |
| Saccharomyces cerevisiae | Plasmolysis | Higher than autolysis | Not Reported | [17] |
| Saccharomyces cerevisiae | Ethyl Acetate Extraction | Not Reported | 294.51 | [11] |
| Active Dry Yeast Autolysate | Autolysis | Higher than Baker's Yeast | Higher than Baker's Yeast | [16] |
| Baker's Yeast Autolysate | Autolysis | Lower than Active Dry Yeast | Lower than Active Dry Yeast | [16] |
Table 2: Effect of Different Yeast Extract Brands in Growth Media on Secondary Metabolite Production in Fusarium Species
| Fusarium Species | Secondary Metabolite | Yeast Extract Brand A | Yeast Extract Brand B | Yeast Extract Brand C | Reference |
| F. pseudograminearum | Deoxynivalenol | High Production | Absent | High Production | [1] |
| F. graminearum | Zearalenone | High Production | Absent | High Production | [1] |
| F. avenaceum | Enniatins | Influenced | Influenced | Influenced | [1] |
| F. fujikuroi | Bikaverin | Affected | Affected | Affected | [1] |
Experimental Protocols
Protocol 1: Yeast Cultivation for Enhanced Secondary Metabolite Production
This protocol provides a general framework for optimizing yeast cultivation conditions.
-
Strain Selection: Choose a yeast strain known for producing the desired class of secondary metabolites.
-
Media Preparation:
-
Prepare a basal medium containing a carbon source (e.g., 2% glucose or sucrose), a nitrogen source (e.g., 1% peptone, 0.5% yeast extract), and essential salts.
-
To optimize, systematically vary the carbon and nitrogen sources. Test different yeast extract brands if using it as a media component.[1][3]
-
Consider adding potential precursors of the desired secondary metabolite to the medium.
-
-
Inoculation and Growth:
-
Inoculate the media with a fresh overnight culture of the yeast strain.
-
Incubate at the optimal temperature for the strain (typically 25-30°C) with shaking (200-250 rpm) for adequate aeration.[2]
-
-
Monitoring Growth: Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
Harvesting: Harvest the cells in the late logarithmic or early stationary phase, as this is often when secondary metabolite production is highest. Centrifuge the culture and collect the cell pellet and/or the supernatant, depending on whether the bioactive compound is intracellular or secreted.
Protocol 2: Yeast Cell Lysis by Autolysis
-
Cell Suspension: Resuspend the harvested yeast cell pellet in a buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Induction of Autolysis:
-
Incubation: Incubate the suspension with gentle agitation for 24-48 hours.[20]
-
Separation: Centrifuge the mixture to pellet the cell debris.
-
Collection: Collect the supernatant, which contains the yeast extract.
Protocol 3: Mechanical Disruption of Yeast Cells with Glass Beads
-
Cell Suspension: Resuspend the harvested yeast cell pellet in a suitable lysis buffer. For a 1g wet weight of yeast, use approximately 0.25-0.75 mL of buffer.[9]
-
Addition of Glass Beads: Add acid-washed glass beads (0.5 mm diameter) to the cell suspension. A 2:1 ratio of beads to wet cell weight is recommended.[9]
-
Disruption: Vortex the mixture at maximum speed for 5-10 minutes. To prevent overheating, vortex in 1-minute intervals, cooling the tube on ice for 1 minute between intervals.[9][21]
-
Separation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-20 minutes to pellet the glass beads and cell debris.[9]
-
Collection: Carefully collect the supernatant containing the soluble intracellular components.
Protocol 4: Solid-Phase Extraction (SPE) for Fractionation of Crude Yeast Extract
-
Sorbent Selection: Choose an SPE sorbent based on the polarity of the target compounds. For a complex mixture, a reversed-phase sorbent (e.g., C18) is a good starting point.
-
Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., methanol) followed by a polar solvent (e.g., water) through it.[22]
-
Sample Loading: Dissolve the crude yeast extract in a polar solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove highly polar, unwanted compounds.[23]
-
Elution: Elute the retained compounds with a series of solvents of increasing non-polarity (e.g., increasing concentrations of methanol or acetonitrile in water). Collect these as separate fractions.[22]
-
Analysis: Screen each fraction for bioactivity to identify the fraction(s) containing the compound(s) of interest.
Mandatory Visualization
Caption: A generalized workflow for producing and screening yeast extracts for bioactivity.
Caption: The Cell Wall Integrity MAPK pathway in yeast, which can influence secondary metabolite production.
References
- 1. The effects of different yeast extracts on secondary metabolite production in Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Media and growth conditions for induction of secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Rapid Protocol for Producing Yeast Extract from Saccharomyces cerevisiae Suitable for Preparing Bacterial Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yeast lysis with glass beads and a vortexer - cellcrusher [cellcrusher.com]
- 10. Yeast Cell Disruption Methods [opsdiagnostics.com]
- 11. Evaluation of the Antioxidant and Antimicrobial Activities of Ethyl Acetate Extract of Saccharomyces cerevisiae [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. idosi.org [idosi.org]
- 17. researchgate.net [researchgate.net]
- 18. US3961080A - Process for autolysis of yeast - Google Patents [patents.google.com]
- 19. scielo.br [scielo.br]
- 20. Yeast Extract: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. waters.com [waters.com]
- 23. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Process Optimization for Industrial-Scale Production of Rhodosporidium Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the industrial-scale production of metabolites from Rhodosporidium toruloides. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during fermentation and downstream processing.
Troubleshooting Guides
This section addresses specific issues that may arise during the cultivation of Rhodosporidium toruloides and the production of its metabolites, primarily lipids and carotenoids.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Biomass Yield | - Suboptimal nutrient concentrations (carbon, nitrogen, phosphorus).[1] - Inappropriate C/N ratio.[2][3] - Presence of inhibitors in the media (e.g., from lignocellulosic hydrolysates).[4] - Suboptimal pH or temperature. - Insufficient aeration or oxygen transfer. | - Optimize media composition based on the specific strain and desired product. - Adjust the C/N ratio; a lower ratio generally favors biomass production.[5] - Detoxify hydrolysates if used as a carbon source. - Maintain pH between 4.0 and 6.5 and temperature around 30°C.[6] - Increase agitation and/or aeration rate to ensure sufficient dissolved oxygen. |
| Low Metabolite (Lipid/Carotenoid) Yield | - Inappropriate C/N ratio (too low for lipid/carotenoid accumulation).[2][3] - Nutrient limitation other than nitrogen (e.g., phosphorus, sulfur).[7] - Substrate inhibition at high glucose concentrations.[4] - Inefficient feeding strategy in fed-batch culture. - Non-optimal cultivation time. | - Increase the C/N ratio to promote lipogenesis and carotenogenesis; ratios of 60 to 120 are often effective for lipid accumulation.[2] - Ensure other essential nutrients are not limiting. - Implement a fed-batch strategy to maintain optimal substrate levels and avoid inhibition.[4] - Optimize the feeding strategy (e.g., pulse, exponential, constant feeding). - Determine the optimal harvest time through time-course experiments. |
| Inconsistent Fermentation Performance | - Variability in inoculum quality (age, cell density, viability). - Inconsistent media preparation. - Fluctuations in fermentation parameters (pH, temperature, dissolved oxygen). - Genetic instability of the production strain. | - Standardize inoculum preparation protocol. - Ensure accurate and consistent media component measurements and sterilization procedures. - Implement robust process control to maintain stable fermentation conditions. - Perform regular strain characterization and maintenance. |
| Foaming in the Bioreactor | - High protein content in the medium (e.g., from yeast extract). - High cell density and metabolic activity. - Excessive agitation or aeration. | - Add an appropriate antifoaming agent (e.g., silicone-based) as needed. - Optimize agitation and aeration rates to minimize shear stress while maintaining adequate oxygen supply. |
| Contamination | - Inadequate sterilization of media, bioreactor, or feed solutions. - Non-sterile sampling techniques. - Compromised seals or filters on the bioreactor. | - Validate sterilization protocols for all equipment and materials. - Employ aseptic techniques for all operations. - Regularly inspect and maintain bioreactor components. |
| Color Variation in Culture | - Changes in carotenoid composition or concentration. - Fluctuation in pH. - Presence of contaminating microorganisms. | - Analyze carotenoid profile to identify shifts in production. - Ensure stable pH control. - Perform microscopy and plating to check for contamination. |
Frequently Asked Questions (FAQs)
1. What is the optimal Carbon-to-Nitrogen (C/N) ratio for metabolite production in Rhodosporidium toruloides?
The optimal C/N ratio is highly dependent on the desired product. A high C/N ratio, typically above 60, is generally required to trigger lipid and carotenoid accumulation as nitrogen becomes the limiting nutrient, directing carbon flux towards the synthesis of these storage compounds.[2][3] Conversely, a lower C/N ratio will generally favor biomass production.[5]
2. Which carbon and nitrogen sources are most effective for Rhodosporidium toruloides fermentation?
Rhodosporidium toruloides can utilize a wide variety of carbon sources, including glucose, xylose, and glycerol.[2] The choice of carbon source can influence both the yield and the composition of the metabolites produced. For nitrogen sources, both inorganic sources like ammonium sulfate and organic sources such as yeast extract and peptone can be used. The selection should be based on a cost-benefit analysis and the specific metabolic pathways to be favored.[7]
3. What are the key differences between batch and fed-batch fermentation for Rhodosporidium toruloides?
Batch fermentation is simpler to operate but can be limited by substrate inhibition at high initial concentrations and nutrient depletion over time. Fed-batch fermentation allows for higher cell densities and metabolite titers by intermittently or continuously feeding nutrients, thereby avoiding substrate inhibition and extending the production phase.[1]
4. How can I extract lipids and carotenoids from the biomass?
Commonly used methods for lipid extraction include solvent extraction with a chloroform/methanol mixture (Folch or Bligh & Dyer methods) or hexane after cell disruption.[8] For carotenoids, acetone extraction is a widely used method.[9] Cell disruption methods such as bead beating, high-pressure homogenization, or enzymatic lysis are often necessary to improve extraction efficiency due to the robust yeast cell wall.[10][11]
5. How can I quantify the produced lipids and carotenoids?
Lipids are typically quantified gravimetrically after solvent extraction and evaporation. The fatty acid profile can be determined by gas chromatography (GC) after transesterification to fatty acid methyl esters (FAMEs).[6] Carotenoids can be quantified spectrophotometrically, and the individual carotenoids (e.g., β-carotene, torulene, torularhodin) can be separated and quantified by High-Performance Liquid Chromatography (HPLC).[12]
Data Presentation
Table 1: Effect of Carbon Source on Lipid Production in Rhodosporidium toruloides
| Carbon Source | C/N Ratio | Biomass (g/L) | Lipid Content (% w/w) | Lipid Yield (g/g substrate) | Reference |
| Glucose | 80 | 15.2 | 45.1 | 0.18 | [6] |
| Xylose | 120 | 10.5 | 60.0 | 0.21 | [2] |
| Glycerol | 100 | 18.9 | 48.2 | 0.23 | [2] |
| Acetic Acid | 120 | 8.7 | 53.0 | 0.15 | [2] |
Table 2: Effect of C/N Ratio on Lipid and Carotenoid Production with Glucose as Carbon Source
| C/N Ratio | Biomass (g/L) | Lipid Content (% w/w) | Total Carotenoids (mg/g DCW) | Reference |
| 20 | 24.8 | 40.3 | 0.25 | [5] |
| 50 | 21.5 | 55.1 | 0.38 | [13] |
| 80 | 17.3 | 62.4 | 0.45 | [13] |
| 100 | 14.8 | 65.2 | 0.41 | [2] |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Strain Revival: Revive a cryopreserved stock of Rhodosporidium toruloides by streaking onto a YPD (Yeast Extract Peptone Dextrose) agar plate. Incubate at 30°C for 48-72 hours until colonies are visible.
-
Pre-culture: Inoculate a single colony into a 250 mL flask containing 50 mL of YPD broth. Incubate at 30°C with shaking at 200 rpm for 24 hours.
-
Seed Culture: Transfer the pre-culture to a larger flask containing the seed medium (e.g., YPD or a defined medium similar to the production medium but with a lower C/N ratio) to achieve a larger volume of actively growing cells. The inoculum volume for the main bioreactor is typically 5-10% (v/v) of the final fermentation volume. Incubate at 30°C with shaking at 200 rpm for 24-48 hours, until the culture reaches the exponential growth phase.[6]
Protocol 2: Batch Fermentation in a 5L Bioreactor
-
Media Preparation: Prepare the fermentation medium with the desired composition and C/N ratio. A typical medium might contain (per liter): 70 g glucose, 0.5 g (NH₄)₂SO₄, 1.0 g KH₂PO₄, 1.5 g MgSO₄·7H₂O, 0.1 g CaCl₂·2H₂O, and trace elements.[14]
-
Sterilization: Sterilize the bioreactor containing the medium at 121°C for 20-30 minutes. The carbon source may be sterilized separately and added aseptically to prevent caramelization.
-
Inoculation: Aseptically transfer the seed culture to the sterilized bioreactor to a final concentration of 5-10% (v/v).
-
Fermentation Conditions: Set the fermentation parameters:
-
Temperature: 30°C
-
pH: 5.5 (controlled with the addition of an acid, e.g., HCl, and a base, e.g., NaOH)
-
Agitation: 300-500 rpm
-
Aeration: 1-2 vvm (volume of air per volume of medium per minute)
-
-
Monitoring: Monitor cell growth (OD at 600 nm), substrate consumption, and metabolite production by taking samples at regular intervals.
-
Harvesting: Harvest the biomass by centrifugation when the desired metabolite concentration is reached or when the carbon source is depleted.
Protocol 3: Lipid Extraction and Quantification
-
Cell Disruption: Resuspend a known amount of dried biomass in a suitable buffer. Disrupt the cells using a bead beater with glass beads or a high-pressure homogenizer.
-
Extraction:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the disrupted cell suspension.
-
Vortex vigorously for 20 minutes.
-
Add 0.25 volumes of 0.9% NaCl solution and vortex again to induce phase separation.
-
Centrifuge to separate the layers. The lower chloroform layer contains the lipids.
-
-
Quantification:
-
Carefully collect the chloroform layer into a pre-weighed glass vial.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried lipid extract to determine the total lipid content.
-
-
Fatty Acid Analysis (Optional):
-
Transesterify the lipid extract to FAMEs using methanolic HCl or BF₃-methanol.
-
Analyze the FAMEs by GC-FID to determine the fatty acid profile.
-
Protocol 4: Carotenoid Extraction and Quantification
-
Extraction:
-
Resuspend a known amount of dried biomass in acetone.
-
Disrupt the cells using a bead beater or sonicator in the presence of acetone.
-
Centrifuge to pellet the cell debris.
-
-
Quantification:
-
Measure the absorbance of the acetone extract at the maximum absorption wavelength for total carotenoids (around 450 nm).
-
Calculate the total carotenoid concentration using the appropriate extinction coefficient.
-
-
HPLC Analysis (for individual carotenoids):
-
Evaporate the acetone extract to dryness and redissolve in a suitable solvent for HPLC (e.g., mobile phase).
-
Inject the sample into an HPLC system equipped with a C18 column and a UV/Vis or photodiode array (PDA) detector.
-
Use a suitable gradient of solvents (e.g., acetonitrile, methanol, and dichloromethane) to separate the different carotenoids.
-
Identify and quantify the individual carotenoids by comparing their retention times and spectra with those of authentic standards.[12]
-
Visualizations
Metabolic Pathway for Lipid and Carotenoid Biosynthesis
Caption: Simplified metabolic pathway for lipid and carotenoid biosynthesis.
Experimental Workflow for Process Optimization
Caption: General experimental workflow for process optimization.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low metabolite yield.
References
- 1. Challenges and prospects of yeast-based microbial oil production within a biorefinery concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C/N ratio and carbon source-dependent lipid production profiling in Rhodotorula toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of different C/N ratios on carotenoid and lipid production by Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of flow cytometry to assess Rhodosporidium toruloides NCYC 921 performance for lipid production using Miscanthus sp. hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Rhodosporidium toruloides - A potential red yeast chassis for lipids and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sim.confex.com [sim.confex.com]
- 9. Optimization of Carotenoids Production from Camelina sativa Meal Hydrolysate by Rhodosporidium toruloides [mdpi.com]
- 10. High-pressure methods for extraction of lipids from Rhodosporidium toruloides [open.metu.edu.tr]
- 11. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 12. researchgate.net [researchgate.net]
- 13. Lipid and β-Carotene Production by Rhodosporidium diobovatum Cultured with Different Carbon to Nitrogen Ratios - Journal of food quality and hazards control [jfqhc.ssu.ac.ir]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the In Vitro Activity of Leading Antifungal Agents
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antifungal activity of several prominent antifungal agents against two of the most common fungal pathogens, Candida albicans and Aspergillus fumigatus. The data presented is intended to offer researchers, scientists, and drug development professionals a clear and objective overview of the comparative performance of these agents, supported by established experimental protocols and an examination of their mechanisms of action.
Comparative Antifungal Activity Data
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration required to inhibit 50% of isolates), and MIC₉₀ (the concentration required to inhibit 90% of isolates) for key antifungal agents against Candida albicans and Aspergillus fumigatus. Data has been compiled from multiple susceptibility studies.
Table 1: Comparative In Vitro Activity Against Candida albicans
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Amphotericin B | Polyene | 0.016 - 4.0[1][2] | 0.5[3] | 1.0[3] |
| Fluconazole | Triazole | 0.125 - >64[2] | 1.0[1] | 4.0[1] |
| Itraconazole | Triazole | 0.031 - >16[2] | 0.063[1] | 1.0[2] |
| Voriconazole | Triazole | 0.031 - 32[1][3] | 0.03[3] | 0.12[3] |
| Caspofungin | Echinocandin | 0.008 - 8.0[1] | 0.125 | 0.25[1] |
| Micafungin | Echinocandin | 0.001 - 64[3] | 0.5[3] | 8.0[3] |
Note: MIC values can vary based on the specific isolates tested and the methodology used. Resistance to azoles, particularly fluconazole, is an increasing concern.[4]
Table 2: Comparative In Vitro Activity Against Aspergillus fumigatus
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Amphotericin B | Polyene | 0.06 - 4.0[5] | 1.0 | 1.0 |
| Itraconazole | Triazole | ≤0.03 - 16 | 0.5 | 1.0 |
| Voriconazole | Triazole | ≤0.03 - 16 | 0.25 | 0.5 |
| Posaconazole | Triazole | ≤0.03 - 16 | 0.12 | 0.25 |
| Caspofungin (MEC) | Echinocandin | <0.007 - 8.0 | 0.03 | 0.06 |
| Micafungin (MEC) | Echinocandin | <0.007 - 8.0 | 0.015 | 0.03 |
For echinocandins against molds, the Minimum Effective Concentration (MEC) is often reported instead of the MIC. Voriconazole is generally considered the most active azole against A. fumigatus.[6] Echinocandins demonstrate very low MECs.[6]
Experimental Protocols: Antifungal Susceptibility Testing
The data presented in this guide is derived from standardized antifungal susceptibility testing (AFST) methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 (for yeasts) and M38 (for molds), is the reference standard.[3][7]
Workflow for Broth Microdilution Method (CLSI)
-
Preparation of Antifungal Agents :
-
Standard antifungal powders are obtained and dissolved in an appropriate solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of each agent are prepared in a standard culture medium, typically RPMI-1640 medium buffered with MOPS to a pH of 7.0.[1][8]
-
These dilutions are dispensed into 96-well microdilution plates.[1]
-
-
Inoculum Preparation :
-
Fungal isolates are cultured on agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
A suspension of fungal cells (conidia for molds, yeast cells for Candida) is prepared in sterile saline and adjusted to a specific turbidity using a spectrophotometer, corresponding to a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]
-
-
Incubation :
-
The prepared microdilution plates are inoculated with the standardized fungal suspension.
-
Plates are incubated at 35°C for 24-48 hours for yeasts[6] and up to 72 hours for molds.
-
-
Endpoint Determination :
-
MIC : The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles and ≥100% for amphotericin B) compared to the growth control well.[6]
-
MEC : For echinocandins against molds, the MEC is the lowest drug concentration where small, rounded, compact hyphal forms are observed under a microscope, as opposed to the long, filamentous hyphae seen in the control well.[6]
-
Caption: Workflow for the CLSI Broth Microdilution Method.
Mechanisms of Action and Associated Signaling Pathways
Understanding the mechanism of action is critical for interpreting efficacy data and anticipating potential resistance. The major antifungal classes target different essential components of the fungal cell.
-
Azoles (e.g., Fluconazole, Voriconazole) : This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[9][10] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function.[10] Fungal cells can counteract this stress by upregulating stress response pathways like the calcineurin and HOG/MAP kinase pathways.[10][11]
-
Echinocandins (e.g., Caspofungin, Micafungin) : Echinocandins offer a highly specific mechanism by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex (encoded by FKS genes).[12][13] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a primary structural polymer of the fungal cell wall that is absent in mammalian cells.[12] Disruption of glucan synthesis compromises the structural integrity of the cell wall, leading to osmotic instability and cell lysis, which results in fungicidal activity against most Candida species.[13][14] This action triggers the Cell Wall Integrity (CWI) signaling pathway as a compensatory stress response.[15]
References
- 1. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways in Yeast Azole Response - Thomas Edlind [grantome.com]
- 10. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium signaling pathway is involved in non-CYP51 azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 13. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Rise and fall of Caspofungin: the current status of Caspofungin as a treatment for Cryptococcus neoformans infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling Pathways Governing the Caspofungin Paradoxical Effect in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Rhodosporidium Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Rhodosporidium, a group of pigmented yeasts, has emerged as a prolific source of bioactive compounds with significant potential in therapeutics and cosmetics. This guide provides a comparative analysis of the mechanisms of action of several key compounds derived from Rhodosporidium, supported by experimental data. We delve into the anti-cancer, anti-inflammatory, antioxidant, and cosmeceutical properties of these compounds, offering a valuable resource for researchers and developers in the field.
Anti-Cancer Activity of Rhodosporidium Carotenoids and Enzymes
Rhodosporidium species are notable producers of carotenoids, such as astaxanthin, β-carotene, torulene, and torularhodin, as well as enzymes with therapeutic potential, like L-phenylalanine ammonia lyase (PAL). These compounds have demonstrated significant anti-cancer activity through distinct mechanisms of action.
Mechanism of Action: Carotenoids
Rhodosporidium-derived carotenoids, particularly astaxanthin, exhibit a dual mechanism of action against cancer cells. Primarily, they can act as pro-oxidants within the high-reactive oxygen species (ROS) environment of tumor cells, leading to increased oxidative stress and subsequent apoptosis.[1][2] This pro-oxidant activity triggers the upregulation of pro-apoptotic proteins such as Bax and p53, while downregulating anti-apoptotic proteins like Bcl-2.[1][2]
Furthermore, in silico studies suggest that these carotenoids may interfere with tumor angiogenesis by binding to and potentially inhibiting Vascular Endothelial Growth Factor (VEGF) receptors, which are crucial for the formation of new blood vessels that supply tumors.
Mechanism of Action: L-phenylalanine Ammonia Lyase (PAL)
The anti-cancer mechanism of L-phenylalanine ammonia lyase (PAL) from Rhodosporidium toruloides is based on the principle of amino acid deprivation. PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[3] Certain tumors are auxotrophic for phenylalanine, meaning they cannot synthesize it and rely on external sources. By depleting the available phenylalanine, PAL effectively starves these cancer cells, leading to the cessation of their growth and proliferation.[3]
Comparative Efficacy of Rhodosporidium Anti-Cancer Compounds
The following table summarizes the cytotoxic activity of key Rhodosporidium-derived compounds against various cancer cell lines, providing a basis for comparison with existing therapeutic agents.
| Compound | Cancer Cell Line | IC50 Value | Reference Alternative | Alternative's IC50 |
| Astaxanthin | HeLa (Cervical) | 69.07 ± 2.4 µg/mL | Doxorubicin | ~0.1-1 µM |
| Astaxanthin | A549 (Lung) | 55.60 ± 2.64 µg/mL | Cisplatin | ~1-10 µM |
| Astaxanthin | MCF-7 (Breast) | 56.38 ± 4.1 µg/mL | Tamoxifen | ~5-20 µM |
| L-phenylalanine ammonia lyase (PAL) | MCF-7 (Breast) | 1.97 U/mL | L-Asparaginase (E. coli) | Comparable |
| L-phenylalanine ammonia lyase (PAL) | DU145 (Prostate) | 7.3 U/mL | Docetaxel | ~1-10 nM |
Anti-Inflammatory and Antioxidant Properties of Rhodosporidium Exopolysaccharides (EPS)
Exopolysaccharides (EPS) produced by Rhodosporidium species have demonstrated notable antioxidant and anti-inflammatory activities, positioning them as potential ingredients for functional foods and pharmaceuticals.
Mechanism of Action: Antioxidant Activity
The antioxidant properties of Rhodosporidium EPS are attributed to their chemical structure, which is rich in hydroxyl and carboxyl groups. These functional groups can donate electrons to neutralize free radicals, such as those tested in DPPH, hydroxyl, and superoxide radical scavenging assays.[4] The antioxidant capacity of EPS from Rhodosporidium babjevae has been shown to be superior to that of hyaluronic acid, a commonly used cosmetic ingredient.[4]
Mechanism of Action: Anti-Inflammatory Activity
The anti-inflammatory mechanism of Rhodosporidium exopolysaccharides is believed to involve the modulation of key inflammatory signaling pathways. Studies on related yeast-derived polysaccharides suggest that they can suppress the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[5][6] This is potentially achieved by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways, which are central regulators of the inflammatory response.[6]
Comparative Efficacy of Rhodosporidium EPS
The table below presents a comparison of the antioxidant activity of Rhodosporidium babjevae EPS with a standard antioxidant.
| Compound | Assay | Scavenging Activity (at 10 mg/mL) | Reference Alternative | Alternative's Activity |
| R. babjevae EPS | DPPH Radical Scavenging | 25.2 ± 1% | Hyaluronic Acid | Lower than EPS |
| R. babjevae EPS | Hydroxyl Radical Scavenging | 27.5 ± 0.5% | Hyaluronic Acid | Lower than EPS |
| R. babjevae EPS | Superoxide Radical Scavenging | 14.1 ± 0.2% | Hyaluronic Acid | Lower than EPS |
Cosmeceutical Potential of Rhodosporidium Lipid Extract
A lipid extract from Rhodotorula toruloides (formerly Rhodosporidium toruloides) has shown promise as a potent active ingredient in cosmetic formulations due to its anti-aging properties.
Mechanism of Action: Anti-Wrinkle and Skin Protection
The primary mechanism for the anti-aging effect of the R. toruloides lipid extract is its ability to suppress the expression of Matrix Metalloproteinase-1 (MMP-1). MMP-1 is a key enzyme responsible for the degradation of collagen, a major structural protein in the skin. By inhibiting MMP-1, the lipid extract helps to prevent heat-induced collagen degradation, thereby maintaining skin elasticity and reducing the formation of wrinkles. The high content of unsaturated fatty acids in the extract also contributes to its antioxidant activity, protecting the skin from damage caused by reactive oxygen species generated by factors like UV radiation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Rhodosporidium compound and the reference drug in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[7][8][9][10]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the Rhodosporidium compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.[11][12][13][14][15]
MMP-1 Inhibitor Screening Assay
This colorimetric assay is used to screen for inhibitors of MMP-1 activity.
-
Reagent Preparation: Prepare the MMP-1 enzyme, a thiopeptide substrate, and a known MMP-1 inhibitor (e.g., NNGH) in the provided assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the Rhodosporidium lipid extract (test inhibitor) or the known inhibitor, and the MMP-1 enzyme. Incubate for a pre-determined time (e.g., 10-15 minutes) to allow for enzyme-inhibitor interaction.
-
Initiate Reaction: Add the thiopeptide substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-20 minutes. The hydrolysis of the thiopeptide by MMP-1 produces a colored product.
-
Data Analysis: Calculate the reaction rate (change in absorbance per minute) for the uninhibited enzyme (control) and for each inhibitor concentration. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100. The IC50 value is determined from a plot of percent inhibition against inhibitor concentration.[16][17][18]
Visualizing Mechanisms and Workflows
To further elucidate the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Anti-cancer mechanisms of Rhodosporidium compounds.
Caption: Proposed anti-inflammatory mechanism of Rhodosporidium EPS.
Caption: Experimental workflows for key bioassays.
References
- 1. Pro-oxidant Actions of Carotenoids in Triggering Apoptosis of Cancer Cells: A Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-microbial, anti-oxidant, and anti-breast cancer properties unraveled in yeast carotenoids produced via cost-effective fermentation technique utilizing waste hydrolysate [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and Prospective Applications of the Exopolysaccharides Produced by Rhodosporidium babjevae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory effects and molecular mechanisms of bioactive small molecule garlic polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. namsa.com [namsa.com]
- 8. MTT Test - Eurofins Medical Device Testing [eurofins.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zen-bio.com [zen-bio.com]
- 12. louis.uah.edu [louis.uah.edu]
- 13. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. abcam.com [abcam.com]
- 17. Anti-elastase, anti-tyrosinase and matrix metalloproteinase-1 inhibitory activity of earthworm extracts as potential new anti-aging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the In Vivo Efficacy of Purified Metabolites from Rhodosporidium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive compounds from natural sources has led to a growing interest in microorganisms like the yeast Rhodosporidium. This guide provides a comprehensive comparison of the in vivo efficacy of purified metabolites from Rhodosporidium species, specifically focusing on their antioxidant and anti-inflammatory properties. We present a detailed analysis of experimental data, placing the performance of these metabolites in context with well-established alternatives, to support researchers and drug development professionals in their pursuit of new therapeutic agents.
Section 1: Antioxidant Potential of Rhodosporidium paludigenum Polysaccharide
A significant body of research has focused on the antioxidant capabilities of polysaccharides derived from Rhodosporidium. One key study investigated the in vivo effects of a purified marine red yeast polysaccharide (MRYP) from Rhodosporidium paludigenum in a lamb model. This section compares the antioxidant efficacy of MRYP with established antioxidant vitamins, Vitamin C and Vitamin E.
Quantitative Data Comparison: Antioxidant Enzyme Activity
The in vivo antioxidant activity of MRYP was assessed by measuring the activity of key antioxidant enzymes in the serum of lambs. The following table summarizes the significant improvements observed in the MRYP-treated groups compared to a control group. For a comprehensive comparison, typical in vivo effects of Vitamin C and Vitamin E on these enzymes are also presented, drawn from various studies.
| Metabolite/Compound | Animal Model | Dosage | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity | Reference |
| MRYP (0.3% in diet) | Lambs | 0.3% of milk replacement | Increased | Increased | Increased | [1][2][3][4] |
| MRYP (0.5% in diet) | Lambs | 0.5% of milk replacement | Significantly Increased | Significantly Increased | Significantly Increased | [1][2][3][4] |
| Vitamin C | Various (e.g., rats) | Varies | Can increase activity | Can increase activity | Can increase activity | [5][6][7] |
| Vitamin E | Various (e.g., rats) | Varies | Can increase activity | Can increase activity | Can increase activity | [8][9][10][11][12] |
Note: The effects of Vitamin C and Vitamin E can vary depending on the specific experimental model, dosage, and oxidative stress conditions.
Experimental Protocol: In Vivo Antioxidant Activity Assessment in Lambs
The following protocol details the methodology used to evaluate the in vivo antioxidant efficacy of the marine red yeast polysaccharide (MRYP) from Rhodosporidium paludigenum.
1. Animal Model and Treatment:
-
Species: Lambs.
-
Grouping: Animals were divided into a control group and multiple MRYP-treated groups (e.g., 0.1%, 0.3%, and 0.5% MRYP in milk replacement). An antibiotic group was also included for comparison.
-
Administration: MRYP was administered as a supplement in the daily milk replacer for a specified period.
2. Sample Collection:
-
Blood samples were collected from the lambs at the end of the treatment period.
-
Serum was separated from the blood for subsequent biochemical analysis.
3. Measurement of Antioxidant Enzyme Activity:
-
Superoxide Dismutase (SOD): SOD activity in the serum was determined using a commercial assay kit, typically based on the inhibition of a colorimetric reaction by the enzyme.
-
Catalase (CAT): CAT activity was measured by monitoring the decomposition of hydrogen peroxide (H₂O₂), often spectrophotometrically.
-
Glutathione Peroxidase (GPx): GPx activity was assayed by measuring the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG), coupled to the oxidation of NADPH.
4. Data Analysis:
-
The activity of each enzyme was calculated and expressed in appropriate units (e.g., U/mL of serum).
-
Statistical analysis was performed to compare the enzyme activities between the control and MRYP-treated groups.
Signaling Pathway: Cellular Antioxidant Defense
The antioxidant effects of Rhodosporidium polysaccharides are believed to be mediated through the enhancement of the endogenous antioxidant defense system. This involves the upregulation of key antioxidant enzymes that neutralize reactive oxygen species (ROS).
Figure 1: Upregulation of antioxidant enzymes by Rhodosporidium polysaccharides to combat ROS-induced cellular damage.
Section 2: Anti-Inflammatory Potential of Rhodosporidium Carotenoids
Rhodosporidium species are also known producers of carotenoids, such as torulene and torularhodin, which have demonstrated potent antioxidant and anti-inflammatory properties in various studies.[13][14][15][16][17][18][19][20] This section explores the potential anti-inflammatory efficacy of these carotenoids in comparison to the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While direct comparative in vivo studies are limited, the existing evidence suggests significant promise for these microbial metabolites.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard and widely used assay to screen for acute anti-inflammatory activity.
Figure 2: Experimental workflow for the carrageenan-induced paw edema assay to evaluate anti-inflammatory activity.
Quantitative Data Comparison: Inhibition of Paw Edema
| Compound | Animal Model | Dosage | Percentage Inhibition of Edema (at peak inflammation) | Reference |
| Ibuprofen | Mice | 40 mg/kg | ~50-60% | [21] |
| Rhodosporidium Carotenoids (e.g., Torularhodin) | N/A (projected) | - | Expected to show dose-dependent inhibition | [15][18][20] |
Note: The anti-inflammatory effect of ibuprofen can vary based on the specific protocol and animal strain used. The projected effect of Rhodosporidium carotenoids is based on their demonstrated anti-inflammatory properties in other models.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This protocol outlines the standard procedure for evaluating the anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.
1. Animal Model:
-
Species: Mice (e.g., Swiss albino).
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
2. Treatment Groups:
-
Control Group: Receives the vehicle (e.g., saline).
-
Test Group(s): Receive different doses of the test compound (e.g., purified Rhodosporidium carotenoids).
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., ibuprofen, 40 mg/kg).
3. Experimental Procedure:
-
The test compound or vehicle is administered orally or intraperitoneally to the respective animal groups.
-
After a specific period (e.g., 60 minutes), a sub-plantar injection of carrageenan (1% w/v in saline) is administered into the right hind paw of each mouse to induce inflammation.
-
The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
4. Data Analysis:
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
Statistical analysis is performed to determine the significance of the observed anti-inflammatory effects.
Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory action of many compounds, including NSAIDs like ibuprofen and potentially Rhodosporidium carotenoids, involves the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins. Torularhodin has also been shown to modulate the TLR4 inflammatory pathway.[15]
References
- 1. Production, purification, characterization, and biological properties of Rhodosporidium paludigenum polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, purification, characterization, and biological properties of Rhodosporidium paludigenum polysaccharide | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Production, purification, characterization, and biological properties of Rhodosporidium paludigenum polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the effect of vitamin C intake on human health: How to (mis)interprete the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant action of vitamin E in vivo as assessed from its reaction products with multiple biological oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vitamin E as an in vitro and in vivo antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbial production of torulene and its potential applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study on the Cellular Anti-Inflammatory Effect of Torularhodin Produced by Sporidiobolus pararoseus ZQHL Isolated from Vinegar Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
- 19. researchgate.net [researchgate.net]
- 20. Determination of the Molecular Mechanism of Torularhodin against Hepatic Oxidative Damage by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phytopharmajournal.com [phytopharmajournal.com]
Navigating the Maze of Antifungal Cross-Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to global health, complicating the treatment of invasive fungal infections. A critical aspect of this challenge is cross-resistance, where resistance to one antifungal agent confers resistance to other, often related, drugs. This guide provides an objective comparison of cross-resistance patterns among existing antifungal drugs, supported by experimental data and detailed methodologies, to aid researchers in understanding these complex interactions and in the development of novel therapeutic strategies.
Understanding the Mechanisms of Cross-Resistance
Cross-resistance between antifungal drugs is primarily driven by a limited number of molecular mechanisms that can affect multiple agents, particularly those within the same class that share a common target. The major mechanisms include:
-
Target Site Modification: Alterations in the drug's target protein, often due to genetic mutations, can reduce the binding affinity of multiple drugs. A prime example is mutations in the ERG11 gene, which encodes lanosterol 14-α-demethylase, the target of azole antifungals. Specific mutations can lead to broad azole cross-resistance.[1][2][3][4][5][6] Similarly, mutations in the FKS1 gene, encoding the target of echinocandins, β-1,3-glucan synthase, can result in cross-resistance across all echinocandins.[7][8][9]
-
Overexpression of Efflux Pumps: Fungal cells can actively transport antifungal agents out of the cell through efflux pumps. Overexpression of genes encoding these pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can lead to reduced intracellular drug concentrations and confer resistance to multiple azoles.[1][10][11]
-
Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes within the ergosterol biosynthesis pathway can also lead to cross-resistance. For instance, mutations in the ERG3 gene can lead to the accumulation of alternative sterols in the cell membrane, conferring resistance to both azoles and polyenes.[4][5][12]
Comparative Analysis of Cross-Resistance Patterns
The extent of cross-resistance varies significantly between different antifungal classes and even among drugs within the same class.
Azole Antifungals
Cross-resistance is a major concern within the azole class, which includes drugs like fluconazole, itraconazole, voriconazole, and posaconazole.[3][13][14] Resistance to fluconazole, a widely used first-generation triazole, often predicts reduced susceptibility to other azoles.[3][14] However, the patterns can be complex and species-dependent.[2]
| Fungal Species | Resistance Mechanism | Cross-Resistance Profile |
| Candida albicans | Upregulation of efflux pumps (e.g., MDR1, CDR1, CDR2) | Broad cross-resistance to fluconazole, itraconazole, and voriconazole.[11] |
| Aspergillus fumigatus | Mutations in cyp51A gene (e.g., TR34/L98H) | Pan-azole resistance, affecting itraconazole, voriconazole, and posaconazole.[3][6][15] |
| Cryptococcus neoformans | Overexpression of ERG11 and AFR1 genes | Exposure to agricultural azoles can induce cross-resistance to fluconazole, voriconazole, posaconazole, and itraconazole.[13][16] |
Table 1: Azole Cross-Resistance Profiles in Key Fungal Pathogens.
Echinocandins
The echinocandin class, including caspofungin, micafungin, and anidulafungin, generally exhibits a high degree of cross-resistance.[7][8] Resistance is primarily mediated by mutations in the FKS1 gene.[7][8][9]
| Fungal Species | Resistance Mechanism | Cross-Resistance Profile |
| Candida albicans | Mutations in the FKS1 gene | Caspofungin-resistant mutants demonstrate cross-resistance to micafungin and anidulafungin.[7] |
| Candida glabrata | Mutations in FKS1 and FKS2 genes | High-level cross-resistance among all three echinocandins.[9][17] |
Table 2: Echinocandin Cross-Resistance Profiles.
Polyenes
Cross-resistance within the polyene class, which includes amphotericin B and nystatin, is less common but has been observed.[18][19] The mechanisms are often linked to alterations in the cell membrane's ergosterol content.[18]
| Fungal Species | Resistance Mechanism | Cross-Resistance Profile |
| Candida albicans | Alterations in membrane structure | Some amphotericin B-resistant mutants do not show cross-resistance to nystatin, suggesting different mechanisms of action for the two polyenes.[18] |
| Candida albicans | Mutations in sterol biosynthesis pathway (e.g., ERG3) | Can lead to cross-resistance between polyenes and azoles.[5] |
Table 3: Polyene Cross-Resistance Profiles.
Allylamines
The allylamine class, including terbinafine and naftifine, acts by inhibiting squalene epoxidase.[20] Cross-resistance within this class is a significant issue.[10][21][22][23]
| Fungal Species | Resistance Mechanism | Cross-Resistance Profile |
| Trichophyton species | Mutations in the squalene epoxidase gene (SQLE) | Terbinafine resistance often leads to cross-resistance with other allylamines like butenafine and naftifine.[10][22][23] |
Table 4: Allylamine Cross-Resistance Profiles.
Experimental Protocols
Accurate determination of antifungal susceptibility and cross-resistance relies on standardized experimental protocols. The most common method is broth microdilution.
Broth Microdilution Antifungal Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Standardized antifungal powders
-
96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Spectrophotometer
-
Fungal inoculum standardized to a specific concentration (e.g., 0.5–2.5 x 10^3 CFU/mL)
Procedure:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of each antifungal drug in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial Dilutions: Perform serial twofold dilutions of each antifungal agent in the microtiter plates using the RPMI-1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plates with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[24][25][26]
Visualizing Resistance Mechanisms and Workflows
Caption: Overview of antifungal drug classes, their cellular targets, and common resistance mechanisms.
Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.
Conclusion
Cross-resistance among antifungal agents is a multifaceted problem that significantly impacts the clinical management of fungal infections. A thorough understanding of the underlying mechanisms and the specific cross-resistance patterns for different drug classes and fungal species is essential for guiding therapeutic choices and for the rational design of new antifungals that can overcome existing resistance. The data and methodologies presented in this guide provide a foundational resource for researchers and drug development professionals dedicated to combating the growing challenge of antifungal resistance.
References
- 1. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. reddit.com [reddit.com]
- 4. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exposure of Cryptococcus neoformans to Seven Commonly Used Agricultural Azole Fungicides Induces Resistance to Fluconazole as Well as Cross-Resistance to Voriconazole, Posaconazole, Itraconazole and Isavuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Epidemiological Cutoffs and Cross-Resistance to Azole Drugs in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Differential In Vivo Activities of Anidulafungin, Caspofungin, and Micafungin against Candida glabrata Isolates with and without FKS Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polyene resistance in ergosterol producing strains of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DEVELOPMENT OF RESISTANCE TO POLYENE ANTIBIOTICS IN CANDIDA ALBICANS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 21. scispace.com [scispace.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. academic.oup.com [academic.oup.com]
A Comparative Guide to the Metabolic Profiles of Rhodosporidium Strains
For Researchers, Scientists, and Drug Development Professionals
The genus Rhodosporidium, a group of oleaginous red yeasts, has garnered significant attention for its ability to produce high levels of lipids and carotenoids, making it a promising candidate for various biotechnological applications, including biofuel production and the synthesis of valuable nutraceuticals. Understanding the metabolic diversity among different Rhodosporidium strains is crucial for selecting and engineering optimal cell factories. This guide provides a comparative analysis of the metabolic profiles of prominent Rhodosporidium strains, supported by experimental data and detailed methodologies.
Comparative Analysis of Metabolite Production
The metabolic output of Rhodosporidium strains, particularly in terms of lipids and carotenoids, can vary significantly depending on the species, strain, and cultivation conditions. The following tables summarize key production data from various studies to facilitate a direct comparison.
Lipid Production and Composition
Rhodosporidium species are renowned for their capacity to accumulate lipids, often exceeding 70% of their dry cell weight under nutrient-limited conditions.[1][2] The composition of these lipids, primarily triacylglycerols (TAGs), is similar to that of vegetable oils, making them a viable feedstock for biodiesel production.[3]
| Strain/Species | Carbon Source | Lipid Content (% DCW) | Major Fatty Acids | Reference |
| Rhodosporidium toruloides | Glucose | Up to 70% | C16:0, C18:1 | [1][2] |
| Rhodosporidium toruloides CGMCC 2.1389 | Glucose | ~65% | C16:0, C18:1, C18:2 | [2] |
| Rhodosporidium toruloides NP11 (haploid) | Glucose | ~60% | C16:0, C18:1, C18:2 | [2] |
| Rhodosporidium kratochvilovae CCY 20-2-26 | Mannose | 66.7% | Oleic acid (29.7%), Palmitic acid (27.2%), Linoleic acid (21.1%) | [4] |
| Rhodosporidium babjevae | Glucose (60 g/L) | 10.5% | Not specified | [5] |
Carotenoid Production and Profile
The characteristic red-pink color of Rhodosporidium colonies is due to the accumulation of carotenoids, which possess antioxidant and pro-vitamin A activities.[6][7] The primary carotenoids produced include β-carotene, torulene, and torularhodin.[8][9]
| Strain/Species | Carbon Source | Total Carotenoids | Major Carotenoids | Reference |
| Rhodosporidium toruloides CBS 5490 | Glycerol | 28.5 mg/L | Torularhodin, Torulene, β-carotene | [10][11][12] |
| Rhodosporidium toruloides | Not specified | Not specified | β-carotene, γ-carotene, torulene, torularhodin | [8][9] |
| Rhodosporidium kratochvilovae CCY 20-2-26 | Glucose | 2.83 mg/g | Torularhodin | [4][13] |
| Rhodosporidium babjevae | Glucose (10 g/L) | 312 µg/g | Not specified | [5] |
Experimental Protocols
The following sections detail the methodologies commonly employed for the cultivation of Rhodosporidium strains and the analysis of their metabolic products.
Strain Cultivation for Lipid and Carotenoid Production
Objective: To cultivate Rhodosporidium strains under conditions that induce the production of lipids and carotenoids.
Materials:
-
Yeast extract peptone dextrose (YPD) medium for inoculum preparation.
-
Nitrogen-limited fermentation medium (e.g., containing a high carbon-to-nitrogen ratio).
-
Carbon source (e.g., glucose, glycerol, xylose).[1]
-
Nitrogen source (e.g., yeast extract, ammonium sulfate).
-
Shaker incubator.
-
Bioreactor (for scaled-up production).
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the desired Rhodosporidium strain into YPD medium and incubate at 28-30°C with shaking (200-250 rpm) for 24-48 hours.
-
Fermentation: Transfer the seed culture to the nitrogen-limited fermentation medium in a shake flask or bioreactor. A typical high C/N ratio is around 70:1 or higher to promote lipid accumulation.[4]
-
Cultivation Conditions: Maintain the culture at 28-30°C with adequate aeration. The pH is typically controlled around 5.0-6.0.
-
Harvesting: Harvest the cells by centrifugation during the stationary phase of growth, which is when lipid and carotenoid accumulation is generally maximal.[14] Wash the cell pellet with distilled water and then lyophilize or oven-dry for further analysis.
Metabolite Extraction and Quantification
Objective: To extract and quantify the total lipids and carotenoids from the yeast biomass.
Lipid Extraction and Analysis:
-
Extraction: Total lipids are typically extracted from the dried biomass using the Folch method (chloroform:methanol, 2:1 v/v) or a similar solvent extraction procedure.
-
Quantification: The lipid content is determined gravimetrically after evaporating the solvent.
-
Fatty Acid Profiling: To analyze the fatty acid composition, the extracted lipids are transesterified to fatty acid methyl esters (FAMEs). The FAMEs are then analyzed by gas chromatography-mass spectrometry (GC-MS).[2]
Carotenoid Extraction and Analysis:
-
Extraction: Carotenoids are extracted from the biomass using organic solvents such as acetone, ethanol, or a mixture of acetone and methanol. This process is often facilitated by cell disruption methods like bead beating or sonication.
-
Quantification: The total carotenoid content is determined spectrophotometrically by measuring the absorbance at the maximum absorption wavelength (typically around 450 nm).
-
Carotenoid Profiling: The composition of different carotenoids (e.g., β-carotene, torulene, torularhodin) can be determined by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[15]
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the key metabolic pathways involved in lipid and carotenoid biosynthesis in Rhodosporidium and a general workflow for comparative metabolic profiling.
Strain-Specific Metabolic Characteristics
Metabolomic studies have revealed distinct differences between Rhodosporidium strains that contribute to their varying productivities. For instance, a comparative metabolomic analysis of three R. toruloides strains grown on glycerol showed that the highest carotenoid producer, CBS 5490, had a unique metabolic profile.[10][11][16] In this strain, metabolites of the TCA cycle and amino acids were found in lower amounts compared to the other strains.[10][11] This suggests a metabolic shift that directs more carbon flux towards the synthesis of carotenoids and fatty acids.[10][11]
Furthermore, the ploidy level of the strains can also influence their metabolic output. A study comparing a haploid strain (R. toruloides NP11) and its parental diploid strain (R. toruloides CGMCC 2.1389) found differences in their growth rates and glucose consumption, although their overall fatty acid profiles were similar.[2]
Conclusion
The metabolic diversity within the Rhodosporidium genus presents a rich resource for biotechnological innovation. While R. toruloides is the most extensively studied species, other strains such as R. kratochvilovae and R. babjevae also exhibit unique metabolic capabilities that warrant further investigation. This guide provides a foundational comparison of their metabolic profiles, offering researchers and drug development professionals a valuable tool for selecting and optimizing strains for the production of lipids, carotenoids, and other high-value bioproducts. Future research employing multi-omics approaches will undoubtedly uncover more detailed insights into the metabolic intricacies of these versatile yeasts, paving the way for their broader industrial application.
References
- 1. Functional genomics of lipid metabolism in the oleaginous yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Research progress on carotenoid production by Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolomic profiling of Rhodosporidium toruloides grown on glycerol for carotenoid production during different growth phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Concomitant Production of Lipids and Carotenoids in Rhodosporidium toruloides under Osmotic Stress Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 16. [PDF] Metabolomic profiling of Rhodosporidium toruloides grown on glycerol for carotenoid production during different growth phases. | Semantic Scholar [semanticscholar.org]
Unraveling the Bioactive Potential of Rhodosporidium Natural Products: A Guide to Their Biological Activities
While comprehensive structure-activity relationship (SAR) studies on specific synthetic derivatives of compounds from the yeast genus Rhodosporidium are not extensively available in current scientific literature, a growing body of research highlights the significant biological activities of its natively produced macromolecules. This guide provides a comparative overview of the bioactive properties of polysaccharides and carotenoids isolated from Rhodosporidium species, supported by available experimental data.
The focus of research on Rhodosporidium, particularly species like R. toruloides (also known as Rhodotorula toruloides) and R. paludigenum, has primarily been on their potential in biotechnology for producing lipids, carotenoids, and enzymes.[1][2] However, the secondary metabolites produced by this yeast, notably polysaccharides and carotenoids, have demonstrated promising antioxidant and antimicrobial properties. This guide will delve into the existing data on these natural products, their mechanisms of action, and the experimental methods used to characterize them.
I. Bioactive Polysaccharides from Rhodosporidium paludigenum
Polysaccharides extracted from the marine red yeast Rhodosporidium paludigenum have been shown to possess notable antioxidant and antibacterial activities. These properties are attributed to the complex structure of these macromolecules.
A key study on a marine red yeast polysaccharide (MRYP) from R. paludigenum yielded two main components, MYH-1 and MYH-2, with differing molecular weights. The study provided quantitative data on the antioxidant and antibacterial efficacy of the unfractionated MRYP.[3][4]
| Biological Activity | Assay | Result | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | 32.26% scavenging activity | [3][4] |
| Hydroxyl Radical Scavenging | 24.34% scavenging activity | [3][4] | |
| Superoxide Radical Scavenging | 22.09% scavenging activity | [3][4] | |
| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) | 480 µg/mL | [3][4] |
Antioxidant Activity Assays: [3]
-
DPPH Radical Scavenging Assay: A solution of the polysaccharide was mixed with an ethanolic solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH). The mixture was incubated in the dark, and the absorbance was measured at 517 nm to determine the extent of radical scavenging.
-
Hydroxyl and Superoxide Radical Scavenging Assays: The protocols for these assays would typically involve generating the respective radicals in a cell-free system and measuring the inhibitory effect of the polysaccharide on radical-mediated reactions, often detected spectrophotometrically.
Antibacterial Activity Assay: [3]
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC was likely determined using a broth microdilution method, where various concentrations of the polysaccharide were incubated with a standardized bacterial suspension. The MIC is the lowest concentration that visibly inhibits bacterial growth after a specific incubation period.
The antioxidant mechanism of polysaccharides is generally attributed to their ability to donate hydrogen atoms to free radicals, thereby neutralizing them.[5][6] The biosynthetic pathway for these polysaccharides in Rhodosporidium involves the synthesis of sugar precursors and their subsequent polymerization, a complex process regulated by various enzymes.
Caption: Simplified overview of polysaccharide biosynthesis in yeast.
II. Bioactive Carotenoids from Rhodosporidium Species
Rhodosporidium species are known for their production of carotenoids, which are pigments with significant antioxidant properties.[7][8] The primary carotenoids produced include β-carotene, γ-carotene, torulene, and torularhodin.
A study on carotenoid extracts from Rhodosporidium paludigenum provided a quantitative measure of their antioxidant capacity.[9]
| Biological Activity | Assay | Result (IC50) | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | 0.14 mg/mL | [9] |
Antioxidant Activity Assay: [9]
-
DPPH Radical Scavenging Assay (IC50): Similar to the polysaccharide assay, various concentrations of the carotenoid extract were reacted with DPPH. The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, was then calculated.
The antioxidant activity of carotenoids stems from their conjugated double bond system, which allows them to quench singlet oxygen and scavenge peroxyl radicals.[1] The biosynthesis of carotenoids in Rhodosporidium toruloides occurs via the mevalonate (MVA) pathway.
Caption: Key steps in the biosynthesis of carotenoids in Rhodosporidium.
III. Antifungal Activity and Potential Mechanisms
While specific antifungal compounds from Rhodosporidium have not been isolated and subjected to SAR studies, the yeast itself is known to act as a biocontrol agent against certain fungi. The mechanism is likely multifactorial, involving competition for nutrients and space, and potentially the secretion of antifungal compounds. The general modes of action for antifungal agents often involve the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential cellular processes.[10][11] For instance, azole antifungals inhibit the synthesis of ergosterol, a key component of the fungal cell membrane.[11][12]
Caption: Common targets for antifungal drugs.
Conclusion and Future Directions
The natural products of Rhodosporidium species, particularly polysaccharides and carotenoids, exhibit promising biological activities that warrant further investigation. The available data, though limited, suggest potential for these compounds in pharmaceutical and nutraceutical applications. However, to fully realize this potential, future research must move beyond the characterization of crude extracts to the isolation and structural elucidation of individual bioactive molecules. Subsequently, systematic medicinal chemistry efforts to synthesize derivatives and conduct comprehensive structure-activity relationship studies are crucial. Such studies would enable the optimization of potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutic agents derived from the rich chemical diversity of the Rhodosporidium genus.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Production, purification, characterization, and biological properties of Rhodosporidium paludigenum polysaccharide | PLOS One [journals.plos.org]
- 4. Production, purification, characterization, and biological properties of Rhodosporidium paludigenum polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reviews on Mechanisms of In Vitro Antioxidant Activity of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research progress on carotenoid production by Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carotenoids production by Rhodosporidium paludigenum yeasts: Characterization of chemical composition, antioxidant and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Study Between Specific and Non-Specific Antifungal Agents to Treat the Rhodotorula Mucilaginosa Athletes Foot – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to a Novel Biosynthetic Pathway for 3-Hydroxypropionic Acid Production in Rhodosporidium toruloides
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel, engineered biosynthetic pathway for the production of 3-hydroxypropionic acid (3-HP) in the oleaginous yeast Rhodosporidium toruloides. The performance of this pathway is benchmarked against established alternative microbial production platforms, namely Escherichia coli and Klebsiella pneumoniae. Supporting experimental data, detailed methodologies, and pathway visualizations are presented to offer a comprehensive resource for researchers in metabolic engineering and bioprocessing.
Introduction
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical recognized by the U.S. Department of Energy as a top value-added chemical from biomass. Its versatility allows for the production of a wide range of commodity chemicals, including acrylic acid and biodegradable polymers.[1] The oleaginous yeast Rhodosporidium toruloides has recently emerged as a promising chassis for bioproduction due to its ability to utilize lignocellulosic feedstocks and its natural propensity for high metabolic flux towards acetyl-CoA and malonyl-CoA, key precursors for many valuable compounds.[2][3]
This guide focuses on the validation of a novel biosynthetic pathway for 3-HP in R. toruloides, which leverages the organism's high intrinsic flux towards malonyl-CoA.[2][4] This engineered pathway represents a significant advancement in the sustainable production of 3-HP.
Data Presentation: Performance Comparison
The performance of the engineered R. toruloides strain is compared with high-performing engineered strains of E. coli and K. pneumoniae. The data presented below is derived from fed-batch fermentation studies, which represent the current state-of-the-art for achieving high-titer production.
| Performance Metric | Engineered R. toruloides | Engineered E. coli | Engineered K. pneumoniae | Notes |
| Biosynthetic Pathway | Malonyl-CoA Pathway | Malonyl-CoA Pathway | Glycerol Pathway (CoA-independent) | R. toruloides and E. coli utilize a synthetic pathway from glucose, while K. pneumoniae uses a pathway from glycerol. |
| Primary Feedstock | Lignocellulosic Sugars (Glucose/Xylose) | Glucose | Glycerol | The ability of R. toruloides to efficiently use mixed sugars from non-food biomass is a key advantage.[2] |
| Titer (g/L) | 45.4[2][5] | 10.08[6] | 83.8[7] | K. pneumoniae shows the highest reported titer, though from a different feedstock. |
| Yield (g/g substrate) | 0.11[5] | ~0.18 (calculated from titer and glucose consumed) | 0.58 (mol/mol) which is ~0.57 g/g | K. pneumoniae demonstrates a high conversion yield from glycerol.[8] |
| Productivity (g/L/h) | ~0.28 (calculated from titer and fermentation time) | 0.28[9] | 1.62[7][8] | The productivity in K. pneumoniae is significantly higher, reflecting a highly optimized process. |
Biosynthetic Pathways
The production of 3-HP in these microorganisms is achieved through different metabolic routes. R. toruloides and E. coli have been engineered with a synthetic pathway utilizing malonyl-CoA reductase, while K. pneumoniae leverages its native glycerol metabolism.
Novel Pathway in R. toruloides
The engineered pathway in R. toruloides capitalizes on the yeast's naturally high flux from acetyl-CoA to malonyl-CoA.[3] A key heterologous enzyme, malonyl-CoA reductase (MCR) from Chloroflexus aurantiacus, is introduced to convert malonyl-CoA to 3-HP.[6] Further improvements were achieved by deleting a putative malonate semialdehyde dehydrogenase gene to prevent 3-HP degradation and by expressing a novel transporter to enhance product export.[2]
Caption: Engineered 3-HP pathway in R. toruloides.
Alternative Pathway in E. coli
Similar to the strategy in R. toruloides, a common approach in E. coli is the introduction of the malonyl-CoA pathway. This involves expressing both a heterologous acetyl-CoA carboxylase (Acc) to boost the supply of malonyl-CoA and the malonyl-CoA reductase (MCR) to produce 3-HP from glucose.[6]
Caption: Malonyl-CoA pathway for 3-HP production in E. coli.
Alternative Pathway in K. pneumoniae
Klebsiella pneumoniae can naturally convert glycerol to 3-HP via a CoA-independent pathway. This process involves a coenzyme B12-dependent glycerol dehydratase (DhaB) that converts glycerol to 3-hydroxypropionaldehyde (3-HPA), which is then oxidized to 3-HP by an aldehyde dehydrogenase (AldH).[10] Engineering efforts focus on overexpressing these key enzymes and deleting competing pathways that consume glycerol or 3-HPA, such as the pathway to 1,3-propanediol.[8]
Caption: Glycerol-based 3-HP pathway in K. pneumoniae.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gene Deletion in R. toruloides via CRISPR/Cas9
This protocol describes the deletion of the putative malonate semialdehyde dehydrogenase (MSDH) gene, a competing pathway element.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering Rhodosporidium toruloides for production of 3-hydroxypropionic acid from lignocellulosic hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Engineering Rhodosporidium toruloides for production of 3-hydroxypropionic acid from lignocellulosic hydrolysate (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced production of 3-hydroxypropionic acid from glucose via malonyl-CoA pathway by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Production of 3-hydroxypropionic acid from glycerol by recombinant Klebsiella pneumoniae ΔdhaTΔyqhD which can produce vitamin B₁₂ naturally - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Rhodosporidium Extracts on Mammalian Cells: A Comparative Guide
A comprehensive review of existing literature reveals a notable scarcity of specific quantitative data on the cytotoxic effects of Rhodosporidium extracts on mammalian cell lines. While the broader field of fungal and yeast extracts has been explored for potential therapeutic applications, including anticancer properties, Rhodosporidium a genus of pigmented yeasts known for producing valuable compounds like carotenoids and lipids, remains a relatively understudied area in this specific context.
This guide aims to provide researchers, scientists, and drug development professionals with the available information on the cytotoxicity of Rhodosporidium and related Rhodotorula extracts. Due to the limited specific data, this guide will also present a comparative perspective with other yeast extracts and provide detailed experimental protocols and pathway diagrams to facilitate future research in this promising area.
Comparative Cytotoxicity Data
The available quantitative data on the cytotoxicity of Rhodotorula (a genus closely related to and sometimes used interchangeably with Rhodosporidium) extracts is sparse. One study has reported the inhibitory effect of a pigment extract from Rhodotorula mucilaginosa on a human breast cancer cell line. To provide a broader context, the table below includes this data point alongside examples of cytotoxicity data from other types of yeast extracts.
| Extract Source | Extract Type | Cell Line | Assay | Result |
| Rhodotorula mucilaginosa | Pigment Extract | MCF-7 (Human Breast Cancer) | MTT | 21.21% cell inhibition at 40 µg/mL[1][2][3] |
| Oleaginous Yeasts (including a Rhodotorula species) | Complex Yeast Extract | B16F1 (Murine Melanoma) | Not Specified | Cytotoxic at 5 mg of extract/g of dry biomass |
Note: The lack of extensive and standardized studies on Rhodosporidium extracts makes direct comparisons challenging. The presented data is for illustrative purposes and highlights the need for further research to establish comprehensive cytotoxicity profiles, including IC50 values across a range of mammalian normal and cancer cell lines.
Experimental Protocols
To aid in the design of future studies, detailed methodologies for common cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation. It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the Rhodosporidium extract in a suitable solvent (e.g., DMSO, ethanol) and add to the wells. Include appropriate controls: untreated cells, solvent-only control, and a positive control with a known cytotoxic agent.
-
Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it an indicator of plasma membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the Rhodosporidium extract. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Transfer to Assay Plate: Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture, which typically contains a substrate (lactate) and a cofactor (NAD+), to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this incubation, LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Color Development: The NADH produced is then used to reduce a tetrazolium salt (like INT) to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the experimental workflow and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for cytotoxicity assessment of Rhodosporidium extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activity, Proapoptotic Effect, and Cell Cycle Arrest in Human Cancer Cells of Some Marine Natural Product Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the anticancer potential of R. tridentata extracts: a cytotoxicity study against human prostate cancer cell lines (LNCaP and DU145) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ibrexafungerp, a Novel Triterpenoid Antifungal, Against Commercial Agents
A Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens, such as Candida auris, presents a significant challenge in clinical practice.[1][2] This guide provides a comparative overview of Ibrexafungerp, a first-in-class oral triterpenoid antifungal, benchmarked against established commercial antifungals. Ibrexafungerp offers a valuable therapeutic option, particularly against infections caused by resistant fungal pathogens.[3]
Mechanism of Action
Ibrexafungerp is a potent, orally bioavailable antifungal agent that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4][5][6] It targets the enzyme β-(1,3)-D-glucan synthase through a non-competitive mechanism.[4][7][8] This mode of action is similar to that of echinocandins, a class of intravenous antifungals.[4][9] However, Ibrexafungerp binds to a different site on the enzyme, which allows it to retain activity against many fungal isolates with mutations that confer echinocandin resistance.[3] The disruption of glucan synthesis weakens the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[5][7][8] This mechanism is fungicidal against most Candida species and fungistatic against Aspergillus species.[4][9]
Quantitative Data Presentation: In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ibrexafungerp against various Candida species, including the multidrug-resistant Candida auris, in comparison to commercial antifungals. The data is compiled from several in vitro studies.
| Fungal Species | Antifungal Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Candida auris | Ibrexafungerp | 0.06 - 2 | 0.5 | 1 - 2 |
| Caspofungin | 0.06 - >8 | - | - | |
| Micafungin | 0.06 - >8 | - | - | |
| Fluconazole | 16 - >256 | - | - | |
| Candida albicans | Ibrexafungerp | 0.03 - 0.125 | 0.06 | - |
| Candida glabrata | Ibrexafungerp | 0.25 - 0.5 | 0.25 | - |
| Candida krusei | Ibrexafungerp | 0.125 - 1 | - | 1 |
| Caspofungin | 0.25 - 1 | - | 1 | |
| Micafungin | 0.03 - 0.25 | - | 0.125 | |
| Candida tropicalis | Ibrexafungerp | 0.06 - ≥8 | - | 2 |
| Candida parapsilosis | Ibrexafungerp | 0.5 - 2 | - | 2 |
| Caspofungin | - | - | 2 | |
| Micafungin | - | - | 2 |
Data sourced from multiple studies.[10][11][12] MIC50 and MIC90 represent the MICs at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
The in vitro susceptibility data presented above was primarily generated using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][13]
CLSI Broth Microdilution Method for Yeasts (M27)
The CLSI M27 standard provides a reference method for testing the susceptibility of yeasts to antifungal agents.[14] This method is crucial for determining the Minimum Inhibitory Concentrations (MICs) of antifungal drugs under standardized laboratory conditions.[15]
-
Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (DMSO).[10] Serial two-fold dilutions are then made in a liquid medium (RPMI 1640 with MOPS buffer) to achieve a range of final concentrations in microtiter plates.[15]
-
Inoculum Preparation: A standardized suspension of yeast cells is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard and then diluted to the required final cell density.[15]
-
Inoculation and Incubation: The prepared microtiter plates containing the serially diluted antifungal agents are inoculated with the standardized yeast suspension. The plates are then incubated at 35°C for 24-48 hours.[15]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to a drug-free growth control well.[11][15]
-
Quality Control: The protocol includes the use of quality control strains with known MIC values to ensure the accuracy and reproducibility of the results.[14]
Visualizations
Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis
The following diagram illustrates the mechanism of action of Ibrexafungerp, targeting the synthesis of β-(1,3)-D-glucan in the fungal cell wall.
Caption: Mechanism of Ibrexafungerp action on the fungal cell wall.
Experimental Workflow: Antifungal Susceptibility Testing
This diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
References
- 1. Advances in Antifungal Drug Development: An Up-To-Date Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new antifungal hope for drug-resistant fungi | Drug Discovery News [drugdiscoverynews.com]
- 3. benchchem.com [benchchem.com]
- 4. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ibrexafungerp Citrate? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Echinocandin - Wikipedia [en.wikipedia.org]
- 10. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 11. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scynexis.com [scynexis.com]
- 13. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. medicallabnotes.com [medicallabnotes.com]
A Comparative Guide to Confirming Target Engagement for Bioactive Yeast Metabolites
For Researchers, Scientists, and Drug Development Professionals
The identification of molecular targets for bioactive compounds is a critical step in understanding their mechanism of action and advancing drug discovery. For researchers working with bioactive metabolites derived from yeast, confirming direct engagement with their putative protein targets is essential. This guide provides a comprehensive comparison of three powerful techniques for validating target engagement: the Yeast Three-Hybrid (Y3H) system, Drug Affinity Responsive Target Stability (DARTS), and the Cellular Thermal Shift Assay (CETSA). We present a head-to-head comparison of their principles, experimental workflows, and data outputs, supplemented with detailed protocols and illustrative diagrams to facilitate informed decisions in your research.
At-a-Glance Comparison of Target Engagement Methods
To aid in the selection of the most appropriate technique for your specific research needs, the following table summarizes the key characteristics of Y3H, DARTS, and CETSA.
| Feature | Yeast Three-Hybrid (Y3H) | Drug Affinity Responsive Target Stability (DARTS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | In vivo reconstitution of a transcription factor mediated by a hybrid small molecule that bridges a DNA-binding domain and an activation domain. | In vitro protection of a target protein from proteolytic degradation upon ligand binding. | In situ thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. |
| Assay Type | In vivo | In vitro | In situ / In vitro |
| Metabolite Modification | Required (covalent linkage to a known ligand, e.g., methotrexate) | Not required | Not required |
| Primary Readout | Reporter gene expression (e.g., cell growth on selective media, colorimetric assay) | Protein band intensity on SDS-PAGE or peptide abundance in mass spectrometry. | Amount of soluble protein at different temperatures, detected by Western blot or mass spectrometry. |
| Quantitative Data | Semi-quantitative (growth rate) to quantitative (reporter assay); can infer relative binding affinity. | Dose-dependent protection can provide an estimate of binding affinity (EC50).[1] | Isothermal dose-response curves yield quantitative binding affinity (EC50) and melting temperature shifts (ΔTm).[2] |
| Throughput | High-throughput screening of libraries is possible. | Low to medium throughput, can be scaled with mass spectrometry.[1] | Medium to high throughput, especially with high-throughput formats (HT-CETSA).[3] |
| Key Advantage | Directly identifies interacting proteins from a library in a cellular context. | Does not require modification of the small molecule, making it broadly applicable.[4] | Measures target engagement in a physiologically relevant cellular environment.[5] |
| Key Limitation | Requires chemical synthesis of a hybrid molecule; potential for false positives/negatives due to the artificial system.[2] | Indirect measure of binding; results can be influenced by protease specificity and protein stability.[1] | Not all proteins exhibit a significant thermal shift upon ligand binding.[1] |
Experimental Protocols
Here, we provide detailed methodologies for each of the three key target engagement confirmation techniques.
Yeast Three-Hybrid (Y3H) Assay
The Y3H system is a powerful genetic method to identify protein targets of a small molecule in vivo.[6] It is an extension of the well-established yeast two-hybrid system.[2]
Experimental Protocol:
-
Preparation of the Hybrid Molecule ("Bait"):
-
Synthesize a hybrid molecule by covalently linking the bioactive yeast metabolite of interest to a known small molecule for which a protein binder is available (e.g., methotrexate, MTX).[6]
-
-
Yeast Strain and Plasmids:
-
Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered to express a fusion protein consisting of a DNA-binding domain (DBD) and the protein that binds the known small molecule part of the hybrid (e.g., dihydrofolate reductase, DHFR, which binds MTX).[6]
-
Prepare a cDNA library from the organism of interest, where the cDNAs are fused to a transcriptional activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform the engineered yeast strain with the AD-cDNA library plasmid.
-
-
Screening for Interactions:
-
Plate the transformed yeast cells on a selective medium that lacks specific nutrients (e.g., leucine, histidine) and contains the hybrid molecule.
-
Only yeast cells where the hybrid molecule bridges the DBD-DHFR and an AD-cDNA library protein will be able to assemble a functional transcription factor, leading to the expression of reporter genes that allow for growth on the selective medium.[6]
-
-
Validation of Positive Clones:
-
Isolate the plasmids from the positive yeast colonies.
-
Sequence the cDNA insert to identify the potential protein target of the bioactive metabolite.
-
Re-transform the identified plasmid into the parental yeast strain to confirm the interaction.
-
Perform quantitative assays (e.g., β-galactosidase assay) to measure the strength of the interaction. A stronger interaction will result in a higher level of reporter gene expression.[7]
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a straightforward biochemical method that identifies protein targets of a small molecule by observing its protection from proteolysis.[4]
Experimental Protocol:
-
Yeast Lysate Preparation:
-
Metabolite Incubation:
-
Divide the yeast lysate into aliquots.
-
Treat the aliquots with the bioactive yeast metabolite at various concentrations (a typical starting point is 10-fold higher than the EC50, if known) or with a vehicle control (e.g., DMSO).[4][9]
-
Incubate at room temperature for at least 30 minutes to allow for binding.[10]
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each aliquot. The optimal protease concentration needs to be determined empirically to achieve partial digestion of the total protein.[1][8] A common starting point for pronase is a 1:100 to 1:1000 protease-to-protein ratio.[8]
-
Incubate for a defined period (e.g., 20-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
-
-
Analysis of Protein Protection:
-
Separate the digested proteins by SDS-PAGE.
-
Visualize the protein bands using Coomassie staining or silver staining.
-
Look for protein bands that are present or more intense in the metabolite-treated samples compared to the vehicle control. These protected bands represent potential targets.
-
-
Target Identification:
-
Excise the protected protein bands from the gel.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[5]
Experimental Protocol:
-
Cell Treatment:
-
Thermal Challenge:
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or mechanical disruption.
-
Separate the soluble proteins from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
-
Detection of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature to generate melting curves for both the metabolite-treated and vehicle-treated samples.
-
A shift of the melting curve to a higher temperature in the presence of the metabolite indicates target stabilization and thus engagement.
-
For quantitative analysis, perform an isothermal dose-response (ITDR) experiment by treating cells with a range of metabolite concentrations at a fixed temperature (typically the temperature at which ~50% of the protein is denatured in the absence of the ligand).[2][12] This will allow for the determination of the EC50 value for target engagement.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each technique.
References
- 1. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 2. tandfonline.com [tandfonline.com]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 5. RNA–protein interactions in the yeast three-hybrid system: Affinity, sensitivity, and enhanced library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
Safety Operating Guide
Proper Disposal Procedures for Rhodopsin
Disclaimer: The following disposal procedures are based on available Safety Data Sheets (SDS) for Rhodopsin. No specific information was found for a compound named "Rhodosporin." It is assumed that "this compound" may be a trade name, a less common chemical name, or a potential misspelling of Rhodopsin. Researchers must verify the identity of their specific compound and consult their institution's Environmental Health and Safety (EHS) department for specific disposal guidance.
This document provides essential safety and logistical information for the proper disposal of Rhodopsin, intended for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-impermeable gloves, and a lab coat.[1] Handle the material in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste Rhodopsin and any contaminated materials (e.g., pipette tips, tubes) in a clearly labeled, suitable, and closed container.[1]
-
Ensure the container is appropriate for chemical waste and is kept sealed when not in use.
-
-
Waste Segregation:
-
Do not mix Rhodopsin waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
-
Disposal Method:
-
Container Disposal:
-
Empty containers that held Rhodopsin should be triple-rinsed (or the equivalent) with a suitable solvent.[1]
-
The rinsate should be collected and disposed of as chemical waste.
-
After proper cleaning, the container can be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill, as permitted by local regulations.[1]
-
-
Documentation and Handover:
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.
-
Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal company.
-
Summary of Disposal Recommendations
| Parameter | Guideline | Citation |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration. | [1] |
| Sewer/Drain Disposal | Prohibited. | [1] |
| Waste Container | Suitable, closed, and clearly labeled container. | [1] |
| Empty Container Rinsing | Triple-rinse with an appropriate solvent. | [1] |
| Rinsate Disposal | Collect and dispose of as chemical waste. | [1] |
| Clean Container Disposal | Recycling, reconditioning, or sanitary landfill (if punctured). | [1] |
Experimental Workflow for Waste Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of Rhodopsin waste.
References
Navigating the Safe Handling of Rhodopsin: A Comprehensive Guide for Researchers
It is presumed that the query for "Rhodosporin" is a likely reference to "Rhodopsin," a crucial light-sensitive protein in vision research. This guide provides essential safety and logistical information for handling purified rhodopsin in a laboratory setting.
For researchers, scientists, and drug development professionals, ensuring the integrity of biological materials while maintaining a safe laboratory environment is paramount. This document outlines the necessary personal protective equipment (PPE), handling protocols, storage conditions, and disposal procedures for rhodopsin.
Personal Protective Equipment and Safety Precautions
When working with purified rhodopsin, adherence to standard laboratory safety protocols is crucial. While purified proteins in buffer solutions are generally considered non-hazardous, the primary risks arise from the biological source of the protein and the chemical reagents used in its purification and handling.
| Equipment/Precaution | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To protect against splashes of protein solutions, detergents, or buffers. |
| Hand Protection | Nitrile or latex gloves | To prevent contamination of the protein sample and protect the user from detergents and other chemicals. |
| Protective Clothing | Laboratory coat | To protect skin and clothing from spills. |
| Special Note for Natural Source Rhodopsin | When handling rhodopsin purified from natural sources, such as bovine retina, there is a potential risk of exposure to prions. In such cases, institutional guidelines for handling neurological material must be strictly followed. |
Experimental Protocols: Handling, Storage, and Disposal
Proper handling and storage are critical to maintaining the functional integrity of rhodopsin.
Handling Purified Rhodopsin
-
Work in a clean environment : To prevent contamination, handle purified rhodopsin in a designated clean area, on ice to slow down any potential degradation.
-
Gentle Mixing : Avoid vigorous vortexing or shaking of protein solutions, as this can cause denaturation. Mix gently by pipetting up and down or by inverting the tube.
-
Use appropriate labware : Use low-protein-binding polypropylene tubes to minimize loss of the protein due to adsorption to the container walls.
-
Handling Detergent Solutions : Rhodopsin, being a membrane protein, is often solubilized in detergents like Dodecyl Maltoside (DDM), Triton X-100, or CHAPS. These detergents can be irritants. Always handle them with gloves and in a well-ventilated area.
Storage of Purified Rhodopsin
The optimal storage conditions for rhodopsin depend on the duration of storage.
| Storage Duration | Temperature | Key Considerations |
| Short-term (up to 1 week) | 4°C | Store in a suitable buffer. |
| Medium-term (1-12 months) | -20°C or -80°C | Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles, which can denature the protein.[1][2] The addition of a cryoprotectant like glycerol (at 25-50%) can help prevent the formation of damaging ice crystals.[3] |
| Long-term (years) | -80°C or liquid nitrogen | Snap-freezing in liquid nitrogen is the best option for long-term preservation.[3] |
Disposal of Rhodopsin and Associated Waste
-
Non-Hazardous Protein Solutions : For rhodopsin in benign buffers (e.g., PBS, Tris), inactivation before disposal is a good practice. This can be achieved by:
-
Chemical Inactivation : Adding a 10% bleach solution to a final concentration of at least 1% and letting it stand for 30 minutes.[4]
-
Heat Inactivation : Heating the solution to 100°C for at least 30 minutes.[4] After inactivation, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[4]
-
-
Chemically Hazardous Waste : Solutions containing hazardous chemicals (e.g., certain detergents, solvents) must be collected in a designated hazardous waste container for professional disposal.[4]
-
Biohazardous Waste : If the rhodopsin was expressed in or is contaminated with biohazardous organisms, it must be decontaminated, typically by autoclaving, before being disposed of as regulated medical waste.[4]
-
Solid Waste : Contaminated labware such as gloves, tubes, and pipette tips should be disposed of in the appropriate waste stream (biohazardous or regular trash) based on a risk assessment.[4]
Rhodopsin Visual Signaling Pathway
The following diagram illustrates the key steps in the visual signal transduction cascade initiated by rhodopsin.
Caption: The visual signaling cascade initiated by the absorption of a light photon by rhodopsin.
This comprehensive guide provides a foundation for the safe and effective handling of rhodopsin in a research setting. Always consult your institution's specific safety guidelines and protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
